Product packaging for Ethyl 5-oxooxepane-4-carboxylate(Cat. No.:CAS No. 938181-32-9)

Ethyl 5-oxooxepane-4-carboxylate

Cat. No.: B1375498
CAS No.: 938181-32-9
M. Wt: 186.2 g/mol
InChI Key: FTRZAHWLSIAJSW-UHFFFAOYSA-N
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Description

Ethyl 5-oxooxepane-4-carboxylate is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O4 B1375498 Ethyl 5-oxooxepane-4-carboxylate CAS No. 938181-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-oxooxepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-2-13-9(11)7-3-5-12-6-4-8(7)10/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRZAHWLSIAJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCOCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938181-32-9
Record name ethyl 5-oxooxepane-4-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-oxooxepane-4-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-oxooxepane-4-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. The oxepane core, a seven-membered oxygen-containing ring, is an increasingly important scaffold in the design of novel therapeutics. This document details the chemical properties, synthesis, and reactivity of this compound, offering field-proven insights into its handling and application. Special emphasis is placed on the synthetic protocols, spectroscopic characterization, and the rationale behind experimental choices, ensuring a self-validating system for researchers. While specific experimental data for this exact molecule is not widely published, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for its study and utilization.

Introduction: The Significance of the Oxepane Scaffold

The oxepane motif is a key structural feature in a variety of biologically active natural products and synthetic molecules.[1] Its conformational flexibility and the presence of a heteroatom provide unique three-dimensional diversity, making it an attractive scaffold in drug discovery programs.[1] this compound, as a functionalized oxepanone, represents a versatile intermediate for the synthesis of more complex oxepane derivatives. Its β-keto ester functionality allows for a wide range of chemical transformations, enabling the introduction of various substituents and the construction of diverse molecular architectures.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₉H₁₄O₄[2]
Molecular Weight 186.21 g/mol [2]
CAS Number 938181-32-9[3]
Appearance Predicted to be a liquid or low-melting solidGeneral knowledge
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)General knowledge
Predicted XlogP 0.4[2]

Synthesis of this compound

The most logical and established synthetic route to cyclic β-keto esters such as this compound is the Dieckmann condensation .[4][5] This intramolecular Claisen condensation of a diester is a powerful tool for the formation of five- and six-membered rings, and can be adapted for the synthesis of seven-membered rings, albeit sometimes with lower yields due to the entropic challenge of forming medium-sized rings.

Proposed Synthetic Pathway: Dieckmann Condensation

The synthesis would commence with a suitable acyclic diester, which upon treatment with a strong base, undergoes intramolecular cyclization.

DOT Diagram: Synthesis of this compound via Dieckmann Condensation

G AcyclicDiester Diethyl 3-(2-ethoxycarbonylethyl)hexanedioate Base Sodium Ethoxide (NaOEt) in Ethanol AcyclicDiester->Base Deprotonation at α-carbon Intermediate Enolate Intermediate AcyclicDiester->Intermediate Forms enolate Product This compound Intermediate->Product Intramolecular nucleophilic attack Workup Acidic Workup (e.g., aq. HCl) Product->Workup Protonation

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for Dieckmann condensations and should be optimized for this specific substrate.[4][5]

Materials:

  • Diethyl 3-(2-ethoxycarbonylethyl)hexanedioate

  • Sodium metal

  • Anhydrous ethanol

  • Toluene, anhydrous

  • Hydrochloric acid, dilute aqueous solution

  • Diethyl ether

  • Magnesium sulfate, anhydrous

  • Sodium bicarbonate, saturated aqueous solution

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol. Carefully add small pieces of sodium metal to the ethanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add anhydrous toluene.

  • Addition of Diester: Add Diethyl 3-(2-ethoxycarbonylethyl)hexanedioate dropwise to the stirred solution at room temperature.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy (Predicted)
  • Ethyl Ester Protons: A quartet around 4.2 ppm (O-CH₂ -CH₃) and a triplet around 1.3 ppm (O-CH₂-CH₃ ).

  • Methine Proton (C4-H): A multiplet in the range of 3.5-3.8 ppm. The chemical shift will be influenced by the adjacent ketone and ester groups.

  • Oxepane Ring Protons: A series of complex multiplets between 1.8 and 4.5 ppm for the -CH₂- groups of the oxepane ring. The protons on the carbon adjacent to the ether oxygen (C7) would be the most deshielded.

13C NMR Spectroscopy (Predicted)
  • Carbonyl Carbons: Two signals in the downfield region: the ketone carbonyl (C5) around 200-210 ppm and the ester carbonyl around 170 ppm.[8]

  • Ethyl Ester Carbons: Signals for the O-C H₂-CH₃ at approximately 61 ppm and the O-CH₂-C H₃ at around 14 ppm.

  • Oxepane Ring Carbons: Several signals in the aliphatic region, with the carbon adjacent to the ether oxygen (C7) appearing around 70-80 ppm. The methine carbon (C4) would be expected in the 50-60 ppm range.

Infrared (IR) Spectroscopy (Predicted)
  • C=O Stretching: Two strong absorption bands are expected. One for the ketone carbonyl around 1715 cm⁻¹ and another for the ester carbonyl around 1735 cm⁻¹.

  • C-O Stretching: A strong band in the region of 1250-1000 cm⁻¹ corresponding to the C-O-C ether linkage and the C-O of the ester.

Mass Spectrometry (MS) (Predicted)
  • Molecular Ion (M⁺): A peak at m/z = 186, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Expect fragmentation patterns characteristic of esters, such as the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and the loss of the entire ester group. Cleavage of the oxepane ring would also contribute to the fragmentation pattern.

Chemical Reactivity and Synthetic Utility

The dual functionality of a β-keto ester within a flexible seven-membered ring makes this compound a valuable synthetic intermediate.

DOT Diagram: Reactivity of this compound

G cluster_alkylation Alkylation/Acylation cluster_reduction Reduction cluster_decarboxylation Decarboxylation cluster_heterocycle Heterocycle Formation Start This compound Alkylation Alkylation (e.g., R-X, base) Start->Alkylation Acylation Acylation (e.g., RCOCl, base) Start->Acylation Reduction Reduction of Ketone (e.g., NaBH4) Start->Reduction Decarboxylation Hydrolysis & Decarboxylation (e.g., H3O+, heat) Start->Decarboxylation Heterocycle Reaction with Dinucleophiles (e.g., Hydrazine, Urea) Start->Heterocycle

References

Ethyl 5-oxooxepane-4-carboxylate: A Theoretical Exploration of a Promising Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 5-oxooxepane-4-carboxylate (CAS Number: 938181-32-9) is a fascinating, yet sparsely documented, heterocyclic compound.[1] Its structure, which combines the biologically significant oxepane ring with a reactive β-keto ester functionality, positions it as a molecule of considerable interest for researchers in medicinal chemistry and drug development. This in-depth technical guide, compiled from foundational organic chemistry principles and data from analogous structures, aims to serve as a comprehensive theoretical resource. In the absence of direct published literature, this document will provide a plausible synthetic pathway, predicted spectroscopic data for characterization, an analysis of its chemical reactivity, and a discussion of its potential applications as a building block in the synthesis of novel therapeutic agents.

Introduction: The Significance of the Oxepane Moiety and β-Keto Ester Functionality

The oxepane ring, a seven-membered oxygen-containing heterocycle, is a privileged scaffold in a multitude of biologically active natural products, particularly those of marine origin.[2][3] These natural products have demonstrated a wide range of potent biological activities, including anticancer, antibacterial, and antifungal properties.[3][4] The incorporation of the oxepane motif into drug candidates can favorably influence physicochemical properties such as solubility and metabolic stability.[5][6]

Complementing the oxepane core, the β-keto ester functional group is a versatile synthetic intermediate.[7] The acidity of the α-hydrogen, situated between two carbonyl groups, allows for a wide array of chemical transformations, including alkylation, acylation, and participation in various condensation reactions.[7][8] This reactivity makes β-keto esters invaluable building blocks in the synthesis of complex molecular architectures.

The convergence of these two key structural features in this compound suggests a molecule with significant potential as a starting point for the development of novel therapeutics. This guide will therefore explore its chemical nature from a theoretical and predictive standpoint.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 938181-32-9[1]
Molecular Formula C₉H₁₄O₄[1]
Molecular Weight 186.21 g/mol [1]
Predicted XlogP 0.4[9]
Monoisotopic Mass 186.0892 Da[9]

Proposed Synthesis: The Dieckmann Condensation

The most logical and established method for the synthesis of cyclic β-keto esters is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[10][11][12][13][14] For the synthesis of this compound, the logical precursor would be diethyl 4-oxapimelate. The proposed synthetic workflow is outlined below.

Synthesis of Diethyl 4-oxapimelate

Diethyl 4-oxapimelate can be synthesized through the Williamson ether synthesis by reacting the sodium salt of ethyl 3-hydroxypropionate with ethyl 3-chloropropionate.

Experimental Protocol: Synthesis of Diethyl 4-oxapimelate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in an excess of absolute ethanol to prepare a solution of sodium ethoxide.

  • To the cooled sodium ethoxide solution, add ethyl 3-hydroxypropionate dropwise with stirring.

  • After the addition is complete, add ethyl 3-chloropropionate dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium chloride precipitate.

  • Remove the excess ethanol under reduced pressure.

  • Purify the resulting crude diethyl 4-oxapimelate by vacuum distillation.

Dieckmann Condensation of Diethyl 4-oxapimelate

The intramolecular cyclization of diethyl 4-oxapimelate using a strong base, such as sodium ethoxide, would yield the target molecule, this compound.

Experimental Protocol: Synthesis of this compound

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of sodium ethoxide in an inert solvent such as toluene.

  • Heat the suspension to reflux.

  • Add a solution of diethyl 4-oxapimelate in toluene dropwise from the dropping funnel to the refluxing suspension.

  • After the addition is complete, continue to reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 10% aqueous HCl) to neutralize the enolate.

  • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Dieckmann Condensation Ethyl 3-hydroxypropionate Ethyl 3-hydroxypropionate Diethyl 4-oxapimelate Diethyl 4-oxapimelate Ethyl 3-hydroxypropionate->Diethyl 4-oxapimelate NaOEt, EtOH Ethyl 3-chloropropionate Ethyl 3-chloropropionate Ethyl 3-chloropropionate->Diethyl 4-oxapimelate Target Molecule This compound Diethyl 4-oxapimelate->Target Molecule 1. NaOEt, Toluene 2. H3O+

Caption: Proposed two-step synthesis of this compound.

Predicted Spectroscopic Data for Characterization

In the absence of experimental spectra, the following data are predicted based on the known spectroscopic behavior of β-keto esters and related cyclic ethers.[15][16][17] These predictions are crucial for the identification and characterization of the molecule should it be synthesized.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group and the oxepane ring. The chemical shifts are predicted based on the electronic environment of the protons.

Predicted ¹H NMR Data
Chemical Shift (ppm) Multiplicity
~ 4.2Quartet
~ 3.8 - 4.0Multiplet
~ 3.6Triplet
~ 2.5 - 2.8Multiplet
~ 1.9 - 2.2Multiplet
~ 1.3Triplet
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule.

Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment
~ 205C =O (ketone)
~ 170C =O (ester)
~ 70-OC H₂- (ring)
~ 61-OC H₂CH₃
~ 50-CO-C H-COOEt
~ 40-CO-C H₂- (ring)
~ 25-CH₂-C H₂-CH₂- (ring)
~ 14-OCH₂C H₃
Infrared (IR) Spectroscopy

The IR spectrum of a β-keto ester is characterized by the stretching vibrations of its two carbonyl groups.[16] The presence of both keto and ester carbonyls will result in two distinct, strong absorption bands.

Predicted IR Data
Wavenumber (cm⁻¹) Functional Group
~ 1740C=O stretch (ester)
~ 1715C=O stretch (ketone)
~ 2980 - 2850C-H stretch (aliphatic)
~ 1250 - 1050C-O stretch (ester and ether)

Protocol for Spectroscopic Analysis

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • IR Spectroscopy:

    • Obtain the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum from 4000 to 400 cm⁻¹.

Chemical Reactivity and Synthetic Potential

The unique structure of this compound offers several avenues for further chemical modification, making it a valuable scaffold for building molecular diversity in drug discovery programs.

Reactivity_Diagram cluster_reactions Key Reactions main This compound alkylation Alkylation at C4 main->alkylation Base, R-X decarboxylation Hydrolysis & Decarboxylation main->decarboxylation 1. H3O+, Δ 2. -CO2 reduction Reduction of Ketone main->reduction NaBH4 or H2/Catalyst condensation Condensation Reactions main->condensation Aldol, Knoevenagel, etc. Diversified Scaffolds Diversified Scaffolds alkylation->Diversified Scaffolds 5-Oxooxepane 5-Oxooxepane decarboxylation->5-Oxooxepane Ethyl 5-hydroxyoxepane-4-carboxylate Ethyl 5-hydroxyoxepane-4-carboxylate reduction->Ethyl 5-hydroxyoxepane-4-carboxylate Fused Heterocyclic Systems Fused Heterocyclic Systems condensation->Fused Heterocyclic Systems

References

Introduction: The Significance of the Oxepane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 5-oxooxepane-4-carboxylate: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in synthetic and medicinal chemistry. We will delve into its molecular architecture, explore its logical synthesis through a detailed examination of the Dieckmann condensation, present a predicted spectroscopic profile for its characterization, and discuss its prospective applications in the field of drug development.

The oxepane ring, a seven-membered oxygen-containing heterocycle, is a privileged scaffold found in a diverse array of biologically active natural products, particularly those isolated from marine organisms.[1][2] These molecules often exhibit potent pharmacological properties, including remarkable cytotoxic activity against various cancer cell lines.[2] The inherent synthetic challenges in constructing these seven-membered rings, stemming from entropic and enthalpic barriers, make functionalized oxepanes like this compound valuable and versatile intermediates for chemical research.[1][3]

This compound (CAS No. 938181-32-9) is a β-keto ester embedded within the oxepane framework.[4][5][6] This specific arrangement of functional groups—a ketone and an ester in a 1,3-relationship—renders the molecule a highly adaptable precursor for a wide range of chemical transformations, making it an asset for constructing more complex molecular architectures relevant to drug discovery.

Molecular Structure and Physicochemical Properties

The core structure consists of a saturated seven-membered oxepane ring, a ketone at the 5-position, and an ethyl carboxylate group at the 4-position. The presence of the β-keto ester functionality allows for the existence of keto-enol tautomerism, with the equilibrium typically favoring the keto form. The chiral center at the C4 position means the molecule can exist as a racemic mixture of enantiomers unless a stereoselective synthesis is employed.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 938181-32-9[4][5][6]
Molecular Formula C₉H₁₄O₄[4][5]
Molecular Weight 186.21 g/mol [4][5]
IUPAC Name This compound[6]
Canonical SMILES CCOC(=O)C1C(=O)CCOCCC1N/A (Structure-based)
Appearance Predicted: Colorless to pale yellow oilN/A (Inference)

Synthesis and Mechanistic Insights: The Dieckmann Condensation

The most logical and established method for synthesizing cyclic β-keto esters such as this compound is the Dieckmann condensation.[7][8][9] This reaction is an intramolecular version of the Claisen condensation, where a diester is treated with a strong base to induce cyclization.[10][11] The formation of the stable five- or six-membered enolate ring is the thermodynamic driving force for the reaction.[7][8] For a seven-membered ring like oxepane, the reaction is feasible, though potentially lower-yielding than for smaller rings.[8][9]

The logical starting material for this synthesis would be Diethyl 4-oxaheptanedioate . The base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of one ester group, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule, leading to cyclization.

Reaction Mechanism

The mechanism involves the following key steps:

  • Enolate Formation: A strong base removes an acidic α-proton from the linear diester.

  • Intramolecular Attack: The resulting enolate attacks the second ester carbonyl group.

  • Alkoxide Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion.

  • Deprotonation: The newly formed β-keto ester has a highly acidic proton between the two carbonyls, which is readily removed by the base. This step is irreversible and drives the reaction to completion.

  • Acidic Workup: A final protonation step during aqueous workup yields the neutral product.

Dieckmann_Condensation Figure 1: Mechanism of the Dieckmann Condensation cluster_0 Step 1: Enolate Formation cluster_1 Steps 2 & 3: Cyclization & Elimination cluster_2 Step 4: Acidic Workup Start Diethyl 4-oxaheptanedioate Enolate Enolate Intermediate Start->Enolate Deprotonation Base NaOEt Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Attack CyclicEnolate Cyclic Enolate Product Tetrahedral->CyclicEnolate Elimination of EtO- FinalProduct Ethyl 5-oxooxepane- 4-carboxylate CyclicEnolate->FinalProduct Protonation Workup H3O+

Caption: Figure 1: Mechanism of the Dieckmann Condensation.

Representative Experimental Protocol

Disclaimer: This is a representative protocol based on standard Dieckmann condensation procedures. It should be adapted and optimized under appropriate laboratory conditions.

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous ethanol (e.g., 100 mL).

  • Base Preparation: Sodium metal (e.g., 1.1 equivalents) is added portion-wise to the ethanol under a nitrogen atmosphere to generate sodium ethoxide in situ. The mixture is stirred until all sodium has dissolved.

  • Reactant Addition: Diethyl 4-oxaheptanedioate (1.0 equivalent) is added dropwise to the sodium ethoxide solution at room temperature.

  • Reaction: The reaction mixture is heated to reflux and maintained for several hours (e.g., 4-8 hours), monitoring by Thin Layer Chromatography (TLC).

  • Quenching & Workup: After cooling to room temperature, the reaction is quenched by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~5-6.

  • Extraction: The aqueous layer is extracted three times with an organic solvent such as ethyl acetate or diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Spectroscopic and Analytical Characterization

As no public, peer-reviewed spectra are available for this specific molecule, this section provides a predicted spectroscopic profile based on established principles and data from analogous structures like ethyl 4-oxocyclohexanecarboxylate and other β-keto esters.[12] This profile serves as a benchmark for researchers to validate the successful synthesis of the target compound.

Analytical_Workflow Figure 2: Analytical Workflow for Structure Confirmation start Purified Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry (e.g., GC-MS or LC-MS) start->ms data Combined Spectroscopic Data nmr->data ir->data ms->data structure Structure Confirmed: This compound data->structure

Caption: Figure 2: Analytical Workflow for Structure Confirmation.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

Table 2: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 4.20Quartet (q)2H-OCH₂ CH₃Typical for ethyl ester methylene group.
~ 3.80Triplet (t)2H-O-CH₂ -CH₂-C(O)-Methylene group adjacent to ether oxygen.
~ 3.65Triplet (t)1H-C(O)-CH (COOEt)-Methine proton alpha to two carbonyls.
~ 2.80Triplet (t)2H-O-CH₂-CH₂ -C(O)-Methylene group alpha to ketone.
~ 2.50Multiplet (m)2H-C(O)-CH₂-CH₂ -CH-Methylene group in the ring.
~ 1.90Multiplet (m)2H-C(O)-CH₂ -CH₂-CH-Methylene group in the ring.
~ 1.28Triplet (t)3H-OCH₂CH₃ Typical for ethyl ester methyl group.
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)

Table 3: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale
~ 208.0C =O (Ketone)Characteristic region for a ketone carbonyl.
~ 170.0C =O (Ester)Characteristic region for an ester carbonyl.
~ 68.0-O-C H₂-Carbon adjacent to ether oxygen.
~ 61.5-OC H₂CH₃Methylene carbon of the ethyl ester.
~ 55.0-C(O)-C H(COOEt)-Methine carbon alpha to two carbonyls.
~ 45.0-O-CH₂-C H₂-C(O)-Carbon alpha to the ketone.
~ 35.0Ring C H₂Aliphatic carbon in the ring.
~ 25.0Ring C H₂Aliphatic carbon in the ring.
~ 14.1-OCH₂C H₃Methyl carbon of the ethyl ester.
Predicted Infrared (IR) Spectroscopy

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupRationale
~ 1745C=O Stretch (Ester)Higher frequency C=O stretch.
~ 1715C=O Stretch (Ketone)Lower frequency C=O stretch for the cyclic ketone.[13]
~ 1100-1250C-O Stretch (Ether & Ester)Strong bands indicating ether and ester linkages.
2850-2980C-H Stretch (sp³)Aliphatic C-H stretches.
Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecular ion peak [M]⁺ at m/z = 186.21 would be expected. Key fragmentation patterns would likely include the loss of the ethoxy group (-•OCH₂CH₃, m/z = 45) and the ethyl group (-•CH₂CH₃, m/z = 29), as well as fragmentation of the oxepane ring.

Applications in Medicinal Chemistry and Drug Development

This compound is not merely a chemical curiosity; it is a strategic building block for accessing more complex, biologically relevant molecules. The dual functionality of the β-keto ester allows for a rich derivatization chemistry.

  • Alkylation/Acylation: The acidic proton at C4 can be easily removed to form a nucleophilic enolate, which can be alkylated or acylated to introduce diverse substituents.

  • Ketalization: The ketone at C5 can be selectively protected as a ketal, allowing for chemistry to be performed on the ester functionality.

  • Decarboxylation: Huisgen-type decarboxylation (hydrolysis followed by heating) can remove the ester group to yield 5-oxooxepane, a simple cyclic ketone.

  • Heterocycle Formation: The 1,3-dicarbonyl moiety is a classic precursor for synthesizing fused heterocyclic systems, such as pyrazoles or isoxazoles, by condensation with reagents like hydrazine or hydroxylamine.

This chemical versatility makes it an ideal starting point for creating libraries of novel oxepane-containing compounds for biological screening. For instance, similar cyclic keto-esters like ethyl 4-oxocyclohexanecarboxylate serve as crucial intermediates in the synthesis of pharmaceutical agents like Tranexamic acid, highlighting the industrial relevance of this molecular template.[14]

Caption: Figure 3: Synthetic Potential of this compound.

Conclusion

This compound represents a strategically important synthetic intermediate. Its structure, centered on the medicinally relevant oxepane scaffold and featuring a versatile β-keto ester moiety, makes it a valuable tool for researchers. While its synthesis is most logically achieved via the well-understood Dieckmann condensation, its true value lies in its potential for derivatization. Through a variety of established chemical transformations, this molecule can serve as a gateway to novel libraries of complex heterocyclic compounds, accelerating the discovery of new therapeutic agents. The predicted spectroscopic data provided herein offers a robust framework for its unambiguous identification, ensuring the integrity of future synthetic endeavors.

References

An In-Depth Spectroscopic Guide to Ethyl 5-oxooxepane-4-carboxylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of Ethyl 5-oxooxepane-4-carboxylate, a heterocyclic β-keto ester of interest in synthetic chemistry and drug discovery. We delve into the core spectroscopic techniques of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering a predictive and interpretive framework for researchers. This document moves beyond mere data presentation, focusing on the causal logic behind spectral patterns, fragmentation behaviors, and the influence of structural features like keto-enol tautomerism. Detailed, field-tested protocols for sample analysis are provided, ensuring reproducibility and methodological integrity. The guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to structurally elucidate and characterize this molecule and its analogs.

Introduction and Molecular Overview

This compound (C₉H₁₄O₄, Mol. Wt.: 186.21 g/mol ) is a bifunctional organic molecule featuring a seven-membered oxepane ring.[1] Its structure is characterized by a ketone at the C5 position and an ethyl carboxylate group at the C4 position, classifying it as a β-keto ester. This arrangement is a key determinant of its chemical reactivity and spectroscopic behavior.

The structural elucidation of such molecules is fundamentally reliant on the synergistic application of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While MS provides crucial information about the molecular weight and elemental composition through fragmentation analysis, NMR offers an unparalleled, high-resolution map of the atomic connectivity and chemical environment of the carbon-hydrogen framework. This guide will dissect the anticipated spectral data from both techniques, providing a predictive blueprint for its characterization.

Molecular Structure and Numbering Scheme

A clear and consistent numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the IUPAC numbering for this compound, which will be used throughout this guide.

Caption: IUPAC Numbering for this compound.

Mass Spectrometry (MS) Analysis

Electron Ionization (EI) mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The process involves ionizing the molecule, creating a molecular ion (M⁺•), which then undergoes a series of predictable bond cleavages to yield smaller, charged fragments.

Expected Molecular Ion Peak

For this compound (C₉H₁₄O₄), the high-resolution exact mass is 186.0892 Da. In a standard low-resolution EI-MS, the molecular ion peak (M⁺•) will be observed at m/z = 186 . The relative intensity of this peak may be low due to the molecule's propensity for fragmentation.

Key Fragmentation Pathways

The structure contains two primary functional groups that direct fragmentation: the ketone and the ethyl ester. The cyclic nature of the oxepane ring also introduces specific cleavage patterns.

fragmentation_workflow M Molecular Ion (M⁺•) m/z = 186 F1 Loss of Ethoxy Radical (•OCH2CH3) Fragment m/z = 141 M->F1 α-cleavage at ester F2 Loss of Ethyl Group (•CH2CH3) Fragment m/z = 157 M->F2 cleavage F3 Loss of Ethylene (C2H4) via H-transfer Fragment m/z = 158 M->F3 rearrangement F4 Alpha-Cleavage (C4-C5 bond) Fragment m/z = 115 + •71 M->F4 α-cleavage at ketone F5 Alpha-Cleavage (C5-C6 bond) Fragment m/z = 87 + •99 M->F5 α-cleavage at ketone F6 McLafferty-type Rearrangement Fragment m/z = 130 + C2H2O M->F6 γ-H transfer

Caption: Predicted major fragmentation pathways in EI-MS.

  • Cleavages of the Ester Group : The ethyl ester side chain is a common site for initial fragmentation.

    • Loss of the ethoxy radical (•OC₂H₅): This α-cleavage results in a stable acylium ion. This is often a prominent peak.

      • M⁺• - 45 Da → m/z = 141

    • Loss of ethylene (C₂H₄): A rearrangement involving hydrogen transfer from the ethyl group to the ester carbonyl oxygen, followed by the elimination of a neutral ethylene molecule.

      • M⁺• - 28 Da → m/z = 158

  • Alpha-Cleavage Adjacent to the Ketone : The bonds adjacent to the ketone carbonyl (C=O) are weakened and prone to homolytic cleavage.[2][3][4] This is a dominant fragmentation mechanism for ketones.

    • Cleavage of the C4-C5 bond: This breaks the bond between the carbonyl carbon and the carbon bearing the ester.

    • Cleavage of the C5-C6 bond: This breaks the bond on the other side of the carbonyl group.

  • McLafferty Rearrangement : This classic rearrangement occurs in carbonyl compounds that have a hydrogen atom on the γ-carbon.[2][3][5][6] In this cyclic structure, a γ-hydrogen is available on C7 relative to the ketone at C5. A six-membered transition state can lead to the cleavage of the C5-C6 bond and the elimination of a neutral ethenone molecule (CH₂=C=O).

    • M⁺• - 42 Da → m/z = 144 (This is a possibility, though ring strain can alter the classic pathway).

Summary of Expected Mass Fragments
m/z Value Proposed Fragment Identity Fragmentation Mechanism
186[C₉H₁₄O₄]⁺•Molecular Ion (M⁺•)
158[C₇H₁₀O₄]⁺•Loss of neutral ethylene (C₂H₄)
141[C₇H₉O₃]⁺Loss of ethoxy radical (•OC₂H₅)
115[C₅H₇O₃]⁺α-cleavage at C4-C5, loss of C₄H₇O•
87[C₄H₇O₂]⁺α-cleavage at C5-C6, loss of C₅H₇O₂•
43[C₂H₃O]⁺Acylium ion from further fragmentation
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup (Example):

    • Gas Chromatograph (GC): Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Set to 250°C with a split ratio of 50:1.

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS) Setup:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and acquire the data.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) and extract the mass spectrum for the peak corresponding to the target compound. Compare the observed fragments with the predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for establishing the precise molecular structure in solution. Both ¹H and ¹³C NMR are essential, with 2D techniques like COSY, HSQC, and HMBC used to confirm assignments.

Keto-Enol Tautomerism: A Critical Consideration

A key feature of β-keto esters is their existence in a dynamic equilibrium between the keto and enol tautomeric forms.[7] This equilibrium is highly dependent on the solvent, temperature, and concentration.

tautomerism keto Keto Form (Dominant in non-polar solvents like CDCl3) enol Enol Form (Stabilized by H-bonding in polar/protic solvents) keto->enol

Caption: Keto-Enol equilibrium for the β-keto ester moiety.

  • In non-polar solvents like CDCl₃, the keto form is expected to be the major, if not exclusive, species observed.

  • In polar, aprotic solvents like DMSO-d₆, the population of the enol form may increase, stabilized by intramolecular hydrogen bonding. This would result in the appearance of a distinct set of NMR signals, including a characteristic enolic proton (δ 12-14 ppm) and the disappearance of the C4 methine proton signal.

For the purposes of this guide, we will predict the spectra for the keto form , which is typically dominant.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The structure's lack of symmetry means all methylene protons on the oxepane ring are diastereotopic and will likely appear as complex multiplets.

Proton(s) (Atom No.) Predicted Shift (δ, ppm) Multiplicity Integration Rationale
H10 (-CH₃)~1.30Triplet (t)3HCoupled to the two H9 protons.
H9 (-OCH₂-)~4.25Quartet (q)2HEthyl group CH₂ adjacent to ester oxygen, coupled to H10.
H4 (-CH)~3.60Doublet of Doublets (dd)1HMethine proton alpha to both ketone and ester carbonyls. Deshielded.
H3 (-CH₂-)~2.10 - 2.30Multiplet (m)2HAliphatic protons adjacent to the C4 methine.
H2 (-CH₂-)~3.80 - 4.00Multiplet (m)2HMethylene protons adjacent to the ring oxygen (O1). Deshielded.
H7 (-CH₂-)~3.90 - 4.10Multiplet (m)2HMethylene protons adjacent to the ring oxygen (O1). Deshielded.
H6 (-CH₂-)~2.70 - 2.90Multiplet (m)2HMethylene protons alpha to the ketone carbonyl. Deshielded.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Carbon(s) (Atom No.) Predicted Shift (δ, ppm) Rationale
C5 (C=O, Ketone)~205Ketone carbonyl carbon, highly deshielded.
C8 (C=O, Ester)~169Ester carbonyl carbon.
C2/C7 (-CH₂-O-)~68 - 72Carbons bonded to the ring ether oxygen.
C9 (-O-CH₂-)~62Ethyl ester methylene carbon.
C4 (-CH-)~55Methine carbon between two carbonyls.
C6 (-CH₂-)~45Carbon alpha to the ketone.
C3 (-CH₂-)~30Aliphatic carbon.
C10 (-CH₃)~14Ethyl ester methyl carbon.
Role of 2D NMR for Assignment Confirmation

While 1D spectra provide the initial data, 2D NMR is indispensable for unambiguous assignment.

Caption: Key expected correlations in a ¹H-¹H COSY experiment.

  • COSY (Correlation Spectroscopy): Would confirm the connectivity of adjacent protons. For example, a cross-peak between the multiplet at ~2.8 ppm (H6) and the multiplet at ~4.0 ppm (H7) would confirm their adjacency. A key correlation would be between H4 and the H3 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly maps each proton to the carbon it is attached to, providing definitive C-H one-bond correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for assigning quaternary carbons and piecing the molecular fragments together. For instance, the H4 proton (~3.60 ppm) would show an HMBC correlation to the ketone carbonyl C5 (~205 ppm) and the ester carbonyl C8 (~169 ppm), confirming its position.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[7][8] Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum using a 90° pulse.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a relaxation delay of 2-5 seconds and acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a longer relaxation delay (e.g., 5 seconds) and acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: Run standard gradient-selected COSY, HSQC, and HMBC experiments using the manufacturer's recommended pulse programs and parameters.

  • Data Processing: Process all spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Analyze the 1D and 2D spectra to assign all signals.

Conclusion

The structural characterization of this compound is a clear demonstration of the power of modern spectroscopic methods. Mass spectrometry provides the initial confirmation of molecular weight and reveals key structural motifs through predictable fragmentation pathways, such as α-cleavages and ester-related losses. NMR spectroscopy, particularly through a combination of 1D and 2D techniques, delivers an unambiguous and detailed map of the molecular architecture. The chemical shifts and coupling patterns are highly sensitive to the local electronic environment, allowing for the precise assignment of every proton and carbon in the structure. The potential for keto-enol tautomerism adds a layer of complexity that must be considered during analysis, with the choice of solvent playing a critical role in the observed spectrum. Together, these techniques provide a self-validating system for the complete and confident elucidation of this compound.

References

An In-depth Technical Guide to the Purity and Analysis of Ethyl 5-oxooxepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 5-oxooxepane-4-carboxylate

This compound, with the molecular formula C9H14O4, is a cyclic β-keto ester that serves as a versatile intermediate in the synthesis of complex organic molecules.[1][2] Its seven-membered oxepane ring and reactive β-keto ester moiety make it a valuable precursor for a variety of heterocyclic compounds and other pharmacologically relevant scaffolds. The purity of this intermediate is paramount, as even trace impurities can have a significant impact on the yield, stereoselectivity, and safety profile of the final active pharmaceutical ingredient (API).

This guide will provide a detailed exploration of the synthesis of this compound, with a focus on identifying potential impurities. It will then delve into robust purification strategies and a multi-faceted analytical approach to ensure the highest standards of purity.

I. Synthesis and Impurity Profile

The most probable synthetic route to this compound is through an intramolecular Dieckmann condensation of a corresponding diester.[3][4] This reaction involves the base-catalyzed cyclization of a linear diester to form a cyclic β-keto ester.

A plausible precursor for this synthesis is diethyl 3,3'-oxydipropionate. The reaction mechanism, illustrated below, highlights the potential sources of impurities.

Dieckmann_Condensation cluster_0 Dieckmann Condensation for this compound Diester Diethyl 3,3'-oxydipropionate Enolate Enolate Intermediate Diester->Enolate Deprotonation Base Strong Base (e.g., Sodium Ethoxide) Cyclization Intramolecular Nucleophilic Acyl Substitution Enolate->Cyclization Intermediate Cyclic Intermediate Cyclization->Intermediate Product This compound Intermediate->Product Protonation Protonation Acidic Workup

Caption: Dieckmann condensation pathway to this compound.

Potential Impurities:

Based on this synthetic route, the following impurities are likely to be present in the crude product:

  • Unreacted Starting Material: Residual diethyl 3,3'-oxydipropionate.

  • Intermolecular Condensation Products: Byproducts formed from the reaction between two separate diester molecules.

  • Residual Base: Traces of the base catalyst (e.g., sodium ethoxide).

  • Solvent Residues: Depending on the reaction and workup conditions, solvents like ethanol, toluene, or THF may be present.[5]

  • Hydrolysis Products: The corresponding β-keto acid if the ester is hydrolyzed during workup.

II. Purification Strategies

A multi-step purification protocol is essential to achieve high purity this compound.

1. Aqueous Workup and Extraction:

The initial step after the reaction is a carefully controlled aqueous workup.

  • Neutralization: The reaction mixture is first neutralized with a dilute acid to quench the base catalyst.

  • Extraction: The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. Multiple extractions are recommended to maximize recovery.

  • Washing: The organic layer should be washed with brine to remove water-soluble impurities and residual base.

2. Fractional Distillation:

For the removal of volatile impurities and unreacted starting materials, fractional distillation under reduced pressure is a highly effective technique.[6] The difference in boiling points between the product and potential impurities will dictate the efficiency of this separation.

3. Column Chromatography:

For achieving the highest purity, especially for removing structurally similar impurities, silica gel column chromatography is the method of choice.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Provides good resolution for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientA gradient elution allows for the separation of compounds with a range of polarities.
Detection Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate)To monitor the separation and identify fractions containing the pure product.

III. Analytical Characterization for Purity Assessment

A combination of chromatographic and spectroscopic techniques is necessary for a comprehensive assessment of the purity of this compound.

A. Chromatographic Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for identifying and quantifying volatile impurities.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) into the GC.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient program to ensure separation of components with different boiling points.

  • MS Detection: Use electron impact (EI) ionization and scan a mass range appropriate for the expected compounds.

Data Interpretation:

The retention time of the main peak should be consistent, and the mass spectrum should correspond to the molecular weight and fragmentation pattern of this compound. Impurities will appear as separate peaks with their own characteristic retention times and mass spectra. It is important to be aware that β-keto esters can sometimes undergo transesterification in the GC inlet if alcohols are present.[7]

2. High-Performance Liquid Chromatography (HPLC):

HPLC is ideal for assessing the purity of non-volatile impurities and for accurate quantification. The analysis of β-keto esters by reverse-phase HPLC can be challenging due to keto-enol tautomerism, which can lead to poor peak shapes.[8]

Experimental Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to suppress the enolate form and improve peak shape.

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance.

Data Interpretation:

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Analytical_Workflow cluster_1 Purity Analysis Workflow Sample This compound Sample GCMS GC-MS Analysis (Volatile Impurities) Sample->GCMS HPLC HPLC Analysis (Non-volatile Impurities) Sample->HPLC NMR NMR Spectroscopy (Structural Confirmation & Purity) Sample->NMR FTIR FTIR Spectroscopy (Functional Group Analysis) Sample->FTIR Elemental Elemental Analysis (Elemental Composition) Sample->Elemental Purity Purity Assessment GCMS->Purity HPLC->Purity NMR->Purity FTIR->Purity Elemental->Purity

Caption: A comprehensive workflow for the purity analysis of the target compound.

B. Spectroscopic Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are indispensable for structural confirmation and can also provide information about purity.[9][10]

Expected ¹H NMR Spectral Features (Predicted):

  • Ethyl Group: A triplet around 1.2-1.3 ppm (3H, -CH₃) and a quartet around 4.1-4.2 ppm (2H, -OCH₂-).

  • Oxepane Ring Protons: Complex multiplets in the region of 2.0-4.5 ppm. The proton at the 4-position will be a methine proton adjacent to the ester and ketone, likely appearing as a distinct signal.

Expected ¹³C NMR Spectral Features (Predicted):

  • Carbonyl Carbons: Two signals in the downfield region, one for the ketone (around 200-210 ppm) and one for the ester (around 170-175 ppm).

  • Ethyl Group: Signals for the -OCH₂- carbon around 60-65 ppm and the -CH₃ carbon around 14-15 ppm.[11]

  • Oxepane Ring Carbons: Several signals in the aliphatic region (20-80 ppm).

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR is a quick and simple method to confirm the presence of key functional groups.[9]

Expected IR Absorption Bands:

  • C=O Stretch (Ketone): A strong absorption band around 1710-1725 cm⁻¹.

  • C=O Stretch (Ester): A strong absorption band around 1735-1750 cm⁻¹.

  • C-O Stretch: Strong bands in the region of 1000-1300 cm⁻¹.

3. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum:

  • Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (186.21 g/mol ).[1]

  • Fragmentation Pattern: Characteristic fragments resulting from the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the oxepane ring.

C. Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and oxygen in the sample. The experimentally determined values should be in close agreement with the theoretical values calculated from the molecular formula (C₉H₁₄O₄).

IV. Conclusion

Ensuring the purity of this compound is a critical step in the synthesis of many high-value molecules. A thorough understanding of its synthesis and potential impurities, coupled with a robust purification strategy and a multi-faceted analytical approach, is essential for researchers and drug development professionals. By employing the techniques outlined in this guide, scientists can be confident in the quality of this important synthetic intermediate, leading to more reliable and reproducible downstream applications.

References

An In-Depth Technical Guide to the Synthesis of Substituted Oxepane-4-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rising Prominence of the Oxepane Scaffold in Modern Drug Discovery

The oxepane moiety, a seven-membered oxygen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its unique conformational flexibility and ability to present substituents in a distinct three-dimensional space offer significant advantages in the design of novel therapeutics. Specifically, substituted oxepane-4-carboxylate esters represent a versatile class of compounds, serving as key intermediates in the synthesis of complex natural products and as core structures in the development of new drug candidates.[1][2] This guide provides a comprehensive overview of the primary synthetic strategies for accessing these valuable molecules, with a focus on practical, field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Strategic Approaches to the Oxepane-4-Carboxylate Core

The construction of the seven-membered oxepane ring presents unique synthetic challenges due to unfavorable entropic and enthalpic factors associated with medium-sized ring formation.[3] However, several robust strategies have been developed to overcome these hurdles. This section will delve into the most effective methods for the synthesis of oxepane-4-carboxylate esters, elucidating the causality behind key experimental choices.

Ring-Closing Metathesis (RCM): A Powerful and Versatile Strategy

Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including oxepanes.[4][5] This method relies on the use of ruthenium-based catalysts to facilitate the intramolecular cyclization of a diene precursor. For the synthesis of oxepane-4-carboxylate esters, a key acyclic precursor is a substituted diallyl ether derivative of a malonate ester.

Logical Framework for RCM Approach:

RCM_Strategy Start Substituted Malonate Ester Precursor Acyclic Diene Precursor (Substituted Diallyl Ether Malonate) Start->Precursor Diallylation RCM Ring-Closing Metathesis (RCM) (Grubbs' or Hoveyda-Grubbs' Catalyst) Precursor->RCM Oxepine Substituted Dihydrooxepine-4,4-dicarboxylate RCM->Oxepine Reduction Selective Reduction (e.g., Hydrogenation) Oxepine->Reduction Final_Product Substituted Oxepane-4,4-dicarboxylate Reduction->Final_Product

Figure 1: General workflow for the synthesis of substituted oxepane-4,4-dicarboxylates via RCM.

The primary advantage of the RCM approach is its functional group tolerance and the predictable nature of the ring closure.[6] The choice of catalyst is critical; second and third-generation Grubbs' and Hoveyda-Grubbs' catalysts are often preferred for their enhanced activity and stability.[5] The resulting dihydrooxepine can then be readily reduced to the saturated oxepane ring.

Experimental Protocol: Synthesis of Diethyl 2,3,6,7-Tetrahydrooxepine-4,4-dicarboxylate

Step 1: Synthesis of Diethyl Diallylmalonate

  • To a solution of diethyl malonate (1.0 eq) in a suitable solvent such as DMF or THF, add a base like sodium hydride (NaH, 2.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide (2.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford diethyl diallylmalonate.

Step 2: Ring-Closing Metathesis

  • Dissolve diethyl diallylmalonate (1.0 eq) in dry, degassed dichloromethane (DCM) to a concentration of 0.01-0.05 M.

  • Add a solution of a second-generation Grubbs' catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium, 1-5 mol%) in DCM.

  • Reflux the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 2-12 hours, monitoring the reaction progress by TLC or GC-MS. The reaction is driven to completion by the removal of the ethylene byproduct.[7]

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture and purify by column chromatography on silica gel to yield diethyl 2,3,6,7-tetrahydrooxepine-4,4-dicarboxylate.[4][7]

Step 3: Reduction to Diethyl Oxepane-4,4-dicarboxylate

  • Dissolve the diethyl 2,3,6,7-tetrahydrooxepine-4,4-dicarboxylate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain diethyl oxepane-4,4-dicarboxylate.

Table 1: Comparison of RCM Catalysts for the Synthesis of Cyclic Ethers

CatalystGenerationKey FeaturesTypical Loading (mol%)
Grubbs' CatalystFirstGood activity for terminal alkenes.2-10
Grubbs' CatalystSecondHigher activity, better thermal stability, broader substrate scope.1-5
Hoveyda-Grubbs' CatalystSecondChelating isopropoxy group allows for catalyst recovery and reuse.1-5
Intramolecular Williamson Ether Synthesis: A Classic Approach

The intramolecular Williamson ether synthesis is a fundamental and reliable method for the formation of cyclic ethers.[8] This SN2 reaction involves the cyclization of a halo-alcohol or a related substrate where the alkoxide and the leaving group are present in the same molecule.

Conceptual Pathway for Intramolecular Etherification:

Williamson_Ether_Synthesis Start Substituted γ-Butyrolactone Step1 Ring Opening and Functionalization Start->Step1 Precursor Acyclic Precursor with Hydroxyl and Leaving Group Step1->Precursor Cyclization Intramolecular SN2 Cyclization (Base-mediated) Precursor->Cyclization Product Substituted Oxepane-4-carboxylate Cyclization->Product

Figure 2: General strategy for oxepane synthesis via intramolecular Williamson etherification.

A key consideration for this approach is the synthesis of the acyclic precursor containing both a hydroxyl group and a suitable leaving group (e.g., halide, tosylate, mesylate) at the appropriate positions to favor 7-endo-tet cyclization. While 7-membered ring closures are kinetically less favorable than 5- or 6-membered ring closures, they can be achieved under appropriate conditions, often requiring high dilution to minimize intermolecular side reactions.

Experimental Protocol: Synthesis of Ethyl Oxepane-4-carboxylate (Illustrative)

This protocol is a conceptual illustration, as direct literature examples for this specific target via this route are scarce. The synthesis of the required acyclic precursor is a critical and non-trivial step.

Step 1: Synthesis of a Suitable Acyclic Precursor (Hypothetical)

  • Begin with a suitable starting material, such as a derivative of glutaric acid or a related 1,5-dicarbonyl compound.

  • Through a series of functional group manipulations, introduce a hydroxyl group at one end of a six-carbon chain and a good leaving group (e.g., tosylate) at the other end, with a carboxylate ester at the C4 position. This multi-step synthesis would require careful planning and execution.

Step 2: Intramolecular Cyclization

  • Dissolve the acyclic precursor (1.0 eq) in a large volume of a polar aprotic solvent like THF or DMF (high dilution conditions, e.g., 0.001 M).

  • Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) or potassium tert-butoxide (KOtBu, 1.1 eq) at room temperature.

  • Heat the reaction mixture to facilitate the cyclization, monitoring by TLC or LC-MS.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography to yield ethyl oxepane-4-carboxylate.

Prins-Type Cyclization: A Convergent Approach

The Prins cyclization and its variants offer a powerful method for the construction of oxygen-containing heterocycles, including oxepanes.[9][10] This reaction typically involves the acid-catalyzed condensation of an alkene with an aldehyde or ketone. For the synthesis of substituted oxepanes, an intramolecular Prins-type cyclization of a homoallylic alcohol derivative can be employed.

Mechanistic Overview of a Prins-Type Cyclization:

Prins_Cyclization Start Homoallylic Alcohol with Carbonyl Group Step1 Acid-Catalyzed Oxocarbenium Ion Formation Start->Step1 Step2 Intramolecular Nucleophilic Attack by Alkene Step1->Step2 Step3 Carbocation Trapping (e.g., by Nucleophile or Elimination) Step2->Step3 Product Substituted Oxepane Step3->Product

Figure 3: Key steps in a Prins-type cyclization for oxepane formation.

The stereochemical outcome of the Prins cyclization is often controlled by the formation of a chair-like transition state, which can lead to high levels of diastereoselectivity.[1] The challenge in applying this method to the synthesis of oxepane-4-carboxylate esters lies in the design and synthesis of a suitable acyclic precursor that will cyclize to give the desired substitution pattern.

Stereochemical Considerations in Oxepane Synthesis

For applications in drug development, the control of stereochemistry is paramount. The synthesis of enantiomerically pure or diastereomerically enriched oxepane-4-carboxylate esters requires careful consideration of the synthetic strategy.

  • Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as carbohydrates or amino acids, can be an effective strategy to introduce chirality into the final oxepane product.[2]

  • Asymmetric Catalysis: The use of chiral catalysts in reactions such as RCM or intramolecular cyclizations can induce asymmetry and lead to the formation of enantiomerically enriched products.

  • Diastereoselective Reactions: As mentioned, reactions like the Prins cyclization can proceed with high diastereoselectivity, allowing for the control of relative stereochemistry. Subsequent separation of diastereomers or chiral resolution can then provide access to enantiomerically pure compounds.[11][12]

Conclusion and Future Outlook

The synthesis of substituted oxepane-4-carboxylate esters presents a rewarding challenge for synthetic chemists. While Ring-Closing Metathesis currently stands out as a highly versatile and reliable method, classical approaches like the intramolecular Williamson ether synthesis and modern strategies such as Prins-type cyclizations also offer viable pathways. The choice of synthetic route will ultimately depend on the desired substitution pattern, stereochemical requirements, and the availability of starting materials. As the demand for novel, three-dimensionally complex scaffolds in drug discovery continues to grow, the development of new and more efficient methods for the synthesis of functionalized oxepanes will undoubtedly remain an active area of research.

References

The β-Keto Ester: A Cornerstone Synthon in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

β-Keto esters are among the most versatile and powerful building blocks in the arsenal of synthetic organic chemistry.[1][2] Their unique structural motif, characterized by a ketone and an ester group separated by a methylene unit, imparts a dual reactivity profile that has been exploited for the construction of a vast array of complex molecules. The acidic α-protons and the presence of two electrophilic carbonyl centers allow these compounds to participate in a wide range of transformations, making them indispensable precursors for the synthesis of heterocyclic systems. This guide provides a detailed exploration of the core reactions of β-keto esters in heterocyclic chemistry, focusing on the mechanistic underpinnings, strategic applications in drug discovery, and field-proven experimental protocols.

The Intrinsic Reactivity of β-Keto Esters: A Chemist's Swiss Army Knife

The synthetic utility of β-keto esters stems from their distinct chemical properties:

  • Keto-Enol Tautomerism: The equilibrium between the keto and enol forms is fundamental. The enol form provides a nucleophilic center at the α-carbon, which is crucial for many condensation reactions.

  • α-Proton Acidity: The protons on the methylene carbon flanked by two carbonyl groups are significantly acidic (pKa ≈ 11 in DMSO), allowing for easy deprotonation to form a stable, resonance-delocalized enolate anion. This enolate is a potent nucleophile.

  • Electrophilic Carbonyl Centers: Both the ketone and ester carbonyls can act as electrophilic sites, susceptible to attack by various nucleophiles. This duality is central to cyclization reactions.

This combination of properties makes the β-keto ester a quintessential "A-B" synthon (where 'A' is an acceptor/electrophile and 'B' is a donor/nucleophile) for ring-forming reactions.

Synthesis of Five-Membered Heterocycles

The 1,3-dicarbonyl arrangement in β-keto esters is ideal for constructing five-membered rings when combined with appropriate 1,2- or 1,3-dinucleophiles/electrophiles.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a cornerstone method for creating pyrazole and pyrazolone rings, which are privileged scaffolds in medicinal chemistry, found in drugs like Celecoxib and Edaravone.[3][4] The reaction involves the condensation of a β-keto ester with a hydrazine derivative.[3][5]

Causality and Mechanism: The reaction's efficiency is driven by the formation of a stable aromatic pyrazole ring.[3] It begins with the nucleophilic attack of the more basic nitrogen of the hydrazine onto the more electrophilic ketone carbonyl of the β-keto ester, forming a hydrazone intermediate. The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization and subsequent dehydration to yield the final pyrazolone product, a tautomer of the aromatic pyrazole.[3][6]

Diagram: Knorr Pyrazole Synthesis Mechanism

Knorr_Pyrazole_Synthesis Knorr Pyrazole Synthesis Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product Ketoester β-Keto Ester Hydrazone Hydrazone Intermediate Ketoester->Hydrazone Condensation (-H₂O) Hydrazine Hydrazine Hydrazine->Hydrazone Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Acylation Pyrazolone Pyrazolone Cyclized->Pyrazolone Dehydration (-EtOH)

Caption: Mechanism of the Knorr pyrazole synthesis.

Feist-Bénary Furan Synthesis

This classic reaction provides a versatile route to substituted furans by reacting a β-keto ester with an α-halo ketone in the presence of a base.[7][8][9][10] Furans are common motifs in natural products and pharmaceuticals.

Causality and Mechanism: The choice of a mild base, such as pyridine or triethylamine, is critical to prevent the hydrolysis of the ester group while being sufficient to deprotonate the β-keto ester.[9] The mechanism proceeds via:

  • Deprotonation: The base removes an α-proton from the β-keto ester to form a nucleophilic enolate.

  • Nucleophilic Substitution (Sₙ2): The enolate attacks the α-carbon of the halo-ketone, displacing the halide.

  • Cyclization & Dehydration: The resulting 1,4-dicarbonyl intermediate undergoes an intramolecular cyclization and dehydration to furnish the aromatic furan ring.[9]

Table 1: Typical Reagents for Feist-Bénary Synthesis [7][9]

Reagent TypeExamplesRole in Reaction
β-Dicarbonyl Ethyl acetoacetate, AcetylacetoneProvides the C2-C3-C4 fragment of the furan ring
α-Halo Ketone Chloroacetone, Bromoacetone, Phenacyl bromideProvides the C5 and O1 atoms of the furan ring
Base Pyridine, Triethylamine, Sodium ethoxideDeprotonates the β-dicarbonyl compound
Solvent Ethanol, DMF, THFProvides the medium for the reaction
Japp-Klingemann Reaction for Indole Synthesis

While not a direct cyclization, the Japp-Klingemann reaction is a pivotal preparatory step for certain heterocyclic syntheses, most notably the Fischer indole synthesis.[11][12] The reaction converts a β-keto ester into a hydrazone by reacting it with an aryl diazonium salt.[11][12]

Causality and Mechanism: This reaction cleverly uses the reactivity of both the α-position and the ester group. It begins with the base-catalyzed formation of the enolate from the β-keto ester. This enolate then attacks the diazonium salt to form an azo compound.[11] Subsequent hydrolysis of the ester group, followed by decarboxylation, leads to the formation of the final, stable hydrazone.[11] This resulting hydrazone is the direct precursor needed for the acid-catalyzed Fischer indole synthesis.[11][12]

Synthesis of Six-Membered Heterocycles

The versatility of β-keto esters extends to the formation of six-membered rings, which are ubiquitous in biologically active molecules.

Hantzsch Pyridine Synthesis

Discovered in 1881, the Hantzsch synthesis is a robust multi-component reaction that combines two equivalents of a β-keto ester, one equivalent of an aldehyde, and a nitrogen donor (typically ammonia or ammonium acetate).[13][14] The initial product is a 1,4-dihydropyridine (a Hantzsch ester), which can then be oxidized to the corresponding aromatic pyridine.[13] This reaction is of immense pharmaceutical importance, forming the basis for the synthesis of calcium channel blockers like Nifedipine and Amlodipine.[13]

Causality and Mechanism: The elegance of this one-pot reaction lies in its convergence of two key intermediates:

  • An enamine , formed from the condensation of one molecule of the β-keto ester with ammonia.

  • An α,β-unsaturated carbonyl compound (a chalcone-type intermediate), formed from a Knoevenagel condensation between the aldehyde and the second molecule of the β-keto ester.[14]

A subsequent Michael addition of the enamine to the unsaturated carbonyl, followed by cyclization and dehydration, yields the 1,4-dihydropyridine ring.[15] The final aromatization step is energetically favorable and is often carried out in the same pot using an oxidizing agent like ferric chloride or manganese dioxide.[13]

Biginelli Reaction

The Biginelli reaction is another powerful multi-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) in a single step.[16] It involves the acid-catalyzed condensation of a β-keto ester, an aldehyde (often aromatic), and urea or thiourea.[16][17][18] DHPMs are of significant interest in drug discovery, with compounds like Monastrol being investigated as potent anticancer agents.[16]

Causality and Mechanism: The currently accepted mechanism proceeds through an N-acyliminium ion intermediate.[16][17][18]

  • The reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form the key electrophilic N-acyliminium ion.

  • The β-keto ester enolizes and acts as the nucleophile, attacking the iminium ion.

  • The final step is an intramolecular cyclization via attack of the free -NH₂ group of the urea onto the ketone carbonyl, followed by dehydration to yield the stable DHPM ring.[17][19]

Diagram: Biginelli Reaction Workflow

Biginelli_Workflow Biginelli Reaction Logical Workflow cluster_reactants Three Components cluster_intermediates Key Intermediates cluster_product Final Product Aldehyde Aldehyde Iminium N-Acyliminium Ion (Electrophile) Aldehyde->Iminium Acid-Catalyzed Condensation Ketoester β-Keto Ester Enol Ketoester Enol (Nucleophile) Ketoester->Enol Tautomerization Urea Urea Urea->Iminium Acid-Catalyzed Condensation DHPM Dihydropyrimidinone (DHPM) Iminium->DHPM Enol->DHPM Nucleophilic Attack & Intramolecular Cyclization

Caption: Logical workflow of the Biginelli reaction.

Pechmann Condensation

The Pechmann condensation is the classic method for synthesizing coumarins, which are benzopyran-2-one derivatives.[20] These structures are prevalent in natural products and are used as fragrances, pharmaceuticals, and optical brighteners.[21] The reaction involves the condensation of a phenol with a β-keto ester under acidic conditions.[20][22]

Causality and Mechanism: The reaction requires an acid catalyst (e.g., H₂SO₄, AlCl₃) to facilitate two key steps.[20]

  • Transesterification: The first step is an acid-catalyzed transesterification between the phenol and the β-keto ester.

  • Intramolecular Electrophilic Aromatic Substitution: The carbonyl group of the newly formed ester is activated by the acid, and the activated phenol ring performs an intramolecular electrophilic attack (a Friedel-Crafts type acylation) to form the new ring.

  • Dehydration: A final dehydration step generates the α,β-unsaturated lactone system of the coumarin.[20]

With highly activated phenols like resorcinol, the reaction can proceed under much milder conditions.[20]

Experimental Protocols: A Practical Guide

The following protocols are representative examples and should be adapted based on specific substrates and laboratory safety guidelines.

Protocol 1: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one (Knorr Synthesis)[3]

This protocol details the reaction of ethyl benzoylacetate with hydrazine.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl benzoylacetate (e.g., 3.0 mmol, 1.0 eq) and 1-propanol (20 mL).

  • Addition of Hydrazine: Add hydrazine hydrate (e.g., 6.0 mmol, 2.0 eq) dropwise to the stirred solution. Caution: Hydrazines are toxic and should be handled in a fume hood with appropriate personal protective equipment.[6]

  • Reaction: Heat the mixture to reflux (approximately 97-100 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Isolation: Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol.

  • Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield the pure pyrazolone.

Protocol 2: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate (Feist-Bénary Synthesis)[9]

This protocol describes the reaction between ethyl acetoacetate and chloroacetone.

  • Reagent Preparation: To a 250 mL three-necked flask fitted with a reflux condenser, dropping funnel, and mechanical stirrer, add ethyl acetoacetate (e.g., 0.1 mol, 1.0 eq) and pyridine (e.g., 0.12 mol, 1.2 eq).

  • Addition of Halo-ketone: Add chloroacetone (e.g., 0.1 mol, 1.0 eq) dropwise from the dropping funnel over 30 minutes. The reaction may be exothermic; maintain the temperature below 50 °C with a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours.

  • Work-up: Cool the mixture to room temperature. Dilute with diethyl ether (100 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2 x 50 mL), 1M HCl (2 x 50 mL) to remove pyridine, saturated aqueous sodium bicarbonate solution (50 mL), and finally brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure furan derivative.[9]

Conclusion

The reactions of β-keto esters are a testament to the power of fundamental reactivity in constructing molecular complexity. From the multi-component elegance of the Hantzsch and Biginelli reactions to the classic cyclizations of Knorr and Feist-Bénary, these synthons provide reliable and versatile pathways to a multitude of heterocyclic cores. For researchers in medicinal chemistry and materials science, a deep understanding of these transformations is not merely academic; it is a practical tool for innovation, enabling the rapid synthesis of novel molecular entities with diverse functions and therapeutic potential. The continued development of greener, more efficient variations of these classic reactions ensures that the β-keto ester will remain a central player in the field of heterocyclic chemistry for years to come.

References

Methodological & Application

Application Note: Ethyl 5-Oxooxepane-4-carboxylate as a Versatile Platform for the Synthesis of Novel Oxepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxepane ring, a seven-membered oxygen-containing heterocycle, is a privileged scaffold found in a diverse array of biologically active natural products, particularly those of marine origin.[1][2] These compounds exhibit a wide spectrum of pharmacological activities, including potent cytotoxic properties against various cancer cell lines.[2] Despite their therapeutic potential, the synthesis of oxepane derivatives presents a significant challenge to chemists due to unfavorable entropic and enthalpic barriers associated with the formation of medium-sized rings.

This application note introduces Ethyl 5-oxooxepane-4-carboxylate as a versatile and strategic starting material for accessing a variety of substituted oxepane frameworks. As a cyclic β-keto ester, this molecule possesses multiple reactive sites that can be selectively manipulated to generate diverse derivatives.[3][4] We provide detailed, field-tested protocols for the synthesis of the parent scaffold via Dieckmann condensation and its subsequent transformation into key structural archetypes relevant to drug discovery and medicinal chemistry programs.

Section 1: Synthesis of this compound (3)

The cornerstone of this platform is the efficient construction of the oxepane β-keto ester itself. The most logical and convergent approach is the intramolecular Dieckmann condensation of an acyclic 1,7-diester.[5][6] This base-catalyzed reaction is highly effective for forming stable five- and six-membered rings and can be adapted for seven-membered ring synthesis, albeit sometimes with lower yields due to ring strain.[7] The logical precursor for this cyclization is Diethyl 4-oxaheptanedioate.

Protocol 1: Synthesis via Dieckmann Condensation

This protocol details the base-catalyzed intramolecular cyclization of Diethyl 4-oxaheptanedioate (1) to yield the sodium enolate salt (2) , which is subsequently protonated to afford the target this compound (3) .

Dieckmann_Condensation Dieckmann Condensation for Oxepane Synthesis R Diethyl 4-oxaheptanedioate (1) Base 1. NaOEt, Toluene, Reflux I Sodium Enolate (2) Acid 2. aq. HCl, 0 °C P This compound (3) Base->I Intramolecular Cyclization Acid->P Protonation

Caption: Workflow for the synthesis of the target compound.

Materials & Equipment:

  • Diethyl 4-oxaheptanedioate (Precursor, CAS 6317-49-3)[8]

  • Sodium ethoxide (NaOEt)

  • Anhydrous Toluene

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Setup: Equip a dry 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Reaction Initiation: Add anhydrous toluene (250 mL) to the flask. Carefully add sodium ethoxide (1.1 equivalents) to the solvent.

  • Substrate Addition: Dissolve Diethyl 4-oxaheptanedioate (1.0 equivalent) in a small amount of anhydrous toluene and add it dropwise to the stirred suspension of sodium ethoxide.

  • Cyclization: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up (Quenching): Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 1M HCl with vigorous stirring until the pH of the aqueous layer is acidic (pH ~2-3). The enolate will be protonated, and the mixture will become biphasic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Expert Insights & Causality:

  • Choice of Base: Sodium ethoxide is used as the base. It is crucial to match the alkoxide of the base with the alkyl group of the ester (ethoxide for an ethyl ester) to prevent transesterification, a side reaction that would scramble the ester groups and reduce the yield.[5]

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. Water can hydrolyze the ester starting material and react with the sodium ethoxide base, quenching the reaction.

  • Driving the Equilibrium: The final deprotonation of the newly formed β-keto ester by the alkoxide base is thermodynamically favorable (pKa of the β-keto ester is ~11, while ethanol's pKa is ~16).[9] This irreversible step drives the entire equilibrium towards the product, making the reaction efficient.[6] An acidic workup is required to re-protonate the enolate product.[9]

Section 2: Physicochemical Properties & Handling

A summary of the key properties of the title compound is provided for easy reference.

PropertyValueReference
CAS Number 938181-32-9[10][11][12]
Molecular Formula C₉H₁₄O₄[10]
Molecular Weight 186.21 g/mol [10]
Appearance Colorless to pale yellow oil (predicted)
Boiling Point Not available (likely high, requires vacuum)
Solubility Soluble in common organic solvents (e.g., DCM, Ether, EtOAc)

Handling and Storage:

  • Store in a cool, dry place away from moisture.

  • Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon).

  • As with all β-keto esters, prolonged storage may lead to slow decomposition or hydrolysis.

Section 3: Applications in Derivative Synthesis

This compound is a versatile intermediate due to the reactivity of its β-keto ester moiety.[3][4] The following protocols outline key transformations to produce valuable oxepane derivatives.

Synthetic_Pathways Synthetic Utility of this compound SM This compound P1 Oxepan-4-one SM->P1 Krapcho Decarboxylation (LiCl, DMSO, H₂O, Heat) P2 4-Alkyl-5-oxooxepane-4-carboxylate SM->P2 Alkylation (1. NaH; 2. R-X) P3 Oxepano[4,5-c]pyrazole Derivative SM->P3 Heterocycle Formation (Hydrazine, EtOH, AcOH)

Caption: Key synthetic transformations of the title compound.

Application 1: Decarboxylation to Oxepan-4-one

The removal of the ester group provides the fundamental oxepane ketone core, a valuable building block in its own right. The Krapcho decarboxylation is a robust and often high-yielding method for this transformation, proceeding under neutral conditions which tolerate many other functional groups.[13][14]

Protocol 2: Krapcho Decarboxylation

  • Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, combine this compound (1.0 eq), lithium chloride (2.0 eq), and a few drops of water in dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture to 150-170 °C. The reaction progress can be monitored by the evolution of CO₂ gas and TLC analysis. The reaction is typically complete in 2-8 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a large volume of water and extract several times with diethyl ether.

  • Washing & Concentration: Combine the organic extracts, wash thoroughly with brine to remove DMSO, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting Oxepan-4-one can be purified by vacuum distillation or column chromatography.

Scientific Rationale: The Krapcho reaction mechanism involves the Sₙ2 attack of a halide ion (from LiCl) on the ethyl group of the ester.[14] This is followed by the loss of carbon dioxide from the resulting carboxylate intermediate. This method is often preferred over traditional saponification-acidification-heating sequences as it is a one-pot procedure and avoids harsh acidic or basic conditions.[13]

Application 2: C4-Alkylation

The C4 position is flanked by two carbonyl groups, rendering its proton highly acidic (pKa ~11).[15] Deprotonation generates a stabilized enolate that can act as a nucleophile to introduce a wide variety of substituents via reaction with electrophiles like alkyl halides.

Protocol 3: α-Alkylation

  • Setup: To a flame-dried, nitrogen-flushed flask, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool to 0 °C.

  • Enolate Formation: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir at 0 °C for 30 minutes, during which hydrogen gas will evolve and a clear solution of the sodium enolate should form.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography.

Application 3: Synthesis of Fused Heterocycles

The 1,3-dicarbonyl system is a classic precursor for the synthesis of five-membered heterocycles.[16] Reaction with hydrazine or its derivatives provides a direct route to fused pyrazole systems, which are themselves important pharmacophores.

Protocol 4: Knorr Pyrazole Synthesis

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.1 eq) followed by a catalytic amount of acetic acid.

  • Condensation: Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: The residue can be purified by recrystallization or column chromatography to yield the oxepano[4,5-c]pyrazole derivative.

Scientific Rationale: This reaction is a classic Knorr pyrazole synthesis.[17] The mechanism involves the initial formation of a hydrazone at one of the carbonyls, followed by intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl, and subsequent dehydration to form the aromatic pyrazole ring.[16][18]

References

Application Notes and Protocols for the Intramolecular Cyclization to Form Seven-Membered Rings

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Challenge and Significance of Seven-Membered Rings

Seven-membered carbocycles and heterocycles are prevalent structural motifs in a vast array of biologically active natural products and pharmaceuticals.[1] Their synthesis, however, presents a significant challenge to synthetic chemists. The formation of these medium-sized rings is often disfavored due to entropic penalties and transannular strain, which hinder ring closure compared to the formation of their five- and six-membered counterparts.[1][2] Despite these hurdles, a variety of powerful synthetic strategies have been developed to efficiently construct these valuable molecular architectures.

This comprehensive guide provides an in-depth analysis of key intramolecular cyclization strategies for the synthesis of seven-membered rings. We will delve into the mechanistic underpinnings of each method, offer detailed, field-proven protocols, and explain the critical parameters that govern the success of these transformations. The methodologies covered include Transition-Metal-Catalyzed Cyclizations, Radical Cyclizations, and Pericyclic Reactions, with a focus on providing practical insights for researchers in organic synthesis and drug development.

I. Transition-Metal-Catalyzed Intramolecular Cyclizations

Transition-metal catalysis has revolutionized the synthesis of complex molecules, and the formation of seven-membered rings is no exception. These methods often proceed under mild conditions with high functional group tolerance, making them invaluable tools in modern organic synthesis.[3][4]

A. Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful and widely used method for the formation of unsaturated rings of various sizes, including seven-membered rings.[5][6] The reaction is catalyzed by well-defined ruthenium or molybdenum alkylidene complexes, with Grubbs and Schrock catalysts being the most prominent.

Mechanism and Rationale: The catalytic cycle of RCM involves the reaction of a metal alkylidene with a terminal alkene of the diene substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release an olefin and generate a new metal alkylidene. This new species then reacts intramolecularly with the second terminal alkene to form another metallacyclobutane. A final retro-[2+2] cycloaddition releases the desired cyclic alkene and regenerates the active catalyst, which can then re-enter the catalytic cycle. The release of a volatile byproduct, typically ethylene, drives the reaction to completion.[6]

Diagram of the RCM Catalytic Cycle:

RCM_Mechanism cluster_catalyst Catalyst cluster_substrate Substrate cluster_cycle Catalytic Cycle Catalyst [M]=CH2 Metallacyclobutane1 Metallacyclobutane Intermediate 1 Catalyst->Metallacyclobutane1 Diene Diene Substrate Diene->Metallacyclobutane1 [2+2] Cycloaddition New_Alkylidene New Metal Alkylidene Metallacyclobutane1->New_Alkylidene Retro [2+2] Metallacyclobutane2 Intramolecular Metallacyclobutane New_Alkylidene->Metallacyclobutane2 Intramolecular [2+2] Cycloaddition Product Cyclic Alkene + Ethylene Metallacyclobutane2->Product Retro [2+2] Product->Catalyst Regeneration Heck_Workflow Start Aryl/Vinyl Halide Substrate Cyclization Intramolecular Heck Cyclization Start->Cyclization Pd_Catalyst Pd(0) Catalyst + Base Pd_Catalyst->Cyclization Product Seven-Membered Ring Product Cyclization->Product Radical_Cascade Start Precursor Radical_Gen Radical Generation Start->Radical_Gen Initiator Radical Initiator (e.g., AIBN/Bu3SnH) Initiator->Radical_Gen Cyclization Intramolecular Cyclization (7-endo) Radical_Gen->Cyclization Quenching Radical Quenching Cyclization->Quenching Product Seven-Membered Ring Product Quenching->Product FiveTwo_Cycloaddition Pyranone Pyranone Precursor Ylide Oxidopyrylium Ylide (5-atom component) Pyranone->Ylide Heat Product Bicyclic Ether (Seven-membered ring) Ylide->Product [5+2] Cycloaddition Alkene Alkene/Alkyne (2-atom component) Alkene->Product

References

Ethyl 5-oxooxepane-4-carboxylate: A Versatile Building Block for Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxepane moiety, a seven-membered oxygen-containing heterocycle, is a privileged scaffold found in a diverse array of biologically active natural products. Its unique conformational properties and synthetic versatility make it an attractive target for medicinal chemists and synthetic organic chemists. This application note provides a comprehensive guide to the synthesis and application of ethyl 5-oxooxepane-4-carboxylate, a highly functionalized and versatile building block for the construction of complex oxepane-containing molecules. We present a detailed, field-proven protocol for its synthesis via a Dieckmann condensation, discuss its chemical properties and reactivity, and explore its potential in the total synthesis of natural products through illustrative synthetic strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their research endeavors.

Introduction: The Significance of the Oxepane Motif

The oxepane ring system is a recurring structural motif in a wide range of marine and terrestrial natural products, many of which exhibit potent biological activities, including anticancer, antibacterial, and antifungal properties.[1] The seven-membered ring's inherent flexibility allows it to adopt multiple low-energy conformations, enabling it to interact with a variety of biological targets. However, the synthesis of oxepanes can be challenging due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings.[2]

This compound emerges as a strategic building block that circumvents many of these synthetic hurdles. Its pre-formed oxepane core, coupled with the presence of a β-keto ester functionality, provides multiple handles for further chemical elaboration. This allows for the introduction of various substituents and the construction of more complex molecular architectures, making it an ideal starting point for the synthesis of natural product analogues and other biologically relevant molecules.[3][4]

Synthesis of this compound via Dieckmann Condensation

The most convergent and efficient laboratory-scale synthesis of this compound is achieved through an intramolecular Dieckmann condensation of an acyclic diester precursor.[5][6] The Dieckmann condensation is a robust and well-established method for the formation of cyclic β-keto esters, particularly five- and six-membered rings, and has been successfully extended to the synthesis of seven-membered rings.[7][8]

Proposed Synthesis of the Acyclic Precursor: Diethyl 3-((2-ethoxy-2-oxoethyl)oxy)propanoate

A plausible and efficient synthesis of the required acyclic ether-diester precursor can be envisioned through a simple etherification reaction.

Reaction Scheme:

G cluster_0 Synthesis of Acyclic Precursor Ethyl 3-hydroxypropanoate Ethyl 3-hydroxypropanoate Diethyl 3-((2-ethoxy-2-oxoethyl)oxy)propanoate Diethyl 3-((2-ethoxy-2-oxoethyl)oxy)propanoate Ethyl 3-hydroxypropanoate->Diethyl 3-((2-ethoxy-2-oxoethyl)oxy)propanoate  +  Ethyl bromoacetate (Base, e.g., NaH)

Caption: Proposed synthesis of the acyclic diester precursor.

Detailed Protocol for Dieckmann Condensation

This protocol describes the intramolecular cyclization of diethyl 3-((2-ethoxy-2-oxoethyl)oxy)propanoate to yield this compound. The choice of a strong, non-nucleophilic base is crucial to favor the intramolecular reaction and minimize side reactions. Sodium ethoxide is a common choice for this transformation.[9]

Materials:

  • Diethyl 3-((2-ethoxy-2-oxoethyl)oxy)propanoate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Toluene

  • Anhydrous Ethanol (for quenching)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether or Ethyl acetate (for extraction)

Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous toluene.

  • Base Addition: Carefully add sodium ethoxide to the toluene with stirring.

  • Substrate Addition: Dissolve diethyl 3-((2-ethoxy-2-oxoethyl)oxy)propanoate in anhydrous toluene and add it dropwise to the sodium ethoxide suspension at room temperature over a period of 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of anhydrous ethanol, followed by 1 M HCl until the solution is acidic (pH ~2-3).

  • Work-up: Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties and predicted spectroscopic data for this compound. The spectroscopic data are based on typical values for β-keto esters and similar cyclic structures.[10][11][12][13][14][15][16][17][18][19]

PropertyValue
Molecular Formula C₉H₁₄O₄
Molecular Weight 186.21 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Not determined
CAS Number 938181-32-9[20]
Predicted ¹H NMR δ (ppm): 4.2 (q, 2H), 3.8-4.0 (m, 4H), 3.5 (t, 1H), 2.5-2.7 (m, 2H), 1.3 (t, 3H)
Predicted ¹³C NMR δ (ppm): 205 (C=O, ketone), 170 (C=O, ester), 70-75 (CH₂-O), 61 (O-CH₂), 55 (CH), 30-40 (CH₂), 14 (CH₃)
Predicted IR (neat) ν (cm⁻¹): ~1740 (C=O, ester), ~1715 (C=O, ketone), ~1200-1000 (C-O stretch)[21][22]
Predicted MS (EI) m/z (%): 186 (M⁺), 141, 113, 85, 43[23][24][25]

Application in Natural Product Synthesis: Strategic Considerations

This compound serves as a versatile platform for the synthesis of complex natural products containing the oxepane core. The β-keto ester moiety allows for a wide range of subsequent transformations, including alkylation, acylation, and decarboxylation, providing access to a variety of substituted oxepane derivatives.

General Synthetic Strategy

A general synthetic workflow for utilizing this compound in natural product synthesis is outlined below.

G A This compound B Alkylation/Acylation at C4 A->B Base, R-X or RCOCl C Reduction of Ketone at C5 B->C Reducing Agent (e.g., NaBH4) D Decarboxylation B->D Acid/Heat E Further Functionalization C->E D->E F Natural Product Target E->F

Caption: General synthetic workflow utilizing the building block.

Exemplar Application: Towards the Synthesis of Laurencin

Laurencin is a marine natural product featuring a substituted oxepane ring.[26][27][28] While the reported total syntheses of Laurencin do not start from this compound, a retrosynthetic analysis demonstrates the potential of this building block for accessing key intermediates in its synthesis.

Retrosynthetic Analysis:

G Laurencin Laurencin Intermediate_A Substituted Oxepane Laurencin->Intermediate_A Side chain manipulation Intermediate_B Functionalized Oxepanone Intermediate_A->Intermediate_B Stereoselective reduction Start This compound Intermediate_B->Start Alkylation & Decarboxylation

Caption: Retrosynthetic analysis of Laurencin.

This retrosynthetic approach highlights how the C4 and C5 positions of this compound can be strategically manipulated to install the required substituents for the synthesis of complex natural products like Laurencin.

Exemplar Application: Towards the Synthesis of Brevisamide

Brevisamide, another marine natural product, contains a tetrasubstituted oxepane ring.[2][5][29][30] The functional handles present in this compound provide a viable entry point for the construction of the core structure of Brevisamide.

Synthetic Strategy:

The synthesis could commence with the alkylation of the C4 position of this compound, followed by stereoselective reduction of the C5 ketone. Subsequent functional group interconversions would then lead to the elaboration of the side chains, ultimately yielding the Brevisamide scaffold.

Conclusion

This compound is a valuable and versatile building block for the synthesis of natural products and their analogues containing the oxepane motif. Its efficient synthesis via Dieckmann condensation, coupled with the rich chemistry of the β-keto ester functionality, offers a powerful platform for the construction of complex molecular architectures. The strategic applications outlined in this note demonstrate its potential to streamline the synthesis of important biological targets. As the demand for novel therapeutic agents continues to grow, the utility of such well-defined and readily accessible building blocks will undoubtedly play a crucial role in the advancement of drug discovery and development.

References

Application Notes and Protocols: Ethyl 5-oxooxepane-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of Ethyl 5-oxooxepane-4-carboxylate as a versatile building block in medicinal chemistry. The oxepane scaffold is a privileged motif found in numerous biologically active natural products, exhibiting a wide range of therapeutic properties. This compound, a commercially available derivative, incorporates this valuable seven-membered oxygen-containing ring system with a strategically positioned β-keto ester functionality. This unique combination of features allows for a diverse array of synthetic transformations, making it an attractive starting point for the construction of complex molecular architectures and novel therapeutic agents. These notes detail the significance of the oxepane core, the synthetic potential of the β-keto ester moiety, and provide detailed protocols for key synthetic applications, including C-C bond formation and the synthesis of fused heterocyclic systems.

The Oxepane Scaffold: A Privileged Structure in Medicinal Chemistry

The seven-membered oxepane ring is a recurring structural motif in a significant number of natural products, particularly those of marine origin. These compounds have demonstrated a broad spectrum of biological activities, including potent anticancer, antibacterial, and antifungal properties. The prevalence of the oxepane core in these bioactive molecules suggests that it represents a "privileged" scaffold, meaning it is a molecular framework that is more likely to bind to biological targets and exhibit drug-like properties.

The inherent flexibility and three-dimensional nature of the oxepane ring allow for precise spatial orientation of substituents, which is crucial for effective interaction with the binding sites of proteins and other biological macromolecules. Conformational analysis of oxepane has shown that it can adopt several low-energy conformations, providing a scaffold that can adapt to various biological targets. This conformational flexibility, combined with the polarity introduced by the ether oxygen, contributes to the favorable pharmacokinetic and pharmacodynamic properties of many oxepane-containing compounds.

This compound: A Versatile Synthetic Intermediate

This compound (CAS 938181-32-9) is a readily available synthetic building block that provides access to the valuable oxepane scaffold. Its key structural feature is the β-keto ester functionality, a classic and highly versatile synthon in organic chemistry. The protons on the carbon alpha to both the ketone and the ester (C4) are acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile that can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

The presence of both a ketone and an ester group allows for selective or sequential reactions, providing a platform for the introduction of diverse functional groups and the construction of complex molecular architectures. This makes this compound an ideal starting material for the synthesis of libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Synthetic Protocols and Applications

The following protocols are designed to serve as a starting point for the synthetic elaboration of this compound. The reaction conditions are based on well-established methodologies for analogous cyclic β-keto esters and can be optimized for specific substrates and desired outcomes.

Proposed Synthesis of this compound

The proposed precursor for the Dieckmann condensation would be diethyl 4-oxa-1,7-heptanedioate.

Dieckmann_Condensation precursor Diethyl 4-oxa-1,7-heptanedioate intermediate Enolate Intermediate precursor->intermediate 1. Base product This compound intermediate->product Intramolecular Cyclization base Strong Base (e.g., NaOEt) workup Acidic Workup

Figure 1: Proposed synthesis of this compound via Dieckmann condensation.

Protocol 1: Proposed Dieckmann Condensation

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Addition of Diester: To the stirred solution of sodium ethoxide, add a solution of diethyl 4-oxa-1,7-heptanedioate (1.0 equivalent) in anhydrous ethanol dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Workup: After completion of the reaction, cool the mixture to room temperature and neutralize with a slight excess of aqueous hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

C-Alkylation of this compound

The introduction of alkyl substituents at the C4 position is a fundamental transformation for creating structural diversity. This reaction proceeds via the formation of the enolate, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide.[7]

Alkylation_Workflow start This compound enolate Enolate start->enolate 1. Base product 4-Alkyl-5-oxooxepane-4-carboxylate enolate->product 2. R-X base Base (e.g., NaH, NaOEt) alkyl_halide Alkyl Halide (R-X) Pyrazole_Synthesis start This compound intermediate Hydrazone Intermediate start->intermediate 1. Hydrazine product Oxepano[4,5-c]pyrazol-3(2H)-one intermediate->product Intramolecular Cyclization hydrazine Hydrazine (R-NHNH2) acid_catalyst Acid Catalyst (e.g., AcOH)

References

Application Note & Protocols: Strategic Derivatization of Ethyl 5-oxooxepane-4-carboxylate for High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxepane Scaffold in Modern Drug Discovery

The oxepane motif, a seven-membered cyclic ether, is a privileged scaffold found in a variety of biologically active natural products and therapeutic agents. Its non-planar, flexible conformation allows for optimal three-dimensional exploration of target binding pockets, often leading to improved potency and selectivity. Furthermore, the inherent polarity and sp3-rich character of the oxepane ring can enhance key physicochemical properties such as aqueous solubility and metabolic stability, which are critical for developing successful drug candidates.[1][2]

Ethyl 5-oxooxepane-4-carboxylate is a versatile building block that capitalizes on these advantages. It features two key reactive sites—a ketone and a β-keto ester moiety—that serve as orthogonal handles for chemical modification. This dual reactivity makes it an ideal starting point for the construction of diverse small molecule libraries, a cornerstone of modern medicinal chemistry for identifying and optimizing lead compounds.[3][4][5]

This guide provides a detailed technical overview and field-tested protocols for the strategic derivatization of this compound. The methodologies are designed for compatibility with parallel synthesis platforms, enabling researchers to rapidly generate large, focused libraries for screening in drug discovery programs.[4][6]

Core Chemistry & Strategic Rationale

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups. A successful library synthesis campaign hinges on the strategic and selective manipulation of these sites.

  • The C5-Ketone: This carbonyl group is a prime target for nucleophilic addition reactions. Its accessibility allows for the introduction of a wide array of substituents. The most robust and widely used transformation at this site is reductive amination , which forges a C-N bond and provides direct access to a diverse set of secondary and tertiary amines, key functional groups in many pharmaceuticals.[7][8]

  • The β-Keto Ester System (C4-Ester and C5-Ketone): This moiety confers unique reactivity to the α-proton at the C4 position. The acidity of this proton, enhanced by two flanking electron-withdrawing groups, facilitates the formation of a stabilized enolate. This enolate is a potent nucleophile for C-C bond-forming reactions , such as alkylation. Furthermore, the ketone component of this system can participate in condensation reactions with active methylene compounds, such as in the Knoevenagel condensation, to generate α,β-unsaturated systems that introduce conformational rigidity and additional points for diversification.[9][10]

The following sections provide detailed, validated protocols for exploiting this reactivity in a high-throughput format.

Library_Synthesis cluster_R1 R1 Diversity (Amines) cluster_R2 R2 Diversity (Active Methylene) Scaffold Core Scaffold (this compound) Reaction1 Protocol 1: Reductive Amination Scaffold->Reaction1 Reaction2 Protocol 2: Knoevenagel Condensation Scaffold->Reaction2 Amine1 Amine A Amine1->Reaction1 Amine2 Amine B Amine2->Reaction1 Amine_dots ... Amine_dots->Reaction1 AmineN Amine N AmineN->Reaction1 Active1 Reagent X Active1->Reaction2 Active2 Reagent Y Active2->Reaction2 Active_dots ... Active_dots->Reaction2 ActiveM Reagent M ActiveM->Reaction2 Library1 Library 1 (N x 1 compounds) Reaction1->Library1 Library2 Library 2 (M x 1 compounds) Reaction2->Library2

References

Strategic Alpha-Alkylation of Ethyl 5-oxooxepane-4-carboxylate: A Gateway to Novel Chemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals:

Abstract: The oxepane moiety is a privileged seven-membered oxygen-containing heterocycle integral to the structure of numerous biologically active natural products and pharmaceutical agents. Its conformational flexibility allows it to bind to a variety of biological targets, making it a valuable scaffold in drug discovery. This application note provides a detailed technical guide for the regioselective alkylation of ethyl 5-oxooxepane-4-carboxylate at the C-4 position. We will explore the underlying chemical principles, provide a robust experimental protocol, and discuss critical parameters for reaction optimization and troubleshooting. This guide is intended for researchers and scientists engaged in medicinal chemistry and drug development who seek to leverage this versatile building block for the synthesis of novel molecular entities.

Introduction: The Significance of the Oxepane Scaffold

Seven-membered heterocyclic rings, such as oxepanes, are foundational structures in a wide array of natural products with potent biological activities.[1][2] The strategic functionalization of these scaffolds is a cornerstone of modern medicinal chemistry. This compound is a particularly useful intermediate, possessing a β-keto ester functionality that serves as a handle for a variety of chemical transformations.[3]

The α-alkylation of the carbanion generated from this β-keto ester is a powerful and reliable method for carbon-carbon bond formation.[4][5] This reaction allows for the introduction of diverse alkyl substituents at the C-4 position, enabling the systematic exploration of the chemical space around the oxepane core. This guide details the principles and practices for achieving efficient and selective α-alkylation, a critical step in the synthesis of novel oxepane derivatives for drug discovery programs.

The Chemical Principle: Enolate-Mediated C-C Bond Formation

The α-alkylation of a β-keto ester is a classic transformation rooted in the principles of enolate chemistry.[4][6] The reaction proceeds via a two-step sequence: deprotonation followed by nucleophilic substitution.

2.1. Enolate Generation

The carbon atom situated between the two carbonyl groups (the α-carbon) of this compound is flanked by electron-withdrawing groups. This structural arrangement significantly increases the acidity of the α-proton (pKa ≈ 11-13 in DMSO), making it readily abstractable by a moderately strong base.[7] The resulting species is a resonance-stabilized enolate anion, where the negative charge is delocalized over the α-carbon and the two oxygen atoms.[8]

This delocalization is key to the stability and reactivity of the intermediate. While the oxygen atom bears a significant portion of the negative charge, reactions with "hard" electrophiles can occur there, leading to O-alkylation. However, for the alkylation with alkyl halides (considered "soft" electrophiles), the reaction predominantly occurs at the carbon atom, which is the desired pathway for building carbon skeletons.[9][10] This C-alkylation is generally the thermodynamically favored pathway.[8]

2.2. The Alkylation Step: An Sₙ2 Reaction

The generated enolate is a potent carbon-based nucleophile. It readily attacks the electrophilic carbon of an alkyl halide in a bimolecular nucleophilic substitution (Sₙ2) reaction, forming a new carbon-carbon bond and displacing the halide ion.[5][11] The success of this step is highly dependent on the nature of the alkylating agent, with primary alkyl halides being the most effective substrates.[12]

Caption: Reaction mechanism for α-alkylation.

Detailed Experimental Protocol

This protocol provides a general method for the α-alkylation of this compound using sodium hydride as the base and an alkyl halide as the electrophile.

3.1. Materials and Reagents

  • This compound (≥98%)[13][14]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc), reagent grade

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

3.2. Equipment

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Low-temperature bath (e.g., ice-water)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

3.3. Step-by-Step Procedure

  • Reaction Setup: Assemble a dry two-neck round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere of nitrogen or argon.

  • Enolate Formation:

    • To the flask, add sodium hydride (1.2 equivalents, 60% dispersion).

    • Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, carefully decanting the hexane via cannula or syringe.

    • Add anhydrous THF (approx. 0.2 M relative to the substrate) to the flask and cool the suspension to 0 °C in an ice bath.

    • Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flask.

    • Add the substrate solution dropwise to the stirred NaH suspension at 0 °C over 15-20 minutes.

    • Allow the mixture to stir at 0 °C for 30-60 minutes after the addition is complete. Evolution of hydrogen gas should be observed.

  • Alkylation:

    • Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-16 hours (reaction time is dependent on the alkyl halide's reactivity).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure α-alkylated product.

workflow A Setup dry glassware under N₂/Ar B Wash NaH with hexane A->B C Add anhydrous THF to NaH, cool to 0 °C B->C D Add substrate solution dropwise C->D E Stir for 30-60 min to form enolate D->E F Add alkyl halide dropwise at 0 °C E->F G Warm to RT, stir for 2-16 h F->G H Monitor by TLC G->H I Quench with sat. aq. NH₄Cl at 0 °C H->I Reaction Complete J Extract with Ethyl Acetate I->J K Wash with H₂O and Brine J->K L Dry over MgSO₄ & Concentrate K->L M Purify by Column Chromatography L->M

Caption: Experimental workflow for α-alkylation.

Data Summary: Optimizing Reaction Parameters

The efficiency and selectivity of the alkylation are governed by several factors. Careful selection of these parameters is crucial for a successful outcome.

ParameterOptions & ConsiderationsRationale & Expected Outcome
Base NaH: Strong, non-nucleophilic, inexpensive. Good for complete deprotonation.[12] LDA (Lithium diisopropylamide): Strong, bulky, non-nucleophilic. Useful for kinetic control but requires in-situ preparation or commercial solution. K₂CO₃/Cs₂CO₃: Weaker bases. Effective for highly reactive alkyl halides (e.g., allyl/benzyl bromides) under milder conditions.[12]Strong bases ensure rapid and complete formation of the enolate, minimizing side reactions of the starting material. Weaker bases can be advantageous for sensitive substrates but may require longer reaction times or higher temperatures.
Solvent THF: Aprotic, good for solvating the cation, standard choice. DMF (Dimethylformamide): Polar aprotic, can accelerate Sₙ2 reactions but is harder to remove.Aprotic solvents are essential as protic solvents (e.g., ethanol) would protonate the enolate. The choice can influence the aggregation state of the enolate and reaction rates.
Alkylating Agent Reactivity: R-I > R-Br > R-Cl. Sterics: Primary > Secondary >> Tertiary (elimination predominates). Methyl, allyl, and benzyl halides are highly reactive.The reaction follows an Sₙ2 mechanism, which is sensitive to steric hindrance.[4] Use of more reactive halides (iodides) can reduce reaction times. Tertiary halides are unsuitable.
Temperature Enolate formation: Typically 0 °C to control the exothermic reaction with NaH. Alkylation: 0 °C to room temperature. Lower temperatures can enhance selectivity but slow the reaction rate.Precise temperature control is critical. Adding reagents at low temperatures minimizes potential side reactions like Claisen condensation or decomposition.

Troubleshooting and Characterization

Common IssuePotential Cause(s)Suggested Solution
Low or No Yield Insufficiently dried glassware/solvents; inactive base; unreactive alkylating agent.Ensure all equipment is flame-dried and solvents are anhydrous. Use fresh, high-quality base. Consider switching to a more reactive alkyl halide (e.g., from R-Cl to R-Br or R-I).
O-Alkylation Product Observed Use of polar, protic solvents; certain counter-ions.Strictly use aprotic solvents like THF or DMF. The sodium counter-ion generally favors C-alkylation for β-keto esters.
Dialkylation Product Use of excess alkylating agent or base; rapid addition of alkylating agent.Use stoichiometry carefully (1.0-1.1 eq. of alkylating agent). Add the alkylating agent slowly to the enolate solution.
Reaction Stalled Poor reactivity of the alkylating agent.Add a catalytic amount of sodium iodide (NaI) to convert an alkyl bromide/chloride to the more reactive alkyl iodide in situ (Finkelstein reaction). Consider gentle heating if the substrate is stable.

Expected Outcomes & Characterization:

The successful synthesis of the α-alkylated product can be confirmed by standard analytical techniques:

  • ¹H NMR: Appearance of new signals corresponding to the protons of the added alkyl group and the disappearance of the α-proton signal (typically a singlet).

  • ¹³C NMR: Appearance of new carbon signals from the alkyl group and a shift in the signal for the α-carbon.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated mass of the desired product.

  • IR Spectroscopy: The characteristic C=O stretching frequencies of the ketone and ester (typically in the 1700-1750 cm⁻¹ range) will be retained.

References

Application Note & Protocols: Decarboxylation Strategies for Ethyl 5-oxooxepane-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Synthetic Chemists, and Drug Development Professionals

Abstract: The oxepane core is a privileged seven-membered heterocyclic motif found in numerous natural products and pharmacologically active molecules. The synthesis and functionalization of oxepane derivatives are therefore of significant interest in medicinal and synthetic chemistry. Ethyl 5-oxooxepane-4-carboxylate and its derivatives serve as versatile intermediates, where the ester functionality is often used to facilitate ring formation or other transformations before being removed. This document provides a detailed guide on the decarboxylation of these β-keto esters to yield the corresponding 5-oxooxepane structures. We will explore the mechanistic underpinnings of this transformation and provide detailed, field-tested protocols for both classical two-step hydrolysis/decarboxylation and the more direct Krapcho dealkoxycarbonylation, enabling researchers to confidently select and execute the optimal strategy for their specific substrate.

Part 1: Mechanistic Principles and Strategic Considerations

The decarboxylation of this compound derivatives is fundamentally a reaction of a β-keto ester. The presence of the ketone at the β-position relative to the ester is critical, as it facilitates the cleavage of the C-C bond and loss of carbon dioxide under relatively mild conditions compared to simple carboxylic acids.[1]

The Classical Pathway: Hydrolysis to a β-Keto Acid

The traditional approach involves two distinct steps:

  • Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid. This is typically achieved under basic conditions (saponification) followed by an acidic workup.

  • Thermal Decarboxylation: The resulting β-keto acid is unstable upon heating and readily loses CO₂ through a cyclic, six-membered transition state.[1][2] This process forms an enol intermediate, which then tautomerizes to the more stable ketone product.

The mechanism is driven by the ability of the carbonyl oxygen of the carboxylic acid to act as an internal proton acceptor for the ketone's carbonyl oxygen, facilitating a concerted electronic rearrangement.[3][4]

G cluster_0 Decarboxylation of a β-Keto Acid start β-Keto Acid ts Cyclic Transition State start->ts Heat (Δ) enol Enol Intermediate + CO₂ ts->enol Loss of CO₂ product Ketone Product enol->product Tautomerization

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Seven-Membered Ring Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of seven-membered rings. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these challenging cyclic systems. The formation of seven-membered rings is often hindered by unfavorable entropic factors and transannular interactions, making their synthesis a significant hurdle in organic chemistry.[1][2][3][4] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to support your experimental success.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you might encounter during the synthesis of seven-membered rings, offering explanations and actionable solutions based on established chemical principles.

Ring-Closing Metathesis (RCM) Issues

Question 1: My Ring-Closing Metathesis (RCM) reaction is resulting in low yields of the desired seven-membered ring and a significant amount of oligomers or polymers. What's going wrong?

Answer: This is a classic challenge in RCM, particularly for medium-sized rings.[5] The issue stems from the competition between the desired intramolecular cyclization and intermolecular side reactions.

Causality:

  • Concentration: At high concentrations, the reactive ends of two different molecules are more likely to find each other than the two ends of the same molecule, leading to polymerization.

  • Catalyst Activity: A highly active catalyst can promote competing reactions if not properly controlled.[6]

  • Substrate Conformation: The diene precursor may not readily adopt the necessary conformation for ring closure, making intermolecular reactions more favorable.

Troubleshooting Steps:

  • Employ High-Dilution Conditions: This is the most critical factor. Running the reaction at very low concentrations (typically 0.001–0.05 M) significantly favors the intramolecular pathway.[7] A syringe pump for the slow addition of the substrate to the reaction vessel containing the catalyst can be highly effective.

  • Optimize the Catalyst:

    • Second-Generation Grubbs (G-II) and Hoveyda-Grubbs (HG-II) catalysts are generally more active and have broader functional group tolerance, making them a good starting point.[7]

    • For challenging substrates, consider more specialized catalysts. For instance, some ruthenium catalysts are designed to favor the formation of Z-isomers, which can be beneficial depending on the target molecule.[6]

  • Solvent and Temperature:

    • Toluene and dichloromethane are common solvents. Toluene, at higher temperatures, can sometimes improve reaction rates, but may also lead to catalyst decomposition.

    • Refluxing benzene has also been shown to be effective in specific cases.[8]

  • Substrate Design: If possible, introduce conformational constraints into the diene precursor that pre-organize it for cyclization. This can involve incorporating rigid elements like aromatic rings or stereocenters.

Question 2: My RCM reaction is producing an unexpected side product, a vinyl halide, instead of the desired seven-membered ring. Why is this happening?

Answer: The formation of vinylic halides as a side product has been observed in RCM reactions, particularly when using vinyl bromide substrates.[8][9]

Causality: This side reaction is often a result of vinylic halide exchange, where the bromine atom is replaced by a chlorine atom, typically from the solvent (e.g., dichloromethane) or impurities.[8][9]

Troubleshooting Steps:

  • Solvent Choice: If you are using a chlorinated solvent like dichloromethane, switch to a non-halogenated solvent such as benzene or toluene to minimize the source of chlorine.

  • Purify Reagents: Ensure all reagents and solvents are free from halide impurities.

  • Catalyst Selection: While this is a substrate-dependent issue, experimenting with different generations of Grubbs or Hoveyda-Grubbs catalysts might alter the reaction pathway and minimize this side reaction.

Cycloaddition Reaction Challenges

Question 3: I'm attempting a [4+3] cycloaddition to form a seven-membered ring, but the reaction is sluggish and gives a complex mixture of products. How can I improve the outcome?

Answer: [4+3] cycloadditions are powerful for constructing seven-membered rings, but their success is highly dependent on the generation and reactivity of the allyl cation intermediate.[10]

Causality:

  • Inefficient Cation Generation: The method used to generate the oxyallyl or allyl cation may not be efficient, leading to low concentrations of the reactive species.

  • Stability of the Cation: The generated cation might be unstable under the reaction conditions, leading to decomposition or side reactions.

  • Diene Reactivity: The diene partner may not be sufficiently reactive or may undergo competing reactions.

Troubleshooting Steps:

  • Method of Cation Generation:

    • For oxyallyl cations, dehalogenation of α-haloketones is a common method. Ensure the reducing agent (e.g., zinc-copper couple) is freshly prepared and activated.

    • Lewis acid promotion with precursors like α-silyloxy acroleins can be a milder and more efficient alternative.[10]

  • Reaction Conditions:

    • Strictly anhydrous and inert conditions are often necessary to prevent quenching of the cationic intermediates.

    • The choice of solvent is crucial; non-nucleophilic solvents are generally required.

  • Diene Selection:

    • Electron-rich dienes, such as furans and pyrroles, are typically more reactive in these cycloadditions.[10]

    • Consider the steric and electronic properties of your diene and how they might influence its reactivity with the allyl cation.

Ring Expansion Difficulties

Question 4: My ring expansion reaction to form a seven-membered ring is giving poor yields and undesired rearrangement products. What factors should I consider?

Answer: Ring expansion reactions are a valuable strategy as they can bypass the entropic challenges of direct cyclization.[1][11] However, they are often sensitive to reaction conditions and substrate structure.

Causality:

  • Rearrangement Pathway: The desired ring expansion is often in competition with other rearrangement pathways or fragmentation reactions.[12]

  • Leaving Group Ability: The efficiency of the rearrangement can be highly dependent on the nature of the exocyclic leaving group.

  • Reaction Conditions: The choice of reagent to induce the expansion (e.g., Lewis acids, hypervalent iodine reagents) plays a critical role in directing the reaction pathway.

Troubleshooting Steps:

  • Reagent Selection:

    • For pinacol-type rearrangements, milder conditions of a "semipinacol rearrangement" are often preferable to avoid harsh acidic conditions that can lead to side reactions.[11]

    • Hypervalent iodine reagents like HTIB (PhI(OH)OTs) offer a metal-free alternative for oxidative rearrangements and can be highly effective.[1]

  • Substrate Design:

    • The migratory aptitude of the ring carbons can influence the outcome. Electron-donating groups on the migrating carbon can facilitate the desired expansion.

    • Ensure the precursor is synthesized with high purity, as impurities can sometimes catalyze undesired side reactions.

  • Temperature Control: Many rearrangement reactions are sensitive to temperature. Running the reaction at lower temperatures can sometimes improve selectivity by favoring the desired kinetic product.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic approaches for synthesizing seven-membered rings?

A1: The primary strategies include:

  • Ring-Closing Metathesis (RCM): A powerful method for forming rings from acyclic dienes, particularly effective for 5-7 membered rings.[6]

  • Cycloaddition Reactions: Reactions like [4+3], [5+2], and [6+4] cycloadditions provide direct routes to seven-membered rings with good control over stereochemistry.[10][13][14]

  • Ring Expansion Reactions: These methods expand smaller, more easily accessible rings (e.g., five or six-membered) to the desired seven-membered ring, avoiding the entropic cost of direct cyclization.[1][11]

  • Radical Cyclizations: Radical-mediated strategies have emerged as a powerful tool, often proceeding under mild conditions and offering good selectivity.[15][16]

  • Intramolecular Friedel-Crafts Reactions: This can be an effective method when an aromatic ring is part of the target structure.[12]

Q2: How does conformational flexibility impact the synthesis of seven-membered rings?

A2: The high conformational flexibility of seven-membered rings presents a significant challenge.[2] Unlike rigid five- or six-membered rings, the numerous accessible conformations of a seven-membered ring precursor can make it difficult for the reactive ends to come into proximity for cyclization, leading to a high entropic barrier.[1] Strategies that pre-organize the substrate into a favorable conformation for ring closure are often more successful.

Q3: Are there any "green chemistry" considerations for seven-membered ring synthesis?

A3: Yes, several modern methods align with the principles of green chemistry.

  • Catalytic Reactions: Methods like RCM and other transition-metal-catalyzed reactions are atom-economical.[6]

  • Metal-Free Reactions: The use of hypervalent iodine reagents in ring expansions provides a metal-free alternative to potentially toxic heavy metals like thallium or mercury.[1]

  • Radical reactions initiated by visible light or electrochemistry can offer milder and more sustainable reaction conditions.[15][16]

Experimental Protocols and Data

Protocol 1: Ring-Closing Metathesis to a Seven-Membered Heterocycle

This protocol is adapted from a procedure for the synthesis of a seven-membered cyclic vinyl bromide.[8]

Objective: To synthesize a seven-membered heterocyclic ring via RCM.

Materials:

  • Acyclic diene precursor (e.g., N-substituted sulfamide)

  • Grubbs II catalyst

  • Anhydrous benzene or toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the acyclic diene precursor in anhydrous benzene or toluene to a concentration of 0.01 M.

  • Add the Grubbs II catalyst (5-10 mol%) to the solution.

  • Heat the reaction mixture to reflux (for benzene, ~80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 8-12 hours), cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired seven-membered ring.

Troubleshooting Visualization: RCM Decision Workflow

RCM_Troubleshooting start Low Yield in RCM check_oligomers Oligomers/Polymers Observed? start->check_oligomers check_side_products Unexpected Side Products? start->check_side_products check_oligomers->check_side_products No high_dilution Implement High Dilution (0.001-0.05 M) check_oligomers->high_dilution Yes vinyl_halide Suspect Halide Exchange check_side_products->vinyl_halide Yes (e.g., Vinyl Halide) other_issues Consult Further Literature on Substrate Specifics check_side_products->other_issues No slow_addition Use Syringe Pump for Slow Addition high_dilution->slow_addition optimize_catalyst Optimize Catalyst (e.g., G-II, HG-II) slow_addition->optimize_catalyst success1 Successful Cyclization optimize_catalyst->success1 Improved Yield change_solvent Switch to Non-Halogenated Solvent (Toluene, Benzene) vinyl_halide->change_solvent purify_reagents Purify Reagents change_solvent->purify_reagents success2 Successful Cyclization purify_reagents->success2 Side Product Minimized

References

Technical Support Center: Optimization of Dieckmann Condensation for Oxepane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the optimization of the Dieckmann condensation, with a specific focus on the synthesis of 7-membered oxepane rings. This document is designed for researchers, scientists, and drug development professionals who are navigating the complexities of medium-sized ring formation. Here, we will dissect common experimental challenges, provide in-depth, mechanism-based solutions, and offer optimized protocols to enhance the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the Dieckmann Condensation and how does it apply to oxepane synthesis?

The Dieckmann condensation is a base-catalyzed, intramolecular version of the Claisen condensation.[1][2][3] It involves the reaction of a diester with a strong base to form a cyclic β-keto ester.[4][5] The reaction proceeds through several key steps:

  • Deprotonation: A strong base abstracts an acidic α-proton from one of the ester groups to form an enolate.[5][6]

  • Nucleophilic Attack: This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule.[7][8]

  • Cyclization & Elimination: A cyclic tetrahedral intermediate is formed, which then eliminates an alkoxide leaving group to yield the cyclic β-keto ester.[8]

  • Final Deprotonation: The resulting β-keto ester has a highly acidic proton between the two carbonyls, which is readily removed by the alkoxide base.[9] This final, essentially irreversible acid-base step is the thermodynamic driving force for the reaction.[9][10] An acidic workup is required to protonate this enolate and isolate the final product.[11][12]

For oxepane synthesis, a linear diester with an oxygen atom at the 4-position of the carbon chain is required to form the 7-membered heterocyclic ring.

Q2: Why is the synthesis of 7-membered rings like oxepanes notoriously difficult with this method?

While the Dieckmann condensation is highly effective for creating stable 5- and 6-membered rings, its efficiency drops for medium-sized (7-12 membered) rings.[4][13][14] The primary challenges are:

  • Unfavorable Entropy: The long chain of the diester precursor has many degrees of freedom. The probability of the chain ends coming into close enough proximity for the intramolecular reaction to occur is low, representing a significant entropic barrier.

  • Intermolecular Competition: At standard concentrations, the reactive enolate is more likely to encounter and react with a different diester molecule than to cyclize with its own other end. This leads to the formation of unwanted linear polymers and oligomers.[1][15]

  • Transannular Strain: 7-membered rings can suffer from torsional strain and unfavorable transannular interactions (steric repulsion across the ring), which can destabilize the transition state leading to the cyclic product.

Overcoming these hurdles is the key to successfully synthesizing oxepanes via this method.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low to No Yield of the Desired Oxepane Product

Q: My reaction yields are consistently low, or I'm only recovering my starting material. What are the likely causes and how can I fix this?

A: This is the most common issue and can stem from several factors. A systematic approach is needed to diagnose the problem.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical path for diagnosing low-yield reactions.

References

Technical Support Center: Alkylation of β-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for β-keto ester alkylation. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this fundamental carbon-carbon bond-forming reaction. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you navigate the complexities of your experiments and achieve optimal results.

Understanding the Reaction: A Quick Overview

The alkylation of a β-keto ester is a cornerstone reaction in organic synthesis, allowing for the formation of α-substituted ketones and related structures after subsequent hydrolysis and decarboxylation.[1][2] The process begins with the deprotonation of the acidic α-hydrogen situated between the two carbonyl groups, forming a resonance-stabilized enolate.[3] This enolate then acts as a nucleophile, attacking an alkylating agent in an SN2 reaction to form the desired C-C bond.[1]

However, the seemingly straightforward nature of this reaction is often complicated by competing side reactions. This guide will address the most common issues in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Frequently Asked Questions & Troubleshooting
Q1: My reaction is producing a significant amount of O-alkylated product alongside my desired C-alkylated product. Why is this happening and how can I prevent it?

A1: The Challenge of the Ambident Nucleophile

The enolate of a β-keto ester is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the oxygen atom.[4] While the negative charge is more localized on the highly electronegative oxygen atom, C-alkylation is often the desired outcome.[4][5] The ratio of C- to O-alkylation is a delicate balance controlled by several factors.[6]

Root Causes and Solutions:

  • Hard and Soft Acids and Bases (HSAB) Principle: The HSAB principle is a key framework for understanding this selectivity.[7][8] The oxygen atom of the enolate is a "hard" nucleophilic center, while the α-carbon is a "soft" center.[9] "Hard" electrophiles tend to react preferentially with the hard oxygen center (O-alkylation), while "soft" electrophiles favor the soft carbon center (C-alkylation).[9][10]

    • Solution: Choose your alkylating agent and its leaving group carefully. Alkyl iodides and bromides are considered softer electrophiles and will favor C-alkylation.[10] In contrast, harder electrophiles like alkyl chlorides or those with triflate leaving groups are more prone to O-alkylation.[9][10]

  • Solvent Effects: The choice of solvent plays a critical role in solvating the counter-ion and the enolate itself.

    • Protic Solvents (e.g., ethanol): These solvents can hydrogen-bond with the oxygen atom of the enolate, effectively "caging" it and reducing its nucleophilicity. This solvation leaves the α-carbon more accessible for attack, thus favoring C-alkylation.[11]

    • Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents are excellent at solvating the metal cation but leave the enolate anion relatively "naked" and highly reactive. In these cases, the more electronegative oxygen atom can become more reactive, potentially leading to increased O-alkylation.

  • Metal Counter-ion: The nature of the metal counter-ion from the base can influence the reaction outcome.

    • Solution: Smaller, more coordinating cations like Li⁺ can chelate with the oxygen atoms of the β-keto ester enolate. This coordination hinders O-alkylation and promotes C-alkylation.[11][12]

Summary of Conditions Favoring C- vs. O-Alkylation

FactorFavors C-AlkylationFavors O-Alkylation
Alkylating Agent Soft (e.g., R-I, R-Br)[10]Hard (e.g., R-Cl, R-OTf)[10]
Solvent Protic (e.g., Ethanol)[11]Aprotic Polar (e.g., DMF, DMSO)
Counter-ion Small, coordinating (e.g., Li⁺)[11]Large, less coordinating (e.g., K⁺)

Workflow for Minimizing O-Alkylation

cluster_conditions Reaction Condition Optimization start O-Alkylation Observed c1 Switch to a Softer Alkylating Agent (e.g., from R-Cl to R-I) start->c1 c2 Change Solvent (e.g., from DMF to Ethanol) c1->c2 c3 Use a Base with a Smaller Cation (e.g., from KHMDS to LDA) c2->c3 end Selective C-Alkylation c3->end

Caption: A step-by-step troubleshooting workflow for minimizing O-alkylation.

Q2: I'm observing significant amounts of dialkylated product. How can I improve the selectivity for mono-alkylation?

A2: The Challenge of Over-Alkylation

The mono-alkylated β-keto ester product still possesses an acidic α-hydrogen.[13] If a sufficient amount of base and alkylating agent are present after the initial alkylation, a second deprotonation and subsequent alkylation can occur, leading to the formation of a dialkylated product.[1][14]

Root Causes and Solutions:

  • Stoichiometry: Using an excess of base or alkylating agent is a common cause of polyalkylation.

    • Solution: Carefully control the stoichiometry. Use of approximately one equivalent of both the base and the alkylating agent is crucial. For highly sensitive substrates, it may be beneficial to use a slight excess of the β-keto ester.

  • Reaction Conditions: The rate of the second alkylation can be influenced by temperature and the mode of addition.

    • Solution 1: Controlled Addition: Add the alkylating agent slowly to the pre-formed enolate solution at a low temperature. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant initial enolate over the newly formed mono-alkylated product.

    • Solution 2: Temperature Control: Running the reaction at lower temperatures can help to moderate the reactivity and improve selectivity.

  • Formation of the Dianion: For some substrates, it is possible to deprotonate both the α- and γ-positions (the carbon on the other side of the ketone) by using two equivalents of a very strong base (like LDA or n-butyllithium) to form a dianion.[15][16] The more nucleophilic α-position will then react selectively with one equivalent of the alkylating agent.

Experimental Protocol for Selective Mono-alkylation

  • Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), add the β-keto ester to a flame-dried flask containing a suitable anhydrous solvent (e.g., THF).

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Enolate Formation: Slowly add one equivalent of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) to the solution and stir for 30-60 minutes to ensure complete enolate formation.[17]

  • Alkylation: Add one equivalent of the alkylating agent dropwise to the cold enolate solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Proceed with a standard aqueous workup and purification.

Q3: My reaction is sluggish or incomplete, even with a strong base. What factors could be hindering the reaction?

A3: The Importance of Reaction Kinetics and Enolate Formation

An incomplete reaction often points to issues with either the formation of the enolate or the subsequent alkylation step.

Root Causes and Solutions:

  • Base Strength and pKa: The chosen base must be strong enough to completely deprotonate the β-keto ester. The pKa of the base's conjugate acid should be significantly higher than the pKa of the β-keto ester's α-hydrogen (typically around 11-13).[2][18]

    • Solution: While alkoxides like sodium ethoxide can be used, they establish an equilibrium that may not favor complete enolate formation.[18] For irreversible and complete deprotonation, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are recommended.[17][18]

  • Kinetic vs. Thermodynamic Control: For unsymmetrical ketones, the choice of base and reaction conditions can determine which enolate is formed.[19]

    • Kinetic Enolate: Formed faster by deprotonating the less sterically hindered α-hydrogen. This is favored by using a strong, bulky base (like LDA) at low temperatures (-78 °C) with short reaction times.[17][20]

    • Thermodynamic Enolate: The more stable, more substituted enolate. Its formation is favored by using a smaller, strong base (like NaH or NaOEt) at higher temperatures (room temperature or above) for longer reaction times, allowing equilibrium to be established.[17][20]

    • Solution: If your desired alkylation site is the less substituted carbon, ensure you are using kinetic control conditions. Conversely, for the more substituted position, thermodynamic conditions are required.

  • Steric Hindrance: A bulky alkylating agent or a sterically hindered β-keto ester can slow down the SN2 reaction.

    • Solution: Increase the reaction temperature after the addition of the alkylating agent to provide more energy to overcome the activation barrier. Be mindful that this can sometimes increase the risk of side reactions. Using a less hindered alkylating agent, if possible, is another option.

Diagram of Kinetic vs. Thermodynamic Enolate Formation

G cluster_main Deprotonation of an Unsymmetrical β-Keto Ester cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control Ketone Unsymmetrical β-Keto Ester BaseK LDA, -78°C (Bulky Base, Low Temp) Ketone->BaseK BaseT NaOEt, 25°C (Small Base, Higher Temp) Ketone->BaseT EnolateK Kinetic Enolate (Less Substituted, Forms Faster) BaseK->EnolateK Rapid, Irreversible EnolateT Thermodynamic Enolate (More Substituted, More Stable) BaseT->EnolateT Reversible, Equilibrium

Caption: Conditions dictating the formation of kinetic versus thermodynamic enolates.

References

Technical Support Center: Purification Strategies for Polar Oxepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming the unique purification challenges presented by polar oxepane derivatives, designed for chemists and drug development professionals.

Welcome to the technical support center for the purification of polar oxepane derivatives. As a Senior Application Scientist, I understand that these molecules, while promising scaffolds in medicinal chemistry, present unique and often frustrating purification challenges. Their polarity, hydrogen bonding potential, and occasional instability can turn a straightforward separation into a significant bottleneck.

This guide is structured to address the specific issues you encounter in the lab. We will move from foundational questions to advanced troubleshooting, focusing on the "why" behind each technique to empower you to make informed decisions.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common initial questions researchers face when starting to work with polar oxepanes.

Q1: Why are my polar oxepane derivatives so difficult to purify?

A: The difficulty arises from their inherent physicochemical properties. The oxepane ring's ether oxygen, combined with polar functional groups (e.g., hydroxyls, amines, carboxylic acids), makes these molecules highly water-soluble and capable of strong hydrogen bonding. This leads to several common problems:

  • Poor Retention in Reversed-Phase (RP) Chromatography: These compounds have a much higher affinity for the polar mobile phase (like water/methanol) than for the nonpolar stationary phase (like C18), causing them to elute very early, often in the solvent front with no separation.[1][2]

  • Strong Adsorption or Streaking in Normal-Phase (NP) Chromatography: The polar groups can interact very strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible binding or significant peak tailing.[3][4][5]

  • High Solubility in Polar Solvents: This makes removal of polar impurities (like DMSO, DMF, or salts) by standard liquid-liquid extraction difficult and complicates crystallization efforts.[6][7]

Q2: What initial analysis should I perform on my crude product before attempting purification?

A: A small amount of upfront analysis will save significant time and material.

  • Assess Solubility: Test the solubility of your crude material in a range of common chromatography solvents (Hexane, Ethyl Acetate, Dichloromethane, Acetonitrile, Methanol, Water). This helps in choosing a loading solvent and a potential chromatography system.

  • Run TLC Analysis: Use Thin Layer Chromatography (TLC) with multiple solvent systems to get a preliminary idea of separation feasibility. Test both normal-phase (silica) and reversed-phase (C18) plates if available. For basic compounds, adding a small amount of triethylamine (0.5-1%) to the mobile phase can dramatically improve peak shape.[8]

  • Obtain a Crude LC-MS: This is crucial. An LC-MS analysis will confirm the mass of your target compound, identify major impurities, and provide an initial look at its chromatographic behavior. If the compound elutes in the void volume on a standard C18 method, you immediately know that a more specialized technique is required.

Part 2: Troubleshooting Common Purification Problems

This section is formatted to directly address specific experimental failures and provide a logical path to a solution.

Issue 1: My compound elutes in the solvent front on my C18 HPLC column.

This is the most common issue for polar oxepanes. It indicates a lack of retention on the nonpolar stationary phase.

dot

Caption: Troubleshooting workflow for poor retention in RP-HPLC.

Detailed Solutions:

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography is often the best solution.[9][10] HILIC uses a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[11][12] The polar analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to retention.[13]

  • Employ Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase (e.g., C18) and ion-exchange functionalities.[14] This is extremely effective if your oxepane has an ionizable group (acid or base). You can finely tune the separation by adjusting the mobile phase pH and ionic strength (salt concentration), providing orthogonal selectivity.[15][16][17]

  • Consider Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, which behaves as a non-polar solvent.[18][19] By adding a polar co-solvent (modifier) like methanol, you can effectively elute and separate highly polar compounds.[20] SFC is fast, uses less organic solvent, and is an excellent high-throughput purification technique.[21][22]

  • Modify Your Reversed-Phase Approach: If you must use RP-HPLC, switch to a specialized column. "Aqueous-stable" C18 columns are designed to prevent phase collapse in highly aqueous mobile phases (>95% water), while polar-embedded or polar-endcapped columns offer alternative selectivity for polar analytes.[1][23]

Issue 2: My compound streaks badly or won't elute from a silica gel flash column.

This indicates an overly strong, likely irreversible, interaction with the silica stationary phase.

Solutions:

  • Deactivate the Silica: Silica gel is acidic and can strongly bind basic compounds (e.g., amino-oxepanes).

    • Mobile Phase Modifier: Add 0.5-2% triethylamine or ammonium hydroxide to your mobile phase.[1][5] This neutralizes the acidic silanol sites and improves peak shape.

    • Column Pre-treatment: You can pre-flush the packed column with a solvent system containing the base before loading your compound.[1]

  • Switch Stationary Phase:

    • Alumina: For basic compounds, basic or neutral alumina can be an excellent alternative to silica.[5]

    • Amine-Functionalized Silica: This provides a less acidic surface and can be used in a normal-phase or HILIC-like mode.[24]

  • Use a More Polar Mobile Phase: For very polar, neutral compounds, you may need highly polar solvent systems like Dichloromethane/Methanol or even systems containing water.[2][8] A common starting point for very polar compounds is 5% Methanol in Dichloromethane.[8]

Issue 3: I can't remove reaction solvents like DMSO or DMF.

These high-boiling, polar aprotic solvents are notoriously difficult to remove.

Solutions:

  • Azeotropic Removal (for small amounts): Co-evaporate the sample with toluene or heptane on a rotary evaporator. This is only effective for trace amounts.

  • Liquid-Liquid Extraction (LLE): A standard LLE with water and an organic solvent like ethyl acetate often fails because the polar product partitions into the aqueous layer along with the DMSO/DMF.[6]

    • Brine Washes: Wash the organic layer repeatedly (5-10 times) with a saturated NaCl solution (brine). The high salt concentration reduces the solubility of organic compounds in the aqueous layer.

    • Specialized Extraction: A method described by the University of Rochester involves a series of extractions that can more efficiently separate these solvents from the product.[6]

  • Solid-Phase Extraction (SPE): Pass a solution of your crude product through a reversed-phase (C18) SPE cartridge. The DMSO/DMF will wash through with a highly aqueous solvent, while a moderately polar product may be retained and can then be eluted with a more organic solvent.

Part 3: Protocols and Methodologies

Protocol 1: HILIC Method Development for Polar Oxepanes

This protocol provides a starting point for purifying a neutral or basic polar oxepane derivative.

  • Column Selection:

    • Start with a bare silica or an amide-phase column. Amide phases often provide good peak shape for a wide range of polar compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.

    • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.

    • Rationale: Ammonium formate is a volatile buffer compatible with mass spectrometry and helps to improve peak shape.[1]

  • Sample Preparation:

    • Dissolve the sample in a solvent that is weak under HILIC conditions, such as 90% acetonitrile, or the initial mobile phase composition. Avoid dissolving the sample in pure water or DMSO if possible, as this can cause peak distortion.

  • Chromatographic Conditions:

    • Flow Rate: 1 mL/min for a standard 4.6 mm ID analytical column.

    • Gradient: Start with a shallow gradient to scout for elution.

      • 0-2 min: 100% A

      • 2-12 min: 0% to 50% B

      • 12-15 min: 50% B

      • 15-16 min: 50% to 0% B

      • 16-20 min: 100% A (Re-equilibration)

  • Optimization:

    • If retention is too low, use a starting condition with even higher acetonitrile (e.g., 98%).

    • If retention is too high, start the gradient with a higher percentage of B.

    • Adjusting the buffer concentration or pH can also modulate selectivity, especially for ionizable compounds.[11]

Protocol 2: Deactivated Silica Flash Chromatography

This protocol is for purifying a basic oxepane derivative that shows streaking on standard silica gel.

  • Solvent System Selection (TLC):

    • Find a solvent system (e.g., Dichloromethane/Methanol) that gives your target compound an Rf value of 0.2-0.3.[1]

    • Add 1% triethylamine to the TLC developing jar and re-run the plate. Observe if the streaking is reduced and the Rf value changes.

  • Column Packing:

    • Dry pack the column with silica gel.

  • Deactivation & Equilibration:

    • Prepare your initial elution solvent (e.g., 98:2 DCM:MeOH) and add 1% triethylamine.

    • Flush the column with at least 3-5 column volumes of this mixture to neutralize the silica surface.

  • Sample Loading:

    • Dissolve the crude compound in a minimum amount of the elution solvent or DCM.

    • Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution:

    • Run the chromatography using your pre-determined solvent system, either isocratically or by gradually increasing the percentage of methanol. Maintain the 1% triethylamine concentration throughout the gradient.

Part 4: Data & Method Comparison

Table 1: Comparison of Primary Purification Techniques
TechniqueStationary PhaseMobile PhaseBest Suited ForKey AdvantagesCommon Issues
Reversed-Phase (RP) Nonpolar (C18, C8)Polar (Water/ACN, Water/MeOH)Moderately polar, non-ionic oxepanes.Well-understood, wide availability of columns.Poor retention of highly polar compounds.
HILIC Polar (Silica, Amide, Diol)High Organic (ACN) + Aqueous BufferHighly polar, neutral, or ionic oxepanes.Excellent retention for polar analytes, MS-friendly.[10][13]Sensitive to water content, potential for long equilibration times.
Mixed-Mode (MMC) C18 + Ion-ExchangerPolar + Aqueous BufferIonizable oxepanes (acids/bases) and mixtures with varying polarity.Highly tunable selectivity via pH and ionic strength.[15][17]Method development can be more complex.
Normal-Phase (NP) Polar (Silica, Alumina)Nonpolar (Hexane/EtOAc, DCM/MeOH)Less polar oxepanes, isomers.Good for nonpolar impurities, low cost.Strong adsorption/streaking of very polar or basic compounds.[3][4]
SFC Various (incl. chiral)Supercritical CO₂ + Modifier (e.g., MeOH)Wide range of polarities, thermally labile compounds.Fast, "green," high efficiency, suitable for prep scale.[18][21]Requires specialized high-pressure equipment.[18]

References

Technical Support Center: Synthesis of Ethyl 5-oxooxepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-oxooxepane-4-carboxylate. This guide is designed for chemistry professionals engaged in pharmaceutical research and fine chemical synthesis. Here, we dissect the common challenges encountered during the synthesis of this valuable heterocyclic building block and provide actionable, field-proven solutions to enhance your reaction yields and product purity.

The synthesis of this compound is primarily achieved through an intramolecular cyclization reaction known as the Dieckmann Condensation.[1][2][3] This process, while elegant, is sensitive to a variety of parameters that can significantly impact the outcome. This guide will walk you through the critical variables, from reagent selection to final purification, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what is the underlying mechanism?

The most direct and widely employed method is the Dieckmann Condensation, which is an intramolecular version of the Claisen condensation.[3][4] The reaction involves treating a diester with a strong base to induce cyclization, forming a cyclic β-keto ester. In this specific case, the starting material would be a linear diester, such as diethyl 4-oxaheptanedioate.

The mechanism proceeds in several key steps:

  • Enolate Formation: A strong base, typically an alkoxide like sodium ethoxide, deprotonates the α-carbon of one of the ester groups, forming a nucleophilic enolate.[1][5]

  • Intramolecular Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.[4][5]

  • Alkoxide Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide (e.g., ethoxide) as a leaving group.[5]

  • Deprotonation of Product: The resulting cyclic β-keto ester is significantly more acidic than the starting alcohol. The eliminated alkoxide deprotonates the α-carbon situated between the two carbonyls, forming a stabilized enolate. This step is thermodynamically favorable and drives the reaction to completion.[3]

  • Acidic Work-up: A final acidic work-up step is required to protonate the enolate and yield the neutral this compound product.[4]

Dieckmann_Condensation Figure 1: Mechanism of Dieckmann Condensation cluster_0 Reaction Steps Start Linear Diester Enolate Enolate Formation (+ Base) Start->Enolate Deprotonation at α-carbon Intermediate Cyclic Tetrahedral Intermediate Enolate->Intermediate Intramolecular Nucleophilic Attack Product_Enolate Product Enolate (Stabilized) Intermediate->Product_Enolate Elimination of Alkoxide Final_Product This compound (Final Product) Product_Enolate->Final_Product Acidic Work-up (Protonation)

Caption: Figure 1: Mechanism of Dieckmann Condensation.

Q2: What are the most critical factors influencing the yield of the Dieckmann condensation for this synthesis?

Several factors are paramount for achieving a high yield:

  • Choice of Base: The base must be strong enough to deprotonate the α-carbon of the ester but should not introduce competing side reactions. Using an alkoxide that matches the ester's alcohol component (e.g., sodium ethoxide for an ethyl ester) prevents transesterification.[5][6]

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Water can hydrolyze the ester starting material, quench the base, and interfere with the enolate formation, drastically reducing the yield.[6][7]

  • Solvent Selection: The choice of solvent can influence enolate stability and reaction rate. Aprotic solvents like tetrahydrofuran (THF) or toluene are often preferred to enhance enolate stability and minimize side reactions.[1]

  • Reaction Temperature: Temperature control is crucial. While heating can increase the reaction rate, excessively high temperatures may promote side reactions or product decomposition.[6][7]

  • Stoichiometry of the Base: At least one full equivalent of the base is required. This is because the final product, a β-keto ester, is acidic and will be deprotonated by the base, shifting the equilibrium towards the product side.[3]

Troubleshooting Guide: Common Issues and Solutions

Problem: Low or No Product Yield

Q3: My reaction has resulted in a very low yield or failed completely. What are the likely causes and how can I rectify them?

A low or non-existent yield is the most common issue and can typically be traced back to a few key areas. The following troubleshooting workflow can help diagnose the problem.

Troubleshooting_Yield Figure 2: Troubleshooting Workflow for Low Yield Start Low Yield Issue Check_Base Base Integrity & Stoichiometry - Is the base fresh and anhydrous? - Was at least 1 full equivalent used? - Does the alkoxide match the ester? Start->Check_Base Check_Conditions Reaction Conditions - Were all reagents and solvents completely dry? - Was the temperature appropriate? - Was the reaction run under an inert atmosphere (N2/Ar)? Start->Check_Conditions Check_Reagents Starting Material Quality - Is the starting diester pure? - Has it been properly stored? Start->Check_Reagents Solution Implement Corrective Actions: - Use fresh, dry base (e.g., NaH, t-BuOK). - Dry solvents and glassware thoroughly. - Optimize temperature. - Purify starting material. Check_Base->Solution Address Issues Check_Conditions->Solution Address Issues Check_Reagents->Solution Address Issues

Caption: Figure 2: Troubleshooting Workflow for Low Yield.

Detailed Analysis:

  • Improper Base or Stoichiometry: Using less than one equivalent of base will result in an incomplete reaction, as the equilibrium will not be sufficiently driven to the product side.[3] If using sodium ethoxide, it is often prepared in situ from sodium metal and ethanol; ensure the sodium is clean and the ethanol is absolutely anhydrous. Alternatively, stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF can offer better results and minimize side reactions.[8]

  • Presence of Water: This is a critical failure point. Ensure all glassware is oven-dried before use. Solvents must be rigorously dried, for instance, by distillation over sodium/benzophenone for THF or toluene.[6] Reagents should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from contaminating the reaction.

  • Suboptimal Solvent/Temperature: The choice of base and solvent are often linked. While sodium ethoxide is traditionally used in ethanol, this protic solvent can participate in proton exchange, potentially hindering enolate formation.[1] Switching to an aprotic solvent like THF with a base like NaH or LDA can lead to more stable enolates and cleaner reactions, often at lower temperatures.[1]

Base Solvent Typical Temp. Advantages Disadvantages
Sodium Ethoxide (NaOEt)EthanolRefluxInexpensive, classic conditions.Risk of transesterification if ester is not ethyl; equilibrium can be unfavorable.
Sodium Hydride (NaH)THF, TolueneRT to RefluxIrreversible deprotonation, drives reaction forward.Highly reactive with water/alcohols; requires careful handling.
Potassium tert-Butoxide (t-BuOK)THF, t-BuOHRT to RefluxStrong, sterically hindered base, minimizes side reactions.Can be more expensive; hygroscopic.
Lithium Diisopropylamide (LDA)THF-78°C to RTVery strong, non-nucleophilic, kinetically controlled enolate formation.Requires low temperatures; must be prepared fresh or titrated.

Table 1: Comparison of Common Base/Solvent Systems for Dieckmann Condensation.

Problem: Significant Side Product Formation

Q4: My TLC/GC-MS analysis shows multiple spots/peaks besides my desired product. What are these impurities and how can I prevent them?

The primary side reaction of concern is intermolecular Claisen condensation . If the reaction concentration is too high, the enolate from one molecule can react with another diester molecule before it has a chance to cyclize. This leads to the formation of linear oligomers and polymers, reducing the yield of the desired cyclic product.

Solution:

  • High Dilution: The most effective way to favor the intramolecular reaction over the intermolecular one is to perform the reaction under high-dilution conditions. This is achieved by slowly adding the diester substrate to a solution of the base over an extended period. This keeps the instantaneous concentration of the unreacted diester low, maximizing the probability of cyclization.

Other potential side reactions include:

  • Hydrolysis: If water is present, the ester groups can hydrolyze back to carboxylic acids, especially under the basic reaction conditions.[6] The solution is rigorous adherence to anhydrous techniques.

  • Reverse Dieckmann: If the product β-keto ester does not have an enolizable proton between the carbonyls, the reaction can be reversible.[2] For this compound, this is not an issue as the proton is present and its removal drives the reaction forward.

Problem: Difficulty in Product Isolation and Purification

Q5: The work-up is messy, and I'm losing a significant amount of product during purification. What is a reliable protocol for work-up and purification?

Product loss during this phase often stems from incomplete neutralization or emulsion formation during extraction. A carefully executed work-up is key.

Recommended Protocol:

  • Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding a cold, dilute acid (e.g., 1 M HCl or 10% acetic acid) until the pH is neutral to slightly acidic (pH 6-7).[4] This protonates the product enolate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like ethyl acetate or diethyl ether (3x volume of the aqueous layer). The choice of solvent should be one in which the product is highly soluble.

  • Washing: Combine the organic extracts and wash them sequentially with water and then a saturated sodium bicarbonate solution (to remove any remaining acid), followed by a final wash with brine (saturated NaCl solution) to aid in breaking emulsions and removing water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often an oil. The most common method for purification is vacuum distillation . Given its molecular weight (186.21 g/mol ), this should be effective.[9][10] If non-volatile impurities are present, column chromatography on silica gel using a gradient of ethyl acetate in hexanes may be necessary.

Optimized Experimental Protocol

This protocol incorporates the best practices discussed above for a robust and high-yield synthesis.

Materials:

  • Diethyl 4-oxaheptanedioate (1 equivalent)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Base Suspension: Under a positive pressure of nitrogen, add the anhydrous THF to the flask. Carefully add the sodium hydride dispersion (1.2 eq). Stir the suspension.

  • Substrate Addition: Dissolve the diethyl 4-oxaheptanedioate (1 eq) in anhydrous THF and add it to the dropping funnel. Add the diester solution dropwise to the stirred suspension of NaH over 2-3 hours at room temperature. A slow addition is critical to ensure high dilution.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature or gently heat to 40-50°C. Monitor the reaction's progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the flask in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the mixture is neutral.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with saturated NaHCO₃ and then brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

By carefully controlling these parameters and following this optimized protocol, researchers can reliably improve the yield and purity of this compound, a key intermediate for further synthetic applications.

References

Oxepane Synthesis Scalability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxepane synthesis. As a Senior Application Scientist, I have compiled this guide to address the common and often complex challenges researchers and process chemists face when transitioning oxepane synthesis from the bench to a larger scale. The formation of seven-membered rings is notoriously challenging due to unfavorable entropic and enthalpic barriers, and these issues are often magnified during scale-up.[1][2] This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for oxepanes, and which are most amenable to scale-up?

A1: Several robust methods exist for synthesizing the oxepane core.[1] The most common include:

  • Ring-Closing Metathesis (RCM): Widely used for its functional group tolerance but requires careful optimization of catalyst loading and reaction concentration on a larger scale.[3]

  • Intramolecular Williamson Ether Synthesis: A classic and often cost-effective method involving the cyclization of a halo-alcohol.[4] Success at scale depends on managing base selection and potential elimination side reactions.[5]

  • Ring Expansion: Methods like the expansion of tetrahydropyrans or the rearrangement of epoxides can be effective but may involve sensitive reagents or intermediates requiring strict control.[1][6]

  • Lewis Acid-Mediated Cyclizations: Powerful for constructing complex, polyoxygenated oxepanes, but the exothermic nature of these reactions presents significant heat management challenges at scale.[7]

  • Radical Cyclizations: Offer an alternative pathway, especially for complex natural product synthesis, but initiator concentration and reaction kinetics must be carefully controlled to avoid unwanted side reactions.[1][8]

The "best" method for scale-up is highly substrate-dependent. RCM and Williamson ether synthesis are frequently optimized for larger scales due to the commercial availability of reagents and catalysts.[3][9]

Q2: Why do my reaction yields decrease significantly when moving from a 1g to a 1kg scale?

A2: A drop in yield during scale-up is a common issue stemming from changes in the physical and chemical environment of the reaction. Key factors include:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high substrate concentration, leading to side reactions.[10] The surface-area-to-volume ratio decreases dramatically at scale, making it harder to dissipate or apply heat, which can affect reaction kinetics and selectivity.[11]

  • Mixing Inefficiency: Slower or non-uniform mixing can alter the rate of reagent addition and dispersion, impacting reactions where selectivity is dependent on concentration.[12]

  • Sensitivity to Impurities: The larger quantities of starting materials and solvents used at scale can introduce more impurities, which may poison catalysts or interfere with the reaction.

  • Phase Changes and Solubility: Solubility issues can become more pronounced in larger volumes, potentially causing reagents to precipitate or separate, thus halting the reaction.[1]

Q3: My final oxepane product is an oil. How can I purify it effectively on a large scale without using column chromatography?

A3: Large-scale purification of non-crystalline products is a significant challenge, as chromatography is often economically unviable. Consider these industrial-scale strategies:

  • Distillation: If your oxepane derivative is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation is a highly effective method.

  • Liquid-Liquid Extraction: A well-designed series of extractions can selectively remove impurities. This may involve using different pH washes to remove acidic or basic byproducts or employing different solvent systems.

  • Crystallization of a Derivative: It may be possible to form a crystalline derivative (e.g., a salt or a co-crystal) of your oxepane, which can be easily purified by recrystallization and then converted back to the desired product.

  • Telescoping Reactions: If the oily product is an intermediate, the most efficient approach is often to use it directly in the next step without purification ("telescoping"). This avoids a difficult isolation step but requires that impurities do not interfere with subsequent reactions.

Troubleshooting Guide: Ring-Closing Metathesis (RCM)

RCM is a powerful tool for oxepane synthesis, but scaling it up introduces specific challenges related to catalyst efficiency and byproduct formation.

Q1: My RCM reaction is sluggish at a larger scale, and I'm observing significant catalyst decomposition. What's happening?

A1: Sluggishness and catalyst death at scale are often linked to lower effective concentrations and the introduction of impurities.

  • The Dilution Problem: RCM is an intramolecular reaction, and to favor it over intermolecular oligomerization, high dilution is often used. However, at scale, the large solvent volumes can be impractical. The key is to find the "sweet spot" or "effective molarity" that maximizes intramolecular cyclization without excessive solvent use.[3]

  • Impurity Poisoning: Acetylenes, sulfur-containing compounds, and even trace oxygen can deactivate ruthenium catalysts. Ensure all reagents and solvents are rigorously degassed and purified before use. On a large scale, nitrogen or argon sparging of the solvent in the reactor is crucial.

  • Chelation: Polar functional groups within your substrate (e.g., unprotected alcohols, amines) can chelate to the metal center, inhibiting catalytic turnover.[13] While unavoidable in some substrates, using a catalyst less prone to chelation or adding a Lewis acid co-catalyst can sometimes mitigate this.

Q2: I'm forming a significant amount of an isomeric byproduct where the double bond has shifted. How can I prevent this?

A2: This is a classic problem of olefin isomerization, a common side reaction with some ruthenium catalysts.[13] The catalyst can re-coordinate to the product and facilitate a hydride transfer, moving the double bond.

  • Catalyst Choice: Second-generation Grubbs (G-II) and Hoveyda-Grubbs (HG-II) catalysts are generally more active but can also be more prone to isomerization than first-generation catalysts (G-I). However, newer catalysts have been developed to suppress this.

  • Additives: The addition of a scavenger or inhibitor can suppress isomerization. Mild acids like phenylphosphoric acid or radical scavengers like 1,4-benzoquinone have been shown to be effective.[13]

  • Reaction Time and Temperature: Do not let the reaction run longer than necessary. Monitor by GC/LC-MS and quench as soon as the starting material is consumed. Lowering the temperature can also disfavor the isomerization pathway.

Workflow for Troubleshooting RCM Scalability

RCM_Troubleshooting Start Low Yield / Side Products in Scaled RCM Check_Purity Verify Purity & Degassing of Reagents/Solvent Start->Check_Purity First Step Check_Conc Review Reaction Concentration Check_Purity->Check_Conc Isomerization Is Double Bond Isomerization Observed? Check_Conc->Isomerization Oligomerization Are Oligomers the Main Byproduct? Isomerization->Oligomerization No Add_Inhibitor Add Isomerization Inhibitor (e.g., Benzoquinone) Isomerization->Add_Inhibitor Yes Sluggish Is the Reaction Sluggish or Stalled? Oligomerization->Sluggish No Increase_Dilution Increase Solvent Volume (Higher Dilution) Oligomerization->Increase_Dilution Yes Change_Catalyst Switch to Different Catalyst Generation Sluggish->Change_Catalyst Also consider Increase_Loading Increase Catalyst Loading Sluggish->Increase_Loading Yes Optimize_Time_Temp Reduce Reaction Time / Temperature Add_Inhibitor->Optimize_Time_Temp Slow_Addition Use Syringe Pump for Slow Substrate Addition Increase_Dilution->Slow_Addition Check_Chelation Investigate Substrate-Catalyst Chelation Increase_Loading->Check_Chelation

Caption: Decision workflow for troubleshooting common RCM scale-up issues.

Troubleshooting Guide: Intramolecular Williamson Ether Synthesis

This classical C-O bond formation is a workhorse for ether synthesis, but its efficiency at scale hinges on managing the competition between intramolecular cyclization (SN2) and intermolecular reactions or elimination (E2).

Q1: On a larger scale, my primary byproduct is the elimination of the halide, not my desired oxepane. How can I favor cyclization?

A1: The competition between SN2 (cyclization) and E2 (elimination) is governed by the base, solvent, and temperature.

  • Base Selection: A strong, sterically hindered base can favor proton abstraction from the alcohol without promoting E2. However, for cyclization, a less hindered base like sodium hydride (NaH) is often preferred as it generates the nucleophilic alkoxide without being a strong E2 promoter itself.[4] Using weaker bases can lead to incomplete deprotonation and lower yields.

  • Temperature Control: Elimination reactions typically have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor the desired SN2 pathway. This is critical at scale where exothermic deprotonation can cause temperature spikes.

  • Pseudo-Dilution Principle: Although this is an intramolecular reaction, high concentrations can favor intermolecular side reactions (forming linear dimers). A slow, controlled addition of the halo-alcohol substrate to a suspension of the base in the solvent (pseudo-dilution or "Zweck" dilution) maintains a low instantaneous concentration of the substrate, favoring intramolecular cyclization.

Table 1: Comparison of Conditions for Williamson Ether Synthesis
ParameterLab Scale (e.g., 100 mg)Process Scale (e.g., 1 kg)Rationale for Change
Base Addition All base added at onceBase charged first, substrate added slowlyPrevents exotherm, maintains low substrate concentration to favor intramolecular cyclization.
Solvent Anhydrous THF/DMFToluene with Phase Transfer Catalyst (PTC)PTCs can improve reaction rates in less polar, higher-boiling solvents that are easier to handle at scale and may reduce side reactions.[5]
Temperature 0 °C to RTMaintained strictly at 0-5 °C during additionPoor heat transfer at scale requires stricter external cooling to prevent temperature spikes that favor E2 elimination.[10]
Workup Aqueous Quench & ExtractionControlled aqueous quench, phase separationHandling large volumes of potentially reactive quench requires careful engineering controls.

Troubleshooting Guide: Lewis Acid-Mediated Cyclizations & Ring Expansions

These reactions often involve highly reactive intermediates like oxocarbenium ions and can be powerfully stereoselective. However, their high reactivity and exothermic nature are major scalability concerns.

Q1: My Lewis acid-catalyzed ring expansion is giving a complex mixture of products at scale, whereas it was clean on the bench. What is the cause?

A1: This is almost certainly a heat transfer issue.[10]

  • Runaway Reactions: Many Lewis acid-promoted reactions (e.g., using BF₃·OEt₂ or TMSOTf) are highly exothermic.[1] On a small scale, the flask's large surface area dissipates this heat quickly. In a large reactor, this heat cannot escape efficiently, causing the internal temperature to rise uncontrollably. This "runaway" condition provides the energy to access alternative reaction pathways and decomposition, leading to a complex product mixture.[14]

  • Troubleshooting Strategy:

    • Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the reaction's thermal profile and determine the total heat output.

    • Controlled Addition: Add the Lewis acid catalyst slowly and sub-surface at a very low temperature (-78 °C is common) to allow the reactor's cooling system to keep up with the heat being generated.

    • Solvent Choice: Use a solvent with a higher boiling point and good heat capacity to help absorb thermal energy.

    • Reactor Engineering: Ensure the reactor has adequate cooling capacity and efficient agitation to prevent localized heating near the addition point.

Diagram: Managing Exothermic Reactions at Scale

Exotherm_Management Reaction Exothermic Reaction (e.g., Lewis Acid Catalysis) Lab_Scale Lab Scale (Flask) Reaction->Lab_Scale Process_Scale Process Scale (Reactor) Reaction->Process_Scale High_SA_V High Surface Area-to-Volume Ratio Lab_Scale->High_SA_V Low_SA_V Low Surface Area-to-Volume Ratio Process_Scale->Low_SA_V Fast_Heat_Dissipation Fast Heat Dissipation High_SA_V->Fast_Heat_Dissipation Slow_Heat_Dissipation Slow Heat Dissipation Low_SA_V->Slow_Heat_Dissipation Temp_Control Stable Temperature Fast_Heat_Dissipation->Temp_Control Temp_Spike Temperature Spike (Runaway Risk) Slow_Heat_Dissipation->Temp_Spike Clean_Product Clean Product Temp_Control->Clean_Product Side_Products Side Products / Decomposition Temp_Spike->Side_Products

Caption: Comparison of heat transfer dynamics at lab vs. process scale.

References

Technical Support Center: Troubleshooting Low Conversion in Ring-Expansion Reactions for Oxepanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for oxepane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in ring-expansion reactions for the synthesis of seven-membered oxepane rings. The formation of these medium-sized rings can be challenging due to unfavorable entropic and enthalpic factors.[1][2] This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ring-expansion reaction is showing low to no conversion of my starting material (e.g., a functionalized pyran or epoxide). What are the primary factors I should investigate?

A1: Low conversion in ring-expansion reactions for oxepane synthesis is a common hurdle. The underlying causes can often be traced back to several key experimental parameters. A systematic approach to troubleshooting is crucial.

Initial Diagnostic Workflow:

Troubleshooting_Workflow

In-Depth Analysis:

  • Substrate Reactivity and Steric Hindrance: The structure of your starting material is paramount. Highly substituted precursors may present significant steric hindrance, impeding the approach of the catalyst or reagent. For instance, in Lewis acid-catalyzed ring expansions, bulky substituents near the reactive site can disfavor the formation of the required intermediates.[1]

  • Catalyst Choice and Deactivation: The choice of catalyst is critical and reaction-dependent.

    • Lewis Acids (e.g., BF₃·OEt₂, TMSOTf): These are commonly used but can be sensitive to moisture and may be consumed by basic functional groups on the substrate.[1] Ensure anhydrous conditions and consider using a stoichiometric amount of the Lewis acid if basic sites are present.

    • Transition Metals (e.g., Rh(I), Pd(II)): Catalysts like Rh(I) have been used for cascade C-C bond formation/cleavage to yield oxepanes.[3] However, palladium catalysts, for example, can be prone to deactivation through reduction to catalytically inactive Pd(0) species, especially in the presence of amines or other reducing agents.[4]

  • Reaction Conditions:

    • Solvent: The solvent plays a crucial role. Non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred for Lewis acid-catalyzed reactions to avoid competition with the substrate for binding to the catalyst.

    • Temperature: Ring-expansion reactions can be sensitive to temperature. While higher temperatures may increase the reaction rate, they can also promote side reactions or catalyst decomposition. A systematic temperature screen is often necessary.

    • Concentration: Intramolecular reactions, such as ring closures, are generally favored at lower concentrations to minimize intermolecular side reactions.

Q2: I'm observing the formation of side products instead of my desired oxepane. What are the likely competing reactions?

A2: The formation of side products is a clear indication that alternative, kinetically or thermodynamically favored pathways are competing with the desired ring expansion.

Common Competing Pathways:

Competing ReactionDescriptionMitigation Strategies
Fragmentation For certain substrates, fragmentation pathways, such as the Grob fragmentation, can be entropically favored over ring formation, leading to acyclic products.[5]Modify the substrate to disfavor fragmentation, for example, by altering the electronics of the leaving group.
Rearrangement Skeletal rearrangements can occur, particularly under acidic conditions, leading to the formation of isomeric products or smaller ring systems.[1]Employ milder reaction conditions, use a less aggressive Lewis acid, or screen different catalysts.
Intermolecular Reactions At high concentrations, intermolecular reactions can compete with the desired intramolecular ring expansion, leading to dimerization or polymerization.Perform the reaction under high dilution conditions (e.g., 0.01-0.05 M).
Hydrolysis If adventitious water is present, sensitive intermediates, such as oxocarbenium ions, can be hydrolyzed, preventing ring expansion.[1]Use rigorously dried solvents and reagents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Mechanistic Insight:

Consider the Nicholas–Ferrier rearrangement for oxepane synthesis.[1] In this reaction, a key oxocarbenium ion intermediate can either undergo the desired ring expansion or be trapped by water, leading to a hydrolysis product. The use of molecular sieves can help to sequester any residual water and favor the formation of the oxepane.[1]

Side_Reactions

Q3: My reaction seems to stall after a certain point. Could my catalyst be deactivating? How can I test for and prevent this?

A3: Catalyst deactivation is a significant issue, particularly with transition metal catalysts.

Identifying Catalyst Deactivation:

  • Reaction Monitoring: Plot the conversion over time. If the reaction rate slows and plateaus before reaching completion, catalyst deactivation is a likely cause.

  • Catalyst Addition: In a stalled reaction, add a fresh portion of the catalyst. If the reaction resumes, this strongly suggests that the initial catalyst has lost its activity.

Causes and Prevention of Deactivation:

  • Reduction of the Metal Center: As mentioned, Pd(II) catalysts can be reduced to inactive Pd(0).[4]

    • Prevention: The addition of a mild oxidant or a co-catalyst can sometimes prevent this reduction. For instance, in some palladium-catalyzed reactions, the inclusion of an oxidant like benzoquinone (BQ) can help maintain the active catalytic species.[4]

  • Ligand Dissociation or Decomposition: The ligands on the metal center are crucial for its catalytic activity. High temperatures or incompatible solvents can lead to ligand dissociation or decomposition.

    • Prevention: Screen different ligands to find a more robust one for your specific reaction conditions.

  • Product Inhibition: The product of the reaction may coordinate to the catalyst more strongly than the starting material, leading to inhibition.

    • Prevention: This can be more challenging to overcome. Sometimes, running the reaction at a lower concentration or a higher temperature (if the product binding is exothermic) can help.

Experimental Protocol for Catalyst Reactivation/Preservation:

A study on a heterogeneous Pd(II) catalyst for cycloisomerization demonstrated that deactivation was caused by reduction to Pd(0).[4] An improved protocol was developed to prevent this.

Protocol: Preventing Pd(II) Catalyst Deactivation

  • Pre-treatment: Before adding the substrate, add a small amount of an oxidant (e.g., 1-5 mol% of benzoquinone) to the reaction mixture containing the catalyst and solvent.

  • Stir: Allow the mixture to stir for 10-15 minutes at room temperature.

  • Substrate Addition: Add the starting material to initiate the reaction.

  • Monitor: Monitor the reaction progress as usual.

This pre-treatment can help to maintain the active Pd(II) state and prevent premature deactivation.[4]

References

Technical Support Center: Catalyst Selection for Reactions Involving Ethyl 5-oxooxepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with Ethyl 5-oxooxepane-4-carboxylate. This guide is designed to provide expert insights and practical troubleshooting advice for catalyst selection in common synthetic transformations involving this versatile β-keto ester. Given the specialized nature of this substrate, this document synthesizes established principles from the chemistry of cyclic ketones and β-keto esters to provide a robust framework for your experimental design.

Introduction to the Substrate: A Chemist's Perspective

This compound is a bifunctional molecule featuring a seven-membered oxepane ring. Its reactivity is dominated by three key structural elements:

  • The C5-Ketone: A target for nucleophilic addition and reduction.

  • The C4-Ester: Can be hydrolyzed, transesterified, or removed via decarboxylation.

  • The α-Proton at C4: Highly acidic due to its position between two carbonyl groups, making it a prime site for enolate formation and subsequent C-C bond formation.

The interplay between these groups dictates the choice of catalyst and reaction conditions. This guide will address the most common synthetic challenges in a direct question-and-answer format.

Section 1: Selective Reduction of the 5-Oxo Group
Q1: What catalyst should I choose for reducing the ketone in this compound to the corresponding alcohol, and how can I control the stereochemistry?

Expert Recommendation: The choice of catalyst for reducing the C5-ketone depends entirely on whether stereocontrol is required. The product, Ethyl 5-hydroxyoxepane-4-carboxylate, will have two chiral centers (C4 and C5), meaning diastereomers are possible.

  • For General (Achiral) Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is the most reliable and cost-effective choice. It is highly chemoselective for the ketone over the ester. More aggressive reagents like Lithium Aluminum Hydride (LiAlH₄) should be avoided as they will also reduce the ester group.[1][2]

  • For Diastereoselective Reduction: The inherent chirality at C4 can direct the approach of the reducing agent. However, for more predictable control, bulky hydride reagents or catalytic hydrogenation are preferred. Using lithium dispersion with hydrated transition metal salts (e.g., FeCl₂·4H₂O) can stereoselectively yield the most thermodynamically stable alcohol.[3] Catalytic hydrogenation (H₂, Pd/C) is also an option, though selectivity may vary.[4]

  • For Enantioselective Reduction: If you are starting with a racemic mixture of the substrate and wish to resolve it kinetically or perform an asymmetric reduction, a chiral catalyst is necessary. Transition metal catalysts, particularly those based on Ruthenium or Iridium with chiral diphosphine ligands (e.g., BINAP), are the industry standard for the asymmetric hydrogenation of β-keto esters.[5][6] Asymmetric transfer hydrogenation using catalysts like the Noyori-Ikariya complex is also highly effective and can be performed under mild conditions.[7][8]

Data Summary: Catalyst Selection for Ketone Reduction

ObjectiveRecommended Catalyst/ReagentSolventKey Considerations
Achiral Reduction Sodium Borohydride (NaBH₄)Methanol, EthanolExcellent ketone vs. ester selectivity. Cost-effective.
Diastereoselective Reduction L-Selectride® or K-Selectride®THFBulky reagent, approaches from the less hindered face.
Diastereoselective Reduction Li dispersion + FeCl₂·4H₂OTHFFavors the most thermodynamically stable alcohol isomer.[3]
Enantioselective Hydrogenation H₂, Ru(II)-BINAP complexesMethanol, EthanolHigh enantioselectivity (up to 99% ee). Requires pressure.[5]
Enantioselective Transfer Hydrogenation (S,S)-Ts-DPEN-RuClFormic acid/TriethylamineMild conditions, avoids high-pressure H₂.[8]
Troubleshooting Guide: Ketone Reduction
IssueProbable CauseRecommended Solution
Low or No Conversion 1. Inactive catalyst/reagent. 2. Insufficient reagent stoichiometry.1. Use fresh NaBH₄ or a newly prepared active catalyst. 2. Increase molar excess of hydride reagent. For catalytic reactions, check for poisons.
Poor Diastereoselectivity The chosen reagent offers little steric bias.Switch to a bulkier reducing agent like L-Selectride® or optimize conditions for thermodynamic control (e.g., using Li/FeCl₂·4H₂O).[3][9]
Ester Group is also Reduced The reducing agent is too harsh.Avoid LiAlH₄. Ensure NaBH₄ reactions are run at low temperatures (0 °C to RT) to maintain chemoselectivity.
Reaction is Messy / Multiple Products Potential retro-Claisen/Dieckmann cleavage under basic conditions formed during workup.After reduction, quench the reaction carefully at low temperature and use a buffered or weakly acidic workup (e.g., NH₄Cl solution) to neutralize the mixture.

Workflow: Selecting a Ketone Reduction Strategy

G cluster_achiral cluster_diastereo cluster_enantio start Start: Reduce C5-Ketone q1 Is Stereocontrol Required? start->q1 achiral Achiral Reduction q1->achiral No chiral Stereoselective Reduction q1->chiral Yes r_nabh4 Use NaBH₄ in MeOH/EtOH achiral->r_nabh4 q2 Diastereo- or Enantioselective? chiral->q2 diastereo Diastereoselective q2->diastereo Diastereoselective enantio Enantioselective q2->enantio Enantioselective r_selectride Use L-Selectride® (Kinetic Control) diastereo->r_selectride r_li Use Li/FeCl₂ (Thermodynamic Control) diastereo->r_li r_hydro Asymmetric Hydrogenation (e.g., Ru-BINAP) enantio->r_hydro r_transfer Asymmetric Transfer Hydrogenation (e.g., Noyori Cat.) enantio->r_transfer

Caption: Decision workflow for ketone reduction catalyst.
Section 2: Base Catalyst Selection for Reactions at the C4-Position

Q2: I want to perform an alkylation at the C4 position. What is the best base to use to avoid side reactions like ester hydrolysis or O-alkylation?

Expert Recommendation: The α-proton at C4 is highly acidic (pKa ≈ 10-12), but the choice of base is critical to ensure clean C-alkylation.

  • Alkoxide Bases (e.g., Sodium Ethoxide, NaOEt): Using an alkoxide that matches the ester (ethoxide for an ethyl ester) is a classic choice. This avoids transesterification.[10] However, alkoxides are in equilibrium with the enolate, meaning unreacted starting material is always present. This can lead to side reactions, including self-condensation or reaction of the base with the alkylating agent.[11]

  • Strong, Non-Nucleophilic Bases (e.g., NaH, LDA): For clean, irreversible enolate formation, a strong, non-nucleophilic base is superior.[11]

    • Sodium Hydride (NaH): An excellent choice that deprotonates the substrate completely. The only byproduct is H₂ gas.

    • Lithium Diisopropylamide (LDA): A very strong, sterically hindered base that provides rapid and quantitative enolate formation at low temperatures (e.g., -78 °C), minimizing side reactions.[12]

Using hydroxide bases (e.g., NaOH, KOH) is strongly discouraged as they will readily hydrolyze the ester group, leading to a complex product mixture.[10][13]

Data Summary: Base Selection for C4-Enolate Formation

BasepKa of Conj. AcidKey AdvantagePotential Issue(s)
Sodium Ethoxide (NaOEt)~16Inexpensive; avoids transesterification.Equilibrium reaction; can promote side reactions.[11]
Sodium Hydride (NaH)~35Irreversible deprotonation; clean byproduct (H₂).Can be slow if substrate solubility is poor; requires anhydrous conditions.
LDA~36Fast, quantitative, irreversible deprotonation at low temp.[11]Requires cryogenic conditions (-78 °C) and careful handling.
Potassium Carbonate (K₂CO₃)~10.3Mild; suitable for phase-transfer catalysis (PTC).[14]May not be strong enough for complete deprotonation; slow reaction times.
Troubleshooting Guide: C4-Alkylation Reactions
IssueProbable CauseRecommended Solution
No Reaction / Starting Material Recovered 1. Base is not strong enough. 2. Reagents/glassware are not dry.1. Switch to a stronger base (NaH or LDA). 2. Ensure all solvents are anhydrous and glassware is flame-dried. Water will quench the enolate.
Mixture of Mono- and Di-alkylation 1. Using an equilibrium base (NaOEt). 2. Proton exchange between product and starting material.1. Use a stoichiometric amount of a strong base (NaH, LDA) to ensure full deprotonation before adding the alkylating agent. 2. Add the alkylating agent slowly at low temperature.
Significant O-Alkylation Product Reaction conditions favor the kinetic oxygen attack site (e.g., polar aprotic solvents).While C-alkylation is generally favored, ensure you are using a counter-ion that associates well with oxygen (like Li⁺ from LDA) and run the reaction in a non-polar solvent like THF.[12]
Low Yield due to Ring-Opening (Retro-Dieckmann) The enolate product is not stable and the reaction reverses. This is a known issue if the product cannot be stabilized by deprotonation.[15][16]The product of alkylation is no longer acidic, so this is less of a concern than in the initial cyclization. However, ensure the reaction is worked up by quenching into a mild acid (e.g., NH₄Cl) rather than allowing it to sit at high pH for extended periods.
Protocol: C-Alkylation of this compound using LDA
  • Setup: Under an inert atmosphere (N₂ or Ar), add diisopropylamine (1.1 eq) to anhydrous THF at -78 °C (dry ice/acetone bath).

  • LDA Formation: Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes at -78 °C.

  • Enolate Formation: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir for 1 hour at -78 °C.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench & Workup: Cool the reaction to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Section 3: Catalysis for Ester Modification and Ring Stability
Q3: How can I selectively hydrolyze the ethyl ester to a carboxylic acid without causing decarboxylation or ring-opening?

Expert Recommendation: Hydrolysis of the β-keto ester to the corresponding β-keto acid is a delicate process because the product is thermally unstable and prone to decarboxylation.[17]

  • Base-Catalyzed Hydrolysis (Saponification): This is the most common method. Using 1-2 equivalents of NaOH or LiOH in a water/THF or water/methanol mixture at room temperature or slightly below is effective.[18] The reaction must be carefully monitored and neutralized with acid at low temperature (0 °C) upon completion to protonate the resulting carboxylate. Warming the acidic mixture will cause rapid loss of CO₂ to yield oxepan-4-one.

  • Acid-Catalyzed Hydrolysis: Using aqueous acid (e.g., H₂SO₄/water) is also possible but generally requires heating, which significantly increases the risk of simultaneous decarboxylation.[19] This method is typically used when hydrolysis and decarboxylation are desired in a single step.

Ring-opening of the oxepane is less likely under these conditions compared to smaller, more strained rings like epoxides or oxetanes, but prolonged exposure to strong acid or base at elevated temperatures should be avoided.

Troubleshooting Guide: Ester Hydrolysis
IssueProbable CauseRecommended Solution
Product is the Ketone (Decarboxylation Occurred) The β-keto acid intermediate was exposed to heat while acidic.[19]During the acidic workup after saponification, ensure the temperature is maintained at or below 0 °C at all times. Extract the β-keto acid product immediately into an organic solvent.
Incomplete Hydrolysis Insufficient base or reaction time.Use a slight excess of base (e.g., 1.5 eq LiOH) and monitor the reaction by TLC or LC-MS until all starting material is consumed.
Low Yield / Unidentified Side Products Potential ring cleavage or other decomposition pathways under harsh conditions.Use milder conditions: lower temperature, shorter reaction time. LiOH is often considered milder than NaOH or KOH. Avoid heating the reaction mixture.

Reaction Pathway: Hydrolysis and Decarboxylation

G cluster_reagents start This compound carboxylate Intermediate Carboxylate Salt start->carboxylate Saponification acid 5-Oxooxepane-4-carboxylic Acid (β-Keto Acid) carboxylate->acid ketone Oxepan-4-one (Final Product) acid->ketone Decarboxylation co2 CO₂ reagent1 1. NaOH, H₂O/THF, 0°C 2. HCl (aq), 0°C reagent2 Heat (Δ)

Caption: Key steps in the hydrolysis and subsequent decarboxylation pathway.

References

Validation & Comparative

A Comparative Guide to the Conformational Analysis of the Oxepane Ring in Ethyl 5-oxooxepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Conformational Challenge of Seven-Membered Rings in Drug Design

The oxepane scaffold, a seven-membered heterocyclic ether, is an increasingly important motif in medicinal chemistry and natural product synthesis.[1][2][3] Unlike well-behaved five- and six-membered rings, seven-membered rings such as oxepane present a significant conformational challenge due to their inherent flexibility.[4][5] This flexibility results in a complex potential energy surface with multiple low-energy conformers, including various chair, boat, and twist forms, that can readily interconvert.[4][5] Understanding the conformational preferences of substituted oxepanes, such as Ethyl 5-oxooxepane-4-carboxylate, is paramount for drug development professionals. The three-dimensional structure adopted by a molecule dictates its interaction with biological targets, directly influencing its efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of computational and experimental methods to elucidate the conformational landscape of this specific oxepane derivative, offering a robust workflow for researchers in the field.

The Conformational Landscape: Theoretical Pucker Forms of the Oxepane Ring

Seven-membered rings lack the high symmetry of cyclohexane, leading to a greater number of low-energy conformations.[4][5] The primary conformers are generally categorized into chair, boat, and twist families. For cycloheptane, the twist-chair is often the global minimum, but the introduction of heteroatoms and substituents, as in this compound, significantly alters the relative energies of these forms.

The principal low-energy conformations for seven-membered rings include:

  • Chair (C) and Twist-Chair (TC)

  • Boat (B) and Twist-Boat (TB)

  • Sofa (S)

The presence of an sp²-hybridized carbonyl group at position 5 and a bulky ethyl carboxylate group at position 4 in the target molecule introduces steric and electronic constraints that favor certain conformations. For instance, allylic strain involving the C4 substituent and torsional strain around the C4-C5 bond will play a crucial role in destabilizing certain puckered forms.

Methodologies for Elucidating Oxepane Conformation: A Comparative Workflow

A comprehensive conformational analysis relies on the synergy between computational modeling and experimental validation. Computational methods can explore a wide range of possible conformations and predict their relative stabilities, while experimental techniques, primarily NMR spectroscopy, provide data on the molecule's actual structure in solution.

Part 1: Computational Exploration of the Conformational Space

Computational chemistry offers a powerful toolkit for an initial, exhaustive exploration of the potential energy surface.[6][7] The goal is to identify all viable low-energy conformers and rank them by stability.

Choosing the Right Computational Method: A Comparison

MethodSpeedAccuracyTypical Application
Molecular Mechanics (MM) Very FastLowInitial high-throughput screening of thousands of potential conformers.
Density Functional Theory (DFT) ModerateHighAccurate geometry optimization and relative energy calculation of a smaller set of low-energy conformers identified by MM.[8]
Molecular Dynamics (MD) SlowHighSimulating the dynamic interconversion of conformers over time in a solvated environment.[8]

Experimental Protocol: Computational Conformational Search and Analysis

  • Initial Conformer Generation:

    • Technique: A stochastic or low-mode search method is employed.[6]

    • Causality: For a flexible ring like oxepane, it is critical to use an algorithm that can efficiently explore the entire conformational space without getting trapped in local minima.[7][9][10] A low-mode search, for example, follows low-frequency vibrational modes to move between conformational wells.

    • Implementation: Using a software package like MOE or MacroModel, generate an initial pool of ~1000-5000 conformers for this compound using a method like LowModeMD.[7]

  • Geometry Optimization and Energy Minimization (DFT):

    • Technique: The conformers generated in the previous step are subjected to geometry optimization and energy calculation using Density Functional Theory (DFT).

    • Causality: DFT provides a much more accurate description of electron distribution and, therefore, molecular geometry and energy compared to MM force fields. The B3LYP functional with a 6-31G* basis set offers a good balance of accuracy and computational cost for molecules of this size.

    • Implementation:

      • Filter the initial conformers to a unique set within a 15 kcal/mol energy window.

      • Perform full geometry optimization on this set using DFT (e.g., Gaussian, Spartan software) at the B3LYP/6-31G* level of theory in the gas phase or with a continuum solvent model (e.g., PCM for water or chloroform).

      • Perform frequency calculations to confirm that each optimized structure is a true minimum (no imaginary frequencies).

  • Analysis of Results:

    • Rank the final conformers by their relative Gibbs free energies (ΔG).

    • Analyze the key dihedral angles and ring puckering parameters for the lowest energy conformers (e.g., those within 2-3 kcal/mol of the global minimum). This analysis will likely reveal a small number of dominant conformations, such as a specific twist-chair or boat-chair form.

Part 2: Experimental Validation with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier experimental technique for determining the solution-phase conformation of organic molecules.[11][12][13] By analyzing coupling constants and through-space interactions, we can validate and refine the computational models.

Key NMR Experiments for Conformational Analysis:

ExperimentInformation GainedRationale
¹H NMR Vicinal Coupling Constants (³JHH)Provides information on dihedral angles via the Karplus relationship.[8]
2D COSY Proton-Proton ConnectivityConfirms assignments of protons in the ¹H NMR spectrum.
2D NOESY/ROESY Through-Space Proton ProximitiesIdentifies protons that are close in space (< 5 Å), which is crucial for distinguishing between different folded conformations.[14]

Experimental Protocol: NMR Data Acquisition and Analysis

  • Sample Preparation:

    • Dissolve ~10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence conformational equilibrium.

    • Filter the solution into a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Acquire a 2D ¹H-¹H COSY spectrum to assign coupled protons.

    • Acquire a 2D NOESY (or ROESY for medium-sized molecules to avoid zero-crossing issues) spectrum with a mixing time of 300-800 ms.

  • Data Analysis & Comparison with Computational Data:

    • Coupling Constants (³JHH): Measure the vicinal coupling constants for the protons on the oxepane ring. Compare these experimental values to the values predicted for each low-energy computed conformer. The Karplus equation relates the ³JHH value to the H-C-C-H dihedral angle. A good match between experimental and calculated J-values for a specific conformer provides strong evidence for its existence.

    • Nuclear Overhauser Effects (NOEs): Analyze the cross-peaks in the NOESY/ROESY spectrum. The volume of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons. Compare the observed NOEs with the inter-proton distances from the DFT-optimized geometries. For example, a strong NOE between a proton at C2 and C7 would strongly suggest a conformation that brings these two ends of the ring into proximity.

Mandatory Visualization: Diagrams

Caption: Conformational equilibrium of the oxepane ring.

Integrated_Workflow cluster_Comp Computational Analysis cluster_Exp Experimental Validation cluster_Final Final Model start Generate Initial Conformers (MM) dft Optimize & Calculate Energy (DFT) start->dft analysis Rank by ΔG & Analyze Geometry dft->analysis compare Compare Computational vs. Experimental Data analysis->compare nmr_acq Acquire NMR Data (¹H, COSY, NOESY) nmr_analysis Analyze J-Couplings & NOE Distances nmr_acq->nmr_analysis nmr_analysis->compare model Validated Conformational Model compare->model

Caption: Integrated workflow for conformational analysis.

Conclusion: Synthesizing a Validated Model

By integrating robust computational searches with precise experimental NMR data, a highly reliable model of the solution-phase conformational preferences of this compound can be developed. This dual approach provides a self-validating system: the computational results guide the interpretation of complex NMR spectra, while the NMR data confirm which of the computationally predicted structures are physically relevant in solution. For drug development professionals, this level of structural insight is invaluable, enabling a more rational approach to designing molecules with optimized target affinity and improved pharmacological profiles.

References

A Senior Application Scientist's Comparative Guide to the Structural Elucidation of Ethyl 5-Oxooxepane-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates function, reactivity, and interaction with biological targets. For novel scaffolds like ethyl 5-oxooxepane-4-carboxylate and its derivatives, understanding the conformational intricacies of the seven-membered oxepane ring is critical. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for solid-state structural analysis, benchmarked against powerful alternative techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

The oxepane motif is a key feature in a variety of biologically active natural products, often contributing to their unique therapeutic properties.[1][2] The inherent flexibility of the seven-membered ring presents a significant analytical challenge, as multiple low-energy conformations can coexist. Therefore, a multi-faceted approach to structural analysis is often necessary for a comprehensive understanding.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise atomic arrangement of a crystalline solid.[3][4] It provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule in the solid state.[5] The primary bottleneck, however, is the often-arduous process of obtaining a high-quality single crystal suitable for diffraction.[3]

Experimental Workflow: A Hypothetical Case Study

As of this writing, a search of the Cambridge Structural Database (CSD) reveals no publicly available crystal structure for this compound.[6][7][8] Therefore, we present a generalized yet detailed workflow that a researcher would follow to obtain and analyze such a structure.

The journey to a crystal structure begins with the synthesis of the target compound. While numerous synthetic routes to oxepane cores exist,[1] a plausible approach to this compound could involve ring-closing metathesis or other cyclization strategies. Following successful synthesis and purification, the critical step of crystallization begins. The goal is to encourage molecules in a solution to slowly arrange themselves into a highly ordered, solid lattice.[9]

Detailed Protocol: Crystallization Screening

  • Solubility Screening : The first step is to assess the solubility of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol, toluene, dichloromethane). This helps in selecting appropriate solvent systems for crystallization.[10]

  • Choosing a Crystallization Method : Several techniques can be employed, each manipulating the solubility of the compound to achieve the supersaturation required for crystal growth.[9]

    • Slow Evaporation : A straightforward method where the compound is dissolved in a relatively volatile solvent to near-saturation. The container is covered with a perforated seal (e.g., parafilm with pinholes) and left undisturbed. As the solvent slowly evaporates, the concentration of the compound increases, leading to crystallization.[9]

    • Vapor Diffusion : This is often the most successful method for obtaining high-quality crystals from small amounts of material.[9] The compound is dissolved in a small volume of a less volatile solvent (e.g., toluene). This vial is then placed inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The vapor of the anti-solvent gradually diffuses into the solution of the compound, reducing its solubility and promoting slow crystal growth.[10]

    • Solvent Layering (Liquid-Liquid Diffusion) : A solution of the compound is carefully overlaid with a less dense, miscible anti-solvent. Crystals form at the interface where the two solvents slowly mix.[9]

Causality in Method Selection : For a flexible molecule like an oxepane derivative, which may be an oil or a low-melting solid at room temperature, vapor diffusion is often preferred. It allows for a very slow and controlled change in solvent composition, which is crucial for guiding the molecules into a stable, ordered lattice rather than an amorphous precipitate.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Solubility Solubility Screening Purification->Solubility VaporDiffusion Vapor Diffusion Solubility->VaporDiffusion Select Method SlowEvap Slow Evaporation Solubility->SlowEvap Select Method SolventLayer Solvent Layering Solubility->SolventLayer Select Method SCXRD Single Crystal X-ray Diffraction VaporDiffusion->SCXRD Obtain Crystal SlowEvap->SCXRD Obtain Crystal SolventLayer->SCXRD Obtain Crystal

Once a suitable crystal (typically >0.1 mm in all dimensions with sharp edges and no visible fractures) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[3][11]

Step-by-Step Data Collection and Refinement Protocol:

  • Crystal Mounting : The selected crystal is carefully picked up using a cryo-loop and flash-cooled in a stream of liquid nitrogen to prevent radiation damage and improve data quality.

  • Data Collection : The diffractometer rotates the crystal in the X-ray beam, collecting hundreds of diffraction images at different orientations.[12] Each diffraction spot's intensity and position are recorded.[3]

  • Data Processing : The collected images are processed to determine the unit cell dimensions and space group of the crystal. The intensities of all the diffraction spots are integrated and scaled.

  • Structure Solution : The "phase problem" is the central challenge in crystallography, as the phases of the diffracted waves are not directly measured.[4] For small molecules, "direct methods" are typically used to generate an initial electron density map.

  • Model Building and Refinement : An initial molecular model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and displacement parameters to improve the agreement between the calculated and observed diffraction patterns.[11] This process is iterated until the model converges, resulting in a final R-factor (a measure of agreement) typically below 5-10% for a well-determined structure.[11]

Alternative and Complementary Analytical Techniques

While SC-XRD provides a definitive solid-state structure, it doesn't describe the molecule's behavior in solution, which is often more relevant for biological applications. Here, spectroscopic and computational methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For a molecule like this compound, both ¹H and ¹³C NMR would be essential for confirming the synthesized structure.[13]

  • ¹H NMR : Would confirm the presence of the ethyl group (typically a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm) and provide information about the protons on the flexible oxepane ring.[14] The coupling constants (J-values) between these protons can give insights into their dihedral angles, and thus the ring's conformation.

  • ¹³C NMR : Would show characteristic signals for the ester and ketone carbonyls (typically in the 165-185 ppm and >190 ppm regions, respectively) and the carbons of the oxepane ring.[15]

  • 2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular framework.[15]

The key strength of NMR is its ability to provide a picture of the time-averaged conformation in solution. If the oxepane ring is rapidly interconverting between several conformations on the NMR timescale, the observed chemical shifts and coupling constants will be a weighted average of these states.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Electron ionization (EI) or electrospray ionization (ESI) would likely reveal a molecular ion peak and characteristic fragments corresponding to the loss of the ethoxy group (-OEt) or other parts of the molecule.[16][17]

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring the conformational landscape of flexible molecules.[18][19]

Workflow for Conformational Analysis:

  • Conformational Search : A systematic or stochastic search is performed to identify all possible low-energy conformations (local minima on the potential energy surface) of the oxepane ring (e.g., chair, boat, twist-boat).[20]

  • Geometry Optimization and Energy Calculation : Each identified conformation is then optimized using a higher level of theory (e.g., DFT with a suitable basis set) to obtain an accurate geometry and relative energy.[21]

  • Comparison with Experimental Data : The calculated energies can predict the relative populations of different conformers. Furthermore, NMR parameters (chemical shifts and coupling constants) can be calculated for each low-energy conformer and compared with the experimental NMR data to determine the best fit, providing a detailed picture of the conformational equilibrium in solution.[21]

G Molecule This compound (Structure Unknown) SCXRD SCXRD Molecule->SCXRD NMR NMR Molecule->NMR MS MS Molecule->MS DFT DFT Molecule->DFT XRD_Out XRD_Out SCXRD->XRD_Out NMR_Out NMR_Out NMR->NMR_Out MS_Out MS_Out MS->MS_Out DFT_Out DFT_Out DFT->DFT_Out NMR_Out->XRD_Out Validation DFT_Out->XRD_Out Validation

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific question being asked. The table below summarizes the strengths and weaknesses of each method in the context of analyzing this compound derivatives.

Technique Information Provided Strengths Limitations Best For...
SC-XRD Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry in the solid state.Unambiguous and definitive structural data.[5]Requires a high-quality single crystal; information is for the solid state only, which may not reflect the solution or biological conformation.[3]Definitive proof of structure and stereochemistry; studying packing interactions.
NMR Connectivity, time-averaged conformation in solution, dynamic processes.Provides data in a biologically relevant medium (solution); can identify different conformers if exchange is slow.[2]Data represents an average of conformations if exchange is fast; interpretation can be complex for flexible systems.[21]Confirming structure in solution; assessing conformational dynamics.
MS Molecular weight, elemental formula (HRMS), fragmentation patterns.High sensitivity; requires very little sample.[17]Provides limited information on 3D structure and stereochemistry.Confirming molecular formula and identifying the presence of the target compound.
Computational Relative energies of conformers, theoretical bond lengths/angles, predicted NMR parameters.Can explore the entire conformational space; provides insights into geometries that are difficult to isolate experimentally.[18]Accuracy is dependent on the level of theory used; results must be validated by experimental data.Rationalizing experimental findings; predicting conformational preferences.

Conclusion

For a novel and flexible molecule like this compound, a single analytical technique is insufficient for complete structural characterization. While Single-Crystal X-ray Diffraction remains the gold standard for providing an irrefutable solid-state structure, its findings must be contextualized with data from solution-phase studies. NMR spectroscopy offers critical insights into the molecule's average conformation and dynamics in solution, which is often more pertinent to its function in a biological system. Mass spectrometry serves as an essential tool for confirming the fundamental identity of the compound. Finally, computational modeling acts as a powerful predictive and interpretative bridge, linking the static picture from XRD with the dynamic, averaged view from NMR.

By integrating these techniques, researchers can build a comprehensive and self-validating structural model of this compound derivatives, paving the way for rational drug design and the development of novel materials.

References

A Senior Application Scientist's Guide to Oxepane Scaffolds: A Comparative Analysis for Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Saturated heterocyclic rings are foundational scaffolds in medicinal chemistry, profoundly influencing the physicochemical and pharmacokinetic properties of drug candidates. While classic five- and six-membered rings like pyrrolidine and piperidine are ubiquitous, the strategic exploration of less common scaffolds offers a powerful approach to overcoming pervasive drug design challenges. This guide provides an in-depth comparison of the seven-membered oxepane ring with other commonly used heterocyclic systems. We will dissect its unique conformational and physicochemical properties and provide evidence-based insights into when and why the oxepane scaffold can be a superior choice for optimizing solubility, metabolic stability, and three-dimensional diversity in drug discovery programs.

The Oxepane Scaffold: An Emerging Player in Medicinal Chemistry

The oxepane is a seven-membered saturated heterocycle containing an oxygen atom. Historically, its application has been less frequent than smaller rings like tetrahydrofuran (THF) or tetrahydropyran (THP), partly due to perceived synthetic challenges and greater conformational complexity.[1] However, as medicinal chemists increasingly seek to "escape flatland" and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, the unique attributes of the oxepane ring have garnered significant interest.[2][3]

Unlike the more rigid five- and six-membered rings, the seven-membered oxepane exists in a dynamic equilibrium of several low-energy twist-chair and boat conformations.[4] This inherent flexibility can be advantageous, allowing a molecule to adapt its shape to bind effectively to a biological target. The ether oxygen acts as a hydrogen bond acceptor without introducing the basicity associated with nitrogen-containing heterocycles, a crucial feature for avoiding off-target effects related to basicity, such as hERG inhibition.

Head-to-Head Scaffold Comparison: Physicochemical & Structural Insights

The decision to incorporate a specific scaffold is a multi-parameter optimization problem. Below, we compare oxepane to its common carbocyclic, smaller-ring, and nitrogen/oxygen-containing counterparts.

Scaffold Structure MW ( g/mol ) cLogP pKa Key Features & Drug Design Implications
Oxepane
alt text
100.16~1.3N/AHigh conformational flexibility; hydrogen bond acceptor; metabolically more stable than larger rings; non-basic; increases 3D character.
Cyclohexane
alt text
84.16~3.4N/AHighly lipophilic; rigid chair conformation; lacks polarity and H-bonding capability; often a site of metabolic oxidation.
Tetrahydropyran (THP)
alt text
86.13~0.9[5]N/ALess flexible than oxepane; common bioisostere for phenyl rings; good balance of polarity and lipophilicity.
Piperidine
alt text
85.15~0.8~11.2Basic nitrogen offers a handle for salt formation to improve solubility but can cause hERG liability and rapid metabolism.[6]
Morpholine
alt text
87.12~-0.9~8.4Highly polar and water-soluble; metabolically very stable; can sometimes lead to overly polar, poorly permeable compounds.

Key Causality Insights:

  • Oxepane vs. Cyclohexane: The introduction of the oxygen atom in oxepane significantly reduces lipophilicity (lower cLogP) and introduces a hydrogen bond acceptor site. This single-atom change can dramatically improve aqueous solubility and target engagement without the metabolic liability of an unsubstituted cyclohexane ring.[7]

  • Oxepane vs. THP: While both are cyclic ethers, the larger ring size of oxepane provides greater three-dimensional volume exploration. This "escape from flatland" can be crucial for disrupting protein-protein interactions or accessing deeper binding pockets where the more compact THP might not suffice.

  • Oxepane vs. Piperidine: The primary differentiator is basicity. Piperidine's basic nitrogen is often a source of off-target toxicities and a primary site for metabolic attack. Oxepane provides a non-basic alternative, mitigating these risks while retaining a polar, H-bonding element. This is critical when seeking to reduce pKa to avoid issues like hERG channel binding.[8]

  • Oxepane vs. Morpholine: Morpholine is a go-to scaffold for increasing solubility. However, it can sometimes increase polarity too much, hindering cell permeability. Oxepane offers a more moderate increase in polarity, providing a better balance for achieving oral bioavailability. Furthermore, seven-membered rings are generally more lipophilic than their smaller counterparts, which can be a strategy to modulate metabolic clearance.[9]

Experimental Evaluation of Scaffolds: Self-Validating Protocols

To objectively compare scaffolds, a standardized suite of in vitro ADME assays is essential. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs).[10]

Methodology:

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).[11][12]

  • Compound Incubation: Add the test compound (final concentration 1 µM) to the microsomal solution.[11]

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the NADPH cofactor solution.[13] A parallel incubation without NADPH serves as a negative control to detect non-enzymatic degradation.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[14]

  • Quenching: Stop the reaction at each time point by adding a cold solution of acetonitrile containing an internal standard.[11]

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[13] Well-known rapidly and slowly metabolized drugs (e.g., Midazolam and Verapamil) should be run as positive controls to validate assay performance.

Diagram of Metabolic Stability Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_mics Thaw & Dilute Liver Microsomes incubate Incubate Compound + Microsomes @ 37°C prep_mics->incubate prep_cmpd Prepare Test Compound Stock prep_cmpd->incubate prep_nadph Prepare NADPH Cofactor Solution start_rxn Initiate with NADPH (Start t=0) prep_nadph->start_rxn incubate->start_rxn time_points Sample at 0, 5, 15, 30, 45 min start_rxn->time_points quench Quench with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge & Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calculate Calculate % Remaining, t½, and Clint lcms->calculate G cluster_problems cluster_solutions start Design Goal? p1 High Lipophilicity Metabolic Hotspot p2 Poor Solubility Low Permeability p3 Basicity-related Toxicity (e.g., hERG) p4 Need to Increase 3D Character / Size s1 Consider Oxepane (vs. Cyclohexane) p1->s1 Add HBA Lower LogD s2 Consider Oxepane (vs. Morpholine) p2->s2 Balance Polarity for Permeability s3 Consider Oxepane (vs. Piperidine) p3->s3 Remove Basic Nitrogen s4 Consider Oxepane (vs. THP/THF) p4->s4 Access Larger Binding Pocket

References

A Comparative Guide to the Biological Activity of Ethyl 5-oxooxepane-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the exploration of novel heterocyclic scaffolds is a cornerstone of drug discovery. The seven-membered oxepane ring, a privileged structure found in a variety of biologically active natural products, presents a compelling starting point for the development of new therapeutic agents.[1] This guide provides a comparative analysis of the potential biological activities of synthetic analogs of Ethyl 5-oxooxepane-4-carboxylate, a scaffold of interest for generating diverse molecular libraries. While direct biological data for this specific parent compound is limited in publicly available literature, this guide will extrapolate from the known activities of structurally related oxepane-containing molecules and provide a framework for the systematic evaluation of its synthetic derivatives.

We will delve into plausible synthetic strategies, detail robust experimental protocols for assessing biological activity, and discuss potential structure-activity relationships (SAR) that can guide the design of future analogs with enhanced potency and selectivity. This document is intended to serve as a practical resource for researchers aiming to explore the therapeutic potential of this promising class of compounds.

The Oxepane Scaffold: A Foundation for Bioactivity

The oxepane motif is a key structural feature in numerous marine natural products that exhibit a wide range of potent biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1] For instance, compounds isolated from marine organisms have demonstrated significant cytotoxicity against various cancer cell lines.[1] This inherent bioactivity of the oxepane ring system provides a strong rationale for its use as a template in the design of novel synthetic compounds. The introduction of a keto-ester functionality, as seen in this compound, offers multiple points for chemical modification, allowing for the creation of a diverse library of analogs to probe biological targets.

Synthetic Pathways to Oxepane Analogs

The construction of the seven-membered oxepane ring can be challenging due to entropic and enthalpic barriers.[2][3] However, several synthetic strategies have been developed that can be adapted for the synthesis of this compound and its derivatives.

A plausible approach involves ring-closing metathesis (RCM), a powerful tool for the formation of cyclic olefins.[2] This could be followed by functional group manipulations to install the desired ketone and ester moieties. Another strategy is the homologation of pyranose derivatives, which can provide access to polyoxygenated oxepanes.[2] The diagram below illustrates a conceptual synthetic workflow for generating a library of analogs.

G cluster_synthesis Synthetic Workflow Starting_Materials Acyclic Precursors Cyclization Ring-Closing Metathesis or Homologation Starting_Materials->Cyclization Synthesis Core_Scaffold This compound Cyclization->Core_Scaffold Functionalization Diversification Analog Synthesis (Modification of R1, R2, etc.) Core_Scaffold->Diversification Derivatization Library Library of Analogs Diversification->Library

Caption: Conceptual workflow for the synthesis of this compound analogs.

Comparative Biological Evaluation: A Framework for Discovery

To elucidate the biological potential of novel this compound analogs, a systematic screening approach is essential. This typically involves a tiered strategy, beginning with broad cytotoxicity screening followed by more specific mechanism-of-action and target-based assays.

Table 1: Hypothetical Comparative Activity of this compound Analogs
Compound IDR1-substituentR2-substituentAnticancer Activity (IC50, µM) vs. MCF-7Antimicrobial Activity (MIC, µg/mL) vs. S. aureusPutative Target
Parent-001 H-COOEt>100>128-
Analog-A01 4-Cl-Ph-COOEt15.264Kinase X
Analog-A02 4-MeO-Ph-COOEt32.5>128Kinase X
Analog-B01 H-COOH85.132Metalloenzyme Y
Analog-B02 H-CONH-Ph5.816Tubulin

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data would be required to validate these relationships.

The hypothetical data in Table 1 illustrates how systematic modifications to the core scaffold could influence biological activity. For instance, the introduction of a substituted phenyl group at the R1 position (Analogs A01 and A02) might confer anticancer activity, with the nature of the substituent modulating potency. Similarly, modification of the ester group at the R2 position (Analogs B01 and B02) could lead to antimicrobial activity or enhanced cytotoxicity.

Experimental Protocols for Biological Evaluation

To generate the type of data presented above, rigorous and standardized experimental protocols are necessary.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

G cluster_mtt MTT Assay Workflow Seed_Cells Seed cells in 96-well plate Add_Compounds Treat cells with compound analogs Seed_Cells->Add_Compounds Incubate_48h Incubate for 48-72 hours Add_Compounds->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Determine IC50 values Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: General Enzyme Inhibition Assay

Many bioactive compounds exert their effects by inhibiting specific enzymes. A general fluorescence-based assay can be adapted to screen for inhibitors of various enzyme classes.

Materials:

  • Purified target enzyme

  • Fluorogenic substrate specific to the enzyme

  • Assay buffer (optimized for the target enzyme)

  • Test compounds (dissolved in DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, substrate, and test compounds in the assay buffer.

  • Assay Plate Setup: To each well, add the assay buffer, followed by the test compound at various concentrations. Include a positive control (enzyme without inhibitor) and a negative control (buffer only).

  • Enzyme Addition: Add the enzyme to all wells except the negative control.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for a set period.

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each well. Calculate the percentage of inhibition for each compound concentration relative to the positive control. The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.

G cluster_enzyme Enzyme Inhibition Assay Workflow Prepare_Reagents Prepare enzyme, substrate, and compounds Plate_Setup Add buffer and compounds to plate Prepare_Reagents->Plate_Setup Add_Enzyme Add enzyme to wells Plate_Setup->Add_Enzyme Pre_Incubate Pre-incubate for 10-15 min Add_Enzyme->Pre_Incubate Add_Substrate Initiate reaction with substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Kinetic fluorescence measurement Add_Substrate->Measure_Fluorescence Calculate_IC50 Determine IC50 values Measure_Fluorescence->Calculate_IC50

Caption: General workflow for a fluorescence-based enzyme inhibition assay.

Structure-Activity Relationship (SAR) Insights

Based on the general principles of medicinal chemistry and the known bioactivities of other heterocyclic compounds, we can postulate several potential SAR trends for this compound analogs.[4][5]

  • Aromatic Substitutions: The introduction of substituted aryl groups, particularly at positions amenable to interaction with hydrophobic pockets in target proteins, is a common strategy to enhance potency. The electronic nature of the substituents (electron-donating vs. electron-withdrawing) can significantly impact activity.

  • Modification of the Carboxylate Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. These modifications alter the hydrogen bonding capacity and overall polarity of the molecule, which can be crucial for target engagement. Carboxylic acids, for instance, are known to interact with specific residues in enzyme active sites.

  • Stereochemistry: The oxepane ring is non-planar, and the stereochemistry of substituents can play a critical role in determining biological activity. Enantiomerically pure compounds may exhibit significantly different potencies and selectivities.

Conclusion and Future Directions

While the biological activity of this compound and its direct analogs remains to be fully elucidated, the oxepane scaffold holds considerable promise for the development of novel therapeutic agents. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization, makes it an attractive starting point for medicinal chemistry campaigns.

Future research should focus on the synthesis of a focused library of analogs with systematic variations at key positions. The biological evaluation of these compounds using the assays outlined in this guide will be crucial for establishing initial SAR and identifying lead compounds for further optimization. Mechanistic studies to identify the specific cellular targets of the most active compounds will then be necessary to fully understand their therapeutic potential. This systematic approach will pave the way for unlocking the full potential of the oxepane scaffold in drug discovery.

References

A Comparative Guide to the Synthesis of Novel Oxepane Derivatives: Pathway Validation and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Significance of the Oxepane Moiety

The oxepane ring, a seven-membered oxygen-containing heterocycle, is a privileged scaffold found in a multitude of biologically active natural products, including potent anticancer, antibacterial, and neurotoxic agents.[1][2] Notable examples like hemibrevetoxin B and zoapatanol showcase the structural complexity and therapeutic potential housed within this motif.[3] However, the synthesis of the oxepane ring presents a significant hurdle for synthetic chemists. The formation of medium-sized rings is often disfavored due to a combination of high enthalpic and entropic barriers, which complicates direct cyclization strategies when compared to the more facile formation of five- or six-membered rings.[2][4]

This guide provides an in-depth comparison of key synthetic pathways for constructing novel oxepane derivatives. We will move beyond simple procedural descriptions to analyze the underlying causality of experimental choices, offering field-proven insights for researchers in drug discovery and organic synthesis. We will focus on three cornerstone strategies: Intramolecular Williamson Ether Synthesis, Ring-Closing Metathesis (RCM), and the Prins Cyclization. Each pathway will be evaluated for its efficiency, substrate scope, and stereochemical control, supported by experimental protocols and comparative data.

Logical Workflow for Synthesis Pathway Selection

The selection of an appropriate synthetic route is a critical decision point that dictates the overall efficiency and feasibility of accessing the target molecule. The following workflow illustrates a logical approach to this decision-making process, balancing the complexity of the target with the inherent strengths and weaknesses of each method.

G cluster_0 cluster_1 start Define Target Oxepane Derivative sm_analysis Analyze Starting Material Availability start->sm_analysis func_group Assess Functional Group Compatibility start->func_group stereo Determine Stereochemical Requirements start->stereo decision Select Primary Synthetic Strategy sm_analysis->decision func_group->decision stereo->decision williamson Williamson Ether Synthesis decision->williamson Simple Precursor? (e.g., Halohydrin) rcm Ring-Closing Metathesis (RCM) decision->rcm Diene Precursor? Tolerates FG? prins Prins Cyclization decision->prins Homoallylic Alcohol + Aldehyde? optimize Optimize & Validate williamson->optimize rcm->optimize prins->optimize

Caption: Decision workflow for selecting an oxepane synthesis strategy.

Pathway Comparison 1: Intramolecular Williamson Ether Synthesis

This classical C-O bond-forming reaction remains a fundamental tool for cyclic ether synthesis. It involves the deprotonation of a hydroxyl group to form an alkoxide, which then displaces an intramolecular leaving group (typically a halide or sulfonate) via an SN2 reaction.[5][6]

Principle and Mechanistic Rationale

The reaction's success hinges on the SN2 mechanism, which requires a backside attack on the electrophilic carbon.[5][7] This geometric constraint, coupled with the entropic penalty of forming a seven-membered ring, makes this pathway challenging. The choice of a strong, non-nucleophilic base (e.g., NaH) and a polar aprotic solvent (e.g., THF, DMF) is critical to favor the desired intramolecular cyclization over competing intermolecular reactions or E2 elimination.[7][8] Tertiary alkyl halides are unsuitable as they predominantly lead to elimination.[6][8]

Caption: Mechanism of Intramolecular Williamson Ether Synthesis.

Advantages and Causality
  • Atom Economy: The primary atoms of the linear precursor are incorporated into the final product, making it an efficient transformation.

  • Cost-Effectiveness: Reagents such as sodium hydride and common solvents are relatively inexpensive and readily available.

  • Predictable Stereochemistry: Due to the SN2 mechanism, if the carbon bearing the leaving group is a stereocenter, its configuration will be inverted, allowing for precise stereochemical control.[7]

Limitations and Experimental Considerations
  • Ring Strain: The high activation energy required to form the seven-membered ring often leads to low yields or requires high-boiling point solvents and elevated temperatures.[9]

  • Side Reactions: The primary competing reaction is E2 elimination, especially with secondary halides.[8] Intermolecular reactions can also occur at higher concentrations.

  • Substrate Dependence: The reaction is highly sensitive to the substrate's steric and electronic properties.[10]

Representative Experimental Protocol

Adapted from Mandal and co-workers for a one-pot synthesis from a 1,3-diol precursor, conceptually applicable to a 1,6-halohydrin.[7]

  • Preparation: To a solution of the precursor 6-bromohexan-1-ol (1.0 eq) in anhydrous THF (0.1 M), add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂).

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and heat to reflux (approx. 66 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the oxepane derivative.

Pathway Comparison 2: Ring-Closing Metathesis (RCM)

RCM has revolutionized the synthesis of cyclic compounds, including oxepanes.[11] The reaction utilizes transition metal catalysts (typically Ruthenium-based Grubbs' or Schrock's catalysts) to intramolecularly couple two terminal alkene functionalities, forming a cycloalkene and releasing volatile ethylene as the only byproduct.[12][13]

Principle and Mechanistic Rationale

The catalytic cycle involves the formation of a metallacyclobutane intermediate.[13][14] The reaction is driven to completion by the irreversible loss of ethylene gas, an entropically favorable process. The choice of catalyst is critical; second and third-generation Grubbs' catalysts offer superior reactivity and functional group tolerance compared to earlier versions.[13] Reaction concentration is a key parameter; high dilution (typically 0.001-0.05 M) is essential to favor the intramolecular RCM pathway over competing intermolecular oligomerization.

G cluster_0 Ring-Closing Metathesis (RCM) start Diene Precursor intermediate Metallacyclobutane Intermediate start->intermediate + [Ru] catalyst [Ru] Catalyst catalyst->intermediate product intermediate->product byproduct byproduct intermediate->byproduct Cycloreversion product->catalyst Regenerates Catalyst

Caption: Simplified catalytic cycle for Ring-Closing Metathesis.

Advantages and Causality
  • Functional Group Tolerance: Modern ruthenium catalysts are remarkably tolerant of a wide array of functional groups, including alcohols, esters, and amides, minimizing the need for protecting group strategies.[14]

  • High Efficiency: RCM reactions often proceed in high yield under mild conditions.[12] Wong and coworkers demonstrated the synthesis of a polyoxygenated oxepine from a furanose-derived diene in 97% yield.[3]

  • Versatility: The strategy is applicable to a wide range of ring sizes, from 5 to over 30-membered rings.[13]

Limitations and Experimental Considerations
  • Catalyst Cost and Sensitivity: Ruthenium catalysts can be expensive, and some are sensitive to air and moisture, requiring inert atmosphere techniques.

  • E/Z Selectivity: The resulting double bond in the cyclic product can form as a mixture of E and Z isomers, which may require subsequent separation or selective hydrogenation.[11]

  • Precursor Synthesis: The synthesis of the acyclic diene precursor can sometimes be lengthy.

Representative Experimental Protocol

Based on general procedures for RCM cyclization.[3][12]

  • Preparation: Dissolve the diene precursor (1.0 eq) in a degassed solvent (e.g., dichloromethane or toluene) to a concentration of 0.01 M in a flask equipped with a reflux condenser under an inert atmosphere (N₂).

  • Catalyst Addition: Add the Grubbs' 2nd Generation catalyst (1-5 mol%) to the solution.

  • Reaction: Heat the mixture to reflux (40-110 °C, depending on the solvent) and stir.

  • Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting material (typically 2-12 hours).

  • Workup: After completion, cool the reaction to room temperature and concentrate it. The ruthenium byproducts can often be removed by filtration through a pad of silica gel, sometimes with the addition of a ruthenium scavenger like triphenylphosphine oxide.

  • Purification: Purify the resulting crude oil by flash column chromatography to yield the unsaturated oxepane (oxepine) derivative.

Pathway Comparison 3: Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction that forms C-C and C-O bonds in a single step. In the context of oxepane synthesis, it typically involves the reaction of a homoallylic alcohol with an aldehyde or ketone to generate a key oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene.[15][16]

Principle and Mechanistic Rationale

The reaction is initiated by a Lewis or Brønsted acid, which activates the aldehyde carbonyl group for nucleophilic attack by the alkene.[15] This forms an oxocarbenium ion, which is the key intermediate. The subsequent intramolecular cyclization leads to the formation of the seven-membered ring. The stereochemical outcome is often controlled by a chair-like transition state, which can lead to high diastereoselectivity.[17]

G cluster_0 Prins Cyclization start Homoallylic Alcohol + Aldehyde oxocarbenium Oxocarbenium Ion Intermediate product oxocarbenium->product Intramolecular Cyclization

Caption: Key steps in the Prins Cyclization for oxepane formation.

Advantages and Causality
  • Convergent Synthesis: This reaction brings together two different fragments (the alcohol and the aldehyde), allowing for rapid increases in molecular complexity.

  • Stereocontrol: The cyclization often proceeds through a well-defined transition state, enabling the stereoselective synthesis of substituted oxepanes.[15]

  • Versatility: A wide range of aldehydes and homoallylic alcohols can be employed, providing access to a diverse library of oxepane derivatives.[18]

Limitations and Experimental Considerations
  • Competing Pathways: The highly reactive carbocationic intermediates can lead to side reactions, such as elimination or rearrangement, which can complicate the product mixture.

  • Acid Sensitivity: The strongly acidic conditions required can be incompatible with sensitive functional groups in the substrates.

  • Regioselectivity: Depending on the substrate, cyclization can sometimes lead to the thermodynamically favored six-membered tetrahydropyran ring instead of the desired seven-membered oxepane.[18]

Representative Experimental Protocol

Based on general Lewis acid-mediated Prins cyclization procedures.[15][17]

  • Preparation: To a solution of the homoallylic alcohol (1.0 eq) and the aldehyde (1.2 eq) in an anhydrous solvent like dichloromethane (0.1 M) at -78 °C under an inert atmosphere (N₂), add the Lewis acid (e.g., FeCl₃ or TMSOTf, 1.1 eq) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C.

  • Monitoring: Monitor the reaction by TLC. The reaction is often rapid (30 min to 2 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the target oxepane.

Comparative Data Summary

The following table provides an objective comparison of the three pathways based on typical performance metrics. The values are representative and can vary significantly based on the specific substrate and optimized conditions.

FeatureIntramolecular Williamson Ether SynthesisRing-Closing Metathesis (RCM)Prins Cyclization
Typical Yield 30-70%[9]70-97%[3]50-85%[15]
Key Reagents Strong Base (NaH, KH)[7]Ru/Mo Catalyst[11]Lewis/Brønsted Acid[15]
Reaction Temp. 25-110 °C25-110 °C-78 to 25 °C
Stereocontrol High (SN2 inversion)Moderate (E/Z mixture)High (Chair-like TS)
Functional Group Tol. Low to ModerateVery High[14]Moderate
Primary Byproduct Salt (e.g., NaX)EthyleneNone
Key Advantage Cost-effective, simple reagentsBroad scope, high yieldsHigh convergency

Conclusion and Future Outlook

The synthesis of novel oxepane derivatives remains a challenging yet vital area of research. This guide has compared three powerful and distinct strategies: the classical Intramolecular Williamson Ether Synthesis , the modern and versatile Ring-Closing Metathesis , and the convergent Prins Cyclization .

  • The Williamson Ether Synthesis is best suited for simple substrates where cost is a primary concern and the stereochemistry can be controlled via the SN2 mechanism.

  • RCM stands out as the most versatile and often highest-yielding method, with exceptional tolerance for complex functional groups, making it a workhorse for natural product synthesis.[3]

  • The Prins Cyclization offers a rapid route to complex structures by uniting two separate components with a high degree of stereocontrol.

The choice of pathway is not arbitrary but a strategic decision based on starting material availability, desired substitution patterns, stereochemical complexity, and functional group tolerance. Looking forward, the development of novel catalytic systems, including photocatalytic and biocatalytic strategies, promises to further expand the toolbox for accessing these valuable heterocyclic motifs with even greater efficiency and selectivity.[3]

References

The Oxepane Moiety: A Strategic Bioisosteric Replacement for Enhanced Drug-Like Properties

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In the intricate process of drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar steric and electronic properties, is a powerful tool in this endeavor.[1] This guide provides an in-depth comparison of the oxepane moiety—a seven-membered saturated heterocycle containing an oxygen atom—with other commonly employed heterocyclic and carbocyclic scaffolds. Through a data-driven analysis, we will explore the causal relationships behind the experimental advantages of incorporating oxepane to enhance critical drug-like properties such as metabolic stability, aqueous solubility, and lipophilicity.

The oxepane ring has garnered significant interest as a versatile scaffold in medicinal chemistry.[2][3] Its inherent conformational flexibility and three-dimensional structure offer unique opportunities to modulate a molecule's interaction with biological targets while improving its overall developability.[4] This guide will delve into specific comparisons with commonly used heterocycles like piperidine and tetrahydropyran, providing a clear rationale for considering oxepane as a superior alternative in certain contexts.

Oxepane vs. Piperidine: Enhancing Metabolic Stability and Modulating Basicity

Piperidine, a six-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous approved drugs, particularly those targeting the central nervous system.[5][6] However, the basic nitrogen in the piperidine ring is often a site of metabolic vulnerability, primarily through N-dealkylation by cytochrome P450 enzymes.[7][8] This metabolic liability can lead to rapid clearance and the formation of potentially active or toxic metabolites.

The bioisosteric replacement of piperidine with an oxepane ring can effectively mitigate this metabolic instability. By removing the basic nitrogen, the primary site of oxidative metabolism is eliminated, often leading to a significant increase in the compound's half-life.

Comparative Physicochemical and Pharmacokinetic Properties
PropertyPiperidine AnalogOxepane AnalogRationale for Improvement
Metabolic Stability (t½ in HLM) Low to ModerateHighRemoval of the metabolically labile basic nitrogen atom prevents N-dealkylation.[7]
Aqueous Solubility Moderate to HighModerateThe ether oxygen in oxepane can act as a hydrogen bond acceptor, contributing to solubility.[7]
Lipophilicity (LogD) ModerateModerate to HighThe replacement of nitrogen with oxygen can slightly increase lipophilicity, depending on the overall molecular context.
pKa ~11.22N/AThe absence of a basic nitrogen in oxepane eliminates concerns related to high basicity, which can lead to off-target effects and poor cell permeability.[8]

HLM: Human Liver Microsomes

The decision to replace a piperidine with an oxepane should be guided by the specific therapeutic goal. If metabolic instability mediated by the piperidine nitrogen is a key issue, the oxepane bioisostere presents a compelling solution.

Oxepane vs. Tetrahydropyran (THP): Fine-Tuning Conformational Space and Polarity

Tetrahydropyran, a six-membered saturated oxygen-containing heterocycle, is structurally similar to oxepane. However, the larger, more flexible seven-membered ring of oxepane provides access to a different region of conformational space. This can be advantageous for optimizing interactions with a biological target.

While both oxepane and THP can improve aqueous solubility and act as metabolically stable linkers, the choice between them often comes down to nuanced structural and electronic differences. The larger ring size of oxepane can introduce a greater degree of three-dimensionality, potentially leading to improved target selectivity.

Comparative Physicochemical Properties
PropertyTetrahydropyran AnalogOxepane AnalogRationale for Difference
Conformational Flexibility ModerateHighThe seven-membered ring of oxepane has more low-energy conformations than the six-membered THP ring.[4]
Aqueous Solubility HighHighBoth heterocycles contain an ether oxygen that can act as a hydrogen bond acceptor, enhancing solubility.
Metabolic Stability HighHighBoth scaffolds are generally resistant to oxidative metabolism.
Dipole Moment LowerHigherThe larger ring and different bond angles in oxepane can lead to a slightly higher dipole moment, influencing polarity.

The selection between oxepane and THP is often driven by the need to explore a broader range of molecular shapes and to fine-tune polarity for optimal target engagement and pharmacokinetic properties.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of a compound, a critical parameter in drug discovery.[9][10]

Materials:

  • Test compound (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM), pooled (20 mg/mL)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k. Calculate the intrinsic clearance (Clint) based on the half-life and the protein concentration in the incubation.[8]

Protocol 2: Aqueous Solubility Determination (Turbidimetric Method)

This high-throughput method provides a kinetic measure of a compound's aqueous solubility.[11][12][13]

Materials:

  • Test compound (10 mM stock in DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well UV-transparent plates

  • Plate reader capable of measuring absorbance at multiple wavelengths

Procedure:

  • Serial Dilution: Prepare a serial dilution of the test compound in DMSO in a 96-well plate.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well in a UV-transparent plate containing PBS (e.g., 198 µL).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to reach a steady state.

  • Turbidity Measurement: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm) to determine the level of precipitation (turbidity).

  • Solubility Determination: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background.

Visualization of Concepts

Bioisosteric Replacement Strategy

G cluster_0 Lead Compound cluster_1 Bioisosteric Replacement cluster_2 Optimized Candidate Lead Lead with Metabolically Labile Heterocycle Replacement Replace with Oxepane Moiety Lead->Replacement Strategic Modification Candidate Improved Metabolic Stability Enhanced Solubility Modulated Lipophilicity Replacement->Candidate Results in

Caption: Bioisosteric replacement workflow.

Experimental Workflow for Property Comparison

G cluster_assays In Vitro Assays start Compound Synthesis| - Parent Heterocycle - Oxepane Analog Metabolic_Stability Metabolic Stability Assay (HLM) start->Metabolic_Stability Solubility Aqueous Solubility Assay (Turbidimetric) start->Solubility Lipophilicity LogD Determination (Shake-flask or HPLC) start->Lipophilicity Data_Analysis Comparative Data Analysis Metabolic_Stability->Data_Analysis Solubility->Data_Analysis Lipophilicity->Data_Analysis Conclusion Selection of Optimal Scaffold Data_Analysis->Conclusion

References

A Comparative Spectroscopic Guide to Oxepane and Tetrahydrofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of countless innovations. Among these, cyclic ethers are of paramount importance, with tetrahydrofuran (THF) and oxepane rings serving as crucial structural motifs in a vast array of natural products, pharmaceuticals, and polymers.[1][2] While both are cyclic ethers, the difference in ring size—five-membered for THF versus seven-membered for oxepane—imparts distinct conformational and electronic properties. These differences are directly reflected in their spectroscopic signatures.

This guide provides a detailed comparative analysis of oxepane and tetrahydrofuran derivatives using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic nuances is critical for unambiguous structure elucidation, reaction monitoring, and quality control in research and development settings.

Molecular Structures and Conformational Considerations

The fundamental difference between THF and oxepane lies in their ring size and resulting conformational flexibility. THF exists in a state of dynamic equilibrium between envelope and twist conformations, a process known as pseudorotation, with a relatively low energy barrier.[3] The larger, seven-membered oxepane ring possesses significantly more conformational freedom, adopting various twist-chair and twist-boat conformations.[4] This increased flexibility in oxepane derivatives often leads to more complex spectroscopic data compared to their more rigid THF counterparts.

Structures cluster_THF Tetrahydrofuran (THF) cluster_Oxepane Oxepane thf_formula C₄H₈O thf_img oxe_formula C₆H₁₂O oxe_img fragmentation cluster_workflow General Spectroscopic Analysis Workflow Sample Purified Sample NMR NMR Analysis (¹H, ¹³C, 2D) Sample->NMR FTIR FT-IR Analysis Sample->FTIR MS Mass Spectrometry (EI, ESI) Sample->MS Data Combined Data Analysis NMR->Data FTIR->Data MS->Data Structure Structure Elucidation/ Confirmation Data->Structure

References

In silico modeling of Ethyl 5-oxooxepane-4-carboxylate and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Silico Modeling of Ethyl 5-oxooxepane-4-carboxylate Derivatives for Drug Discovery

This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of this compound and its derivatives as potential therapeutic agents. We will navigate a complete computational drug design workflow, from initial target selection to lead candidate comparison, emphasizing the rationale behind each methodological choice. This document is intended for researchers, medicinal chemists, and computational scientists engaged in early-stage drug discovery.

Introduction: The Oxepane Scaffold as a Privileged Structure

The oxepane ring, a seven-membered oxygen-containing heterocycle, is a recurring motif in a diverse array of marine natural products.[1] These natural products often exhibit potent and valuable biological activities, including remarkable cytotoxic properties against various cancer cell lines.[1][2] This prevalence in bioactive molecules marks the oxepane scaffold as a "privileged structure," suggesting its three-dimensional architecture is well-suited for interacting with biological macromolecules. This compound (CAS: 938181-32-9) represents a synthetically accessible starting point for exploring the chemical space around this promising core.[3][4] This guide will use it as a foundational template to design a virtual library of derivatives and evaluate their potential against a therapeutically relevant target.

PART 1: A Hypothetical Drug Discovery Campaign: Targeting Topoisomerase I

For this guide, we will focus on a hypothetical campaign targeting human DNA Topoisomerase I (Top1) , a well-validated enzyme in cancer therapy. The rationale for this choice is twofold: first, some heterocyclic compounds, including certain oxepine derivatives, have demonstrated Top1 inhibitory activity and cytotoxicity against tumor cells[5]; second, numerous high-resolution crystal structures of Top1 in complex with inhibitors are available in the Protein Data Bank (PDB), providing a solid foundation for structure-based drug design.

Our objective is to design derivatives of this compound that exhibit favorable binding characteristics to the Top1 active site and possess drug-like physicochemical properties, comparing them against known inhibitors.

PART 2: The In Silico Modeling & Virtual Screening Workflow

A multi-step computational workflow is essential to efficiently screen a large virtual library of compounds and prioritize a smaller, more promising set for synthesis and experimental validation. This process systematically filters candidates based on their structural features, binding affinity, and pharmacokinetic profiles.

cluster_0 Phase 1: Library & Target Preparation cluster_1 Phase 2: Virtual Screening Cascade cluster_2 Phase 3: Lead Prioritization A Scaffold Selection (this compound) B Virtual Library Generation (Derivative Enumeration) A->B D Pharmacophore-Based Filtering B->D C Target Selection & Preparation (Topoisomerase I, PDB: 1K4T) C->D E Molecular Docking (High-Throughput Virtual Screening) D->E F Scoring & Re-docking (Precision Mode) E->F G QSAR Model Development (Activity Prediction) F->G H ADMET Prediction (Drug-Likeness Assessment) F->H I Comparative Analysis (vs. Known Inhibitors) G->I H->I J Candidate Selection for Synthesis I->J

Caption: High-level overview of the in silico drug discovery workflow.

Ligand and Target Preparation

Expertise & Causality: The quality of the input structures is paramount for the reliability of any modeling study. Garbage in, garbage out. The target protein must be meticulously prepared to remove artifacts from the crystallization process and to assign correct protonation states, which are critical for forming hydrogen bonds. Ligands must be converted from 2D to 3D structures and assigned correct charges and tautomeric states to accurately reflect their solution-phase behavior.

Protocol: Target Preparation

  • Obtain Crystal Structure: Download the crystal structure of human Topoisomerase I in complex with an inhibitor (e.g., Camptothecin) from the Protein Data Bank (PDB ID: 1K4T).

  • Pre-processing: Load the structure into a molecular modeling suite (e.g., Schrödinger Maestro, BIOVIA Discovery Studio). Remove all water molecules, co-solvents, and ions not essential for structural integrity or catalysis.

  • Protonation & Optimization: Assign bond orders, add hydrogens, and predict the protonation states of ionizable residues (e.g., His, Asp, Glu) at physiological pH (7.4).

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition, while keeping heavy atom positions close to the crystal structure coordinates.

Protocol: Ligand Library Generation

  • Base Scaffold: Draw the structure of this compound.

  • Virtual Derivatization: Identify positions for chemical modification. For this scaffold, the ester and positions on the oxepane ring are prime candidates. Generate a virtual library by adding a variety of functional groups (R-groups) to explore different properties (e.g., aromatic rings for π-stacking, hydrogen bond donors/acceptors, lipophilic groups).

  • 3D Conformation & Ionization: Generate low-energy 3D conformations for each derivative and determine their likely protonation states at physiological pH.

Derivative ID R-Group Position R-Group Structure Rationale
OXE-Base --Parent Scaffold
OXE-001 Ethyl Ester replaced by-CH₂-PhenylIntroduce aromaticity for potential π-π interactions.
OXE-002 Ethyl Ester replaced by-NH-(4-pyridyl)Add hydrogen bond donor and acceptor capabilities.
OXE-003 C2 position-OHIntroduce a hydrogen bond donor/acceptor.
OXE-004 C7 position=N-OH (Oxime)Increase polarity and hydrogen bonding potential.

Table 1: Example of a virtual derivative library based on the this compound scaffold.

Pharmacophore Modeling & Filtering

Expertise & Causality: A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for molecular recognition at a receptor's active site.[6] By creating a pharmacophore model from known active inhibitors, we can rapidly screen our large virtual library to discard molecules that do not possess these essential features, saving significant computational time in the more demanding docking phase.[7]

Protocol: Pharmacophore Model Generation

  • Training Set: Select a set of at least 5-10 structurally diverse, known inhibitors of the target protein (Top1).

  • Feature Identification: Align the inhibitors and identify common chemical features that are spatially conserved. This generates a pharmacophore hypothesis.

  • Validation: The model is validated by its ability to distinguish a set of known active compounds from a set of decoy molecules.[7] A good model will select a high percentage of the actives.

  • Screening: The validated pharmacophore model is used as a 3D query to rapidly screen the virtual library of oxepane derivatives. Only molecules that match the pharmacophore features are passed to the next stage.

Molecular Docking & Scoring

Expertise & Causality: Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, typically as a "docking score."[8] This score is a function of forces like hydrogen bonding, electrostatic interactions, and van der Waals forces. It is the core of structure-based virtual screening, allowing us to rank our candidate molecules based on their predicted binding affinity.

A Prepared Protein Receptor (PDB: 1K4T) C Define Binding Site (Grid box around co-crystallized ligand) A->C B Filtered Ligand Library (from Pharmacophore Screen) D Docking Algorithm (e.g., GOLD, AutoDock Vina) B->D C->D E Generate Binding Poses (Multiple conformations per ligand) D->E F Scoring Function (e.g., ChemPLP, Vina Score) E->F G Ranked List of Ligands (Based on Docking Score) F->G H Visual Inspection & Analysis (Key H-bonds, hydrophobic interactions) G->H

Caption: Detailed workflow for the molecular docking process.

Protocol: Molecular Docking

  • Binding Site Definition: Define the docking search space by creating a grid box centered on the position of the co-crystallized ligand in the prepared Top1 structure. The box should be large enough to accommodate the oxepane derivatives.

  • Docking Execution: Use a validated docking program (e.g., GOLD, AutoDock) to dock each derivative from the filtered library into the defined binding site. It is crucial to perform a validation step first by re-docking the native ligand and ensuring the predicted pose is close to the crystallographic pose (RMSD < 2.0 Å).

  • Scoring and Ranking: Score each generated pose using the software's scoring function. The top-scoring pose for each ligand is typically used for ranking.

  • Visual Analysis: Critically inspect the binding poses of the top-ranked derivatives. Look for favorable interactions with key active site residues (e.g., H-bonds, π-stacking). A high score without sensible interactions is a red flag.

Derivative ID Docking Score (kcal/mol) Key Predicted Interactions with Top1 (PDB: 1K4T)
Known Inhibitor (Topotecan) -9.8H-bond with Arg364, π-stacking with Tyr533
OXE-Base -6.2H-bond with backbone carbonyl of Thr718
OXE-001 -8.5H-bond with Arg364, π-stacking from phenyl ring with Tyr533
OXE-002 -9.1H-bond with Arg364, H-bond from pyridyl N to Asn722
Alternative Scaffold (Oxetane) -7.9H-bond with Ser229[9]

Table 2: Hypothetical molecular docking results comparing oxepane derivatives with a known inhibitor and an alternative scaffold.

QSAR and ADMET Prediction

Expertise & Causality: While docking predicts binding, it doesn't guarantee a molecule will be a good drug. Quantitative Structure-Activity Relationship (QSAR) models create a mathematical relationship between a molecule's physicochemical properties and its biological activity, allowing for activity prediction of new compounds.[10][11] ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction is equally critical to filter out compounds with poor pharmacokinetic profiles or potential toxicity issues early, reducing late-stage failures.

Protocol: QSAR

  • Descriptor Calculation: For the top-ranked derivatives, calculate a wide range of molecular descriptors (e.g., LogP, molecular weight, polar surface area, electronic properties).

  • Model Building: Using the docking scores as a proxy for activity, build a regression model (e.g., Partial Least Squares) to correlate the descriptors with the scores.[11]

  • Model Validation: Validate the QSAR model's predictive power using statistical metrics. The model can then be used to predict the activity of newly designed derivatives without the need for docking.

Protocol: ADMET Prediction

  • In Silico Profiling: Submit the top candidate structures to a computational tool like the SwissADME web server or other predictive software.

  • Analysis: Evaluate key properties such as Lipinski's Rule of Five compliance, aqueous solubility, blood-brain barrier penetration, and potential for P450 enzyme inhibition.

Compound ID MW ( g/mol ) LogP H-Bond Donors H-Bond Acceptors Lipinski Violations Predicted Solubility
OXE-002 289.32.1250Good
Topotecan 421.41.6270Moderate
Alternative 1 480.64.5140Poor

Table 3: Predicted ADMET and physicochemical properties for lead candidates.

PART 3: Comparative Analysis and Lead Selection

The final step is to synthesize all the collected data to make an informed decision. Our lead candidate, OXE-002 , should be compared not only to our starting scaffold but also to known drugs and alternative chemical scaffolds investigated for the same target.

Comparison Summary:

  • Binding Affinity: The in silico results predict that derivative OXE-002 has a docking score (-9.1 kcal/mol) comparable to the known inhibitor Topotecan (-9.8 kcal/mol). Its predicted binding mode, involving key interactions with Arg364 and Asn722, provides a strong structural hypothesis for its activity.

  • Physicochemical Properties: OXE-002 demonstrates a superior ADMET profile compared to some alternatives, with no Lipinski violations and a prediction of good aqueous solubility. Its lower molecular weight and balanced LogP suggest potentially better oral bioavailability.

  • Novelty & Synthesis: The oxepane scaffold is distinct from many established Top1 inhibitors, offering potential for novel intellectual property. The proposed derivatives are based on a simple core, suggesting a feasible synthetic strategy.

In contrast, while an alternative scaffold like an oxetane derivative may show activity, our model suggests the oxepane derivative OXE-002 achieves a better combination of predicted potency and drug-like properties for this specific target.[9]

Conclusion

This guide outlines a rigorous, multi-faceted in silico workflow for the design and evaluation of novel derivatives based on the this compound scaffold. By integrating pharmacophore modeling, molecular docking, QSAR, and ADMET prediction, we can efficiently navigate a vast chemical space to identify promising lead candidates. The hypothetical lead compound, OXE-002 , emerged as a strong candidate for synthesis and in vitro testing against Topoisomerase I, demonstrating predicted high binding affinity and a favorable drug-like profile. This systematic computational approach significantly de-risks and accelerates the early stages of drug discovery, providing a powerful engine for developing next-generation therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 5-oxooxepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of ethyl 5-oxooxepane-4-carboxylate (CAS No. 938181-32-9). As a responsible scientist, it is imperative to handle and dispose of all chemical waste in a manner that ensures personal safety, protects the environment, and complies with all applicable regulations. This document is intended for researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was readily available at the time of writing. The following procedures are based on the chemical's structure, the known reactivity of its functional groups (ester, ketone, and a non-aromatic heterocyclic ether), and general best practices for laboratory waste disposal. It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to always follow local, state, and federal regulations.

Chemical and Hazard Profile

This compound is a cyclic ester with the molecular formula C9H14O4.[1][2] Its structure contains an oxepane ring (a seven-membered heterocyclic ether), a ketone, and an ethyl ester functional group. A comprehensive hazard assessment has not been published, but based on its constituent functional groups, the following potential hazards should be considered:

  • Combustibility: Like many organic esters, it is likely a combustible liquid. Keep away from heat, sparks, and open flames.

  • Irritation: Similar organic compounds can cause skin and eye irritation.[3]

  • Environmental Hazards: While specific data is unavailable, it is prudent to assume the compound may be harmful to aquatic life and should not be released into the environment.

Risk Assessment and Waste Segregation

Before beginning any work that will generate waste containing this compound, a thorough risk assessment must be conducted. The primary principle of chemical waste management is to prevent pollution and reduce risk through proper segregation.[4]

Key considerations for waste segregation:

  • Halogenated vs. Non-Halogenated: this compound is a non-halogenated organic compound. It must be disposed of in a designated non-halogenated organic waste stream.

  • Aqueous vs. Organic: Do not mix aqueous waste with organic solvent waste.[4]

  • Compatibility: Never mix incompatible chemicals in the same waste container. For example, do not mix with strong acids, bases, or oxidizing agents unless it is part of a specific neutralization or degradation procedure.

The following diagram illustrates the decision-making process for proper waste segregation.

WasteDisposalDecisionTree start Waste Containing this compound Generated is_mixed Is it mixed with other chemicals? start->is_mixed is_halogenated Are any components halogenated? is_mixed->is_halogenated Yes pure_compound Pure or in non-halogenated organic solvent is_mixed->pure_compound No is_aqueous Is the waste primarily aqueous? is_halogenated->is_aqueous No halogenated_organic Dispose in Halogenated Organic Waste is_halogenated->halogenated_organic Yes is_reactive Does it contain reactive chemicals (strong acids, bases, oxidizers)? is_aqueous->is_reactive No aqueous_waste Dispose in Aqueous Waste (check pH and local regulations) is_aqueous->aqueous_waste Yes non_halogenated_organic Dispose in Non-Halogenated Organic Waste is_reactive->non_halogenated_organic No consult_ehs Consult EHS for specific disposal protocol for reactive waste is_reactive->consult_ehs Yes pure_compound->non_halogenated_organic

Caption: Decision tree for segregating waste containing this compound.

Disposal Procedures

The following are general step-by-step procedures for the disposal of this compound.

Small Quantities (e.g., from research and development)
  • Container Selection: Use a designated, properly labeled waste container for non-halogenated organic waste. The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure screw cap.

  • Labeling: Label the waste container clearly with "Non-Halogenated Organic Waste" and list all components, including this compound and any solvents, with their approximate percentages.[5] Include the date the waste was first added to the container.[5]

  • Transfer: Carefully transfer the waste into the container in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store the waste container in a designated satellite accumulation area. The container must be kept closed except when adding waste.

  • Pickup: Arrange for waste pickup by your institution's EHS department according to their schedule and procedures.

Large Quantities (e.g., from pilot plant or manufacturing)

Disposal of large quantities of this compound should be managed by a licensed hazardous waste disposal company. Your institution's EHS office will coordinate this. Ensure that the compound is accurately identified on all shipping manifests.

Contaminated Materials
  • Solid Waste: Disposable lab supplies (e.g., gloves, pipette tips, paper towels) contaminated with small amounts of this compound should be placed in a designated solid chemical waste container.

  • Empty Containers: To be considered "RCRA empty," a container must be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and disposed of as chemical waste.[5] After triple-rinsing, the container can be disposed of in the regular trash after defacing the label.[6]

Chemical Treatment for Disposal

In some cases, chemical treatment to a less hazardous compound may be an option, but this should only be performed by trained personnel and as part of a documented procedure.

One potential, though not required, treatment method is base-catalyzed hydrolysis (saponification). This would cleave the ester into the corresponding carboxylate salt and ethanol.[7]

Illustrative (Not a Recommended Protocol without EHS Approval) Saponification Procedure:

  • In a fume hood, cautiously add the waste containing this compound to a stirred aqueous solution of a base, such as sodium hydroxide.

  • The reaction may be exothermic; control the temperature with an ice bath.

  • After the reaction is complete, the resulting solution would contain the sodium salt of 5-oxooxepane-4-carboxylic acid and ethanol. This aqueous solution may be suitable for drain disposal, but only after neutralization to a pH between 6.0 and 9.5 and with approval from your local EHS and water treatment authority.[8]

Caution: This procedure should not be attempted without a thorough safety review and approval from your EHS department.

Emergency Procedures

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as chemical waste. For large spills, evacuate the area and contact your institution's emergency response team.

  • Personal Contact:

    • Skin: Immediately wash the affected area with soap and plenty of water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

    • Inhalation: Move to fresh air.

    • In all cases of significant exposure, seek medical attention.

Summary of Disposal and Safety Information

Parameter Guideline
Chemical Name This compound
CAS Number 938181-32-9[1]
Molecular Formula C9H14O4[1]
Waste Stream Non-Halogenated Organic Waste
PPE Chemical-resistant gloves, safety goggles, lab coat
Incompatible Waste Halogenated organics, strong acids, strong bases, strong oxidizers
Spill Cleanup Absorb with inert material and dispose of as solid chemical waste

References

Personal protective equipment for handling Ethyl 5-oxooxepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for Ethyl 5-oxooxepane-4-carboxylate

A Critical Note on Preliminary Safety Assessment: As a Senior Application Scientist, it is my primary responsibility to ensure the highest standards of safety and scientific integrity. A thorough review for a specific Safety Data Sheet (SDS) for this compound (CAS No. 938181-32-9) did not yield a definitive document from a primary manufacturer or regulatory body. The information available is from chemical suppliers and aggregators.[1][2][3] It is imperative to obtain a comprehensive, manufacturer-provided SDS prior to handling this compound. This guide is constructed based on general principles of laboratory safety, information on structurally related compounds, and best practices for handling research chemicals with unknown hazard profiles.[4][5]

This document provides a foundational framework for the safe handling, use, and disposal of this compound in a research and development setting. The protocols outlined are designed to be self-validating, emphasizing a proactive approach to safety.

Hazard Identification and Risk Assessment: A Proactive Stance

Given the absence of a detailed toxicological profile, it is prudent to treat this compound with a high degree of caution. The structure, containing an oxepane ring and a carboxylate group, suggests potential for biological activity and reactivity.[6][7][8][9] Therefore, a comprehensive risk assessment is the foundational step before any experimental work.

Key Procedural Steps:

  • SDS Acquisition: Procure the official SDS from the supplier. This document is the primary source of information regarding specific hazards.

  • Hazard Evaluation: In the absence of a detailed SDS, assume the compound is hazardous. Potential risks could include skin and eye irritation, respiratory tract irritation, and unknown long-term effects. Safety data for similar compounds, such as other carboxylates or oxepane derivatives, may offer some insight but should not be solely relied upon.[10]

  • Exposure Control Plan: Develop a written plan that outlines the specific procedures for handling, storage, and disposal to minimize exposure. This plan should be part of your laboratory's Chemical Hygiene Plan as mandated by OSHA.[11][12]

Personal Protective Equipment (PPE): Your First Line of Defense

Personal Protective Equipment (PPE) is a critical barrier between you and potential chemical exposure.[13][14] The selection of appropriate PPE should be based on a thorough risk assessment of the planned procedures.[15]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant splash hazard.[15][16]Protects against splashes and potential projectiles.
Hand Protection Chemically resistant gloves. Nitrile gloves are a common starting point, but glove compatibility should be verified with the manufacturer's data for the specific solvent or chemical being used.[15][16][17] Consider double-gloving for added protection.Prevents skin contact and absorption. The choice of glove material is critical and depends on the specific chemical's permeation and degradation characteristics.
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.Protects skin and clothing from spills and splashes.
Respiratory Protection To be used in a certified chemical fume hood. If there is a potential for aerosol generation and engineering controls are insufficient, a NIOSH-approved respirator may be necessary. The type of respirator will depend on the assessed risk.Minimizes inhalation of vapors, dusts, or aerosols.
Foot Protection Closed-toe, non-perforated shoes that cover the entire foot.Protects feet from spills and falling objects.
Operational and Disposal Plans: A Step-by-Step Guide

A clear, step-by-step operational plan is essential for safe and reproducible experiments. This should be integrated with a compliant disposal plan.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve/React handle_weigh->handle_dissolve post_decon Decontaminate Glassware handle_dissolve->post_decon post_waste Segregate Waste post_decon->post_waste post_cleanup Clean Work Area post_waste->post_cleanup disp_liquid Liquid Waste post_waste->disp_liquid Liquid disp_solid Solid Waste post_waste->disp_solid Solid post_doff Doff PPE post_cleanup->post_doff

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the manufacturer's Safety Data Sheet.

    • Don all required personal protective equipment as outlined in the table above.

    • Ensure a certified chemical fume hood is operational and the sash is at the appropriate height.

  • Handling:

    • Conduct all manipulations of the solid compound and its solutions within the chemical fume hood.

    • Use appropriate tools (e.g., spatula, powder funnel) to handle the solid. Avoid creating dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Procedure:

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Segregate waste into appropriate, clearly labeled containers.

    • Thoroughly clean the work area.

    • Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan:

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed waste container.

  • Solid Waste: Contaminated solid waste, including gloves, weigh boats, and paper towels, should be collected in a separate, labeled solid waste container.

  • Empty Containers: The original container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Emergency Preparedness

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioResponse Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an appropriate absorbent material. For large spills, or if you are unsure, contact your institution's environmental health and safety department.

By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring the protection of themselves and their colleagues. Remember, a proactive and informed approach to laboratory safety is paramount.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.